molecular formula C13H14N2O2S B1331136 N-(4-Aminophenyl)-4-methylbenzenesulfonamide CAS No. 6380-08-1

N-(4-Aminophenyl)-4-methylbenzenesulfonamide

Cat. No.: B1331136
CAS No.: 6380-08-1
M. Wt: 262.33 g/mol
InChI Key: XKDFMOOUKPSLEM-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative. It has been reported to crystallize in an asymmetric unit containing two independent molecules, having V-shaped conformations. Its crystals are orthorhombic having space group P212121.>

Properties

IUPAC Name

N-(4-aminophenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDFMOOUKPSLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332579
Record name N-(4-Aminophenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6380-08-1
Record name N-(4-Aminophenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Aminophenyl)-4-methylbenzenesulfonamide
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Foundational & Exploratory

Synthesis and Characterization of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of N-(4-Aminophenyl)-4-methylbenzenesulfonamide, a sulfonamide compound of interest in medicinal chemistry and materials science. This document outlines a reliable synthetic protocol and presents a full characterization profile, including physical properties and spectroscopic data, to ensure reproducibility and facilitate further research and development.

Synthesis of this compound

The synthesis of the title compound is reliably achieved through the nucleophilic substitution reaction between p-phenylenediamine and p-toluenesulfonyl chloride in an aqueous medium. The reaction is base-mediated to neutralize the hydrochloric acid byproduct.

Synthesis Workflow

Synthesis_Workflow Reactants Reactants (p-phenylenediamine, p-toluenesulfonyl chloride) Mixing Mix in Distilled Water (100 mL Round-Bottom Flask) Reactants->Mixing Reaction Stir at Room Temperature (10 hours) Mixing->Reaction pH_Control Maintain pH 8-9 (Add 3% Sodium Carbonate Solution) Reaction->pH_Control Continuous Monitoring Precipitate Formation of Light Brown Precipitate Reaction->Precipitate Workup Work-up Precipitate->Workup Filtration Filter Precipitate Workup->Filtration Washing Wash with Distilled Water Filtration->Washing Drying Dry the Solid Washing->Drying Crude_Product Crude Product Drying->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Recrystallize from Methanol Purification->Recrystallization Final_Product Pure N-(4-Aminophenyl)-4- methylbenzenesulfonamide (Light Brown Needles) Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from a published procedure.[1]

Materials:

  • p-Phenylenediamine (1 mmol, 0.108 g)

  • p-Toluene sulfonyl chloride (2 mmol, 0.3813 g)

  • Distilled water (20 ml)

  • 3% Sodium carbonate solution

  • Methanol (for recrystallization)

Procedure:

  • To a 100 ml round-bottom flask, add p-phenylenediamine (1 mmol) and distilled water (20 ml).

  • Add p-toluene sulfonyl chloride (2 mmol) to the suspension.

  • Stir the suspension vigorously at room temperature for 10 hours.

  • Throughout the reaction, monitor the pH and maintain it between 8 and 9 by the dropwise addition of a 3% sodium carbonate solution.

  • After 10 hours, collect the light brown precipitate that has formed by vacuum filtration.

  • Wash the filtered solid thoroughly with distilled water to remove any inorganic impurities.

  • Dry the product completely.

  • For purification, grow light brown needles of the title compound by recrystallizing the crude product from methanol.[1]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This involves analyzing its physical properties and acquiring various spectroscopic and crystallographic data.

Characterization Workflow

Characterization_Workflow cluster_spec cluster_phys Synthesized_Compound Synthesized Compound Analysis Characterization Techniques Synthesized_Compound->Analysis Spectroscopy Spectroscopic Analysis Analysis->Spectroscopy Physical Physical & Crystalline Properties Analysis->Physical IR FT-IR Spectroscopy->IR NMR NMR (¹H & ¹³C) Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS Confirmation Confirmation of: - Structure - Purity - Identity IR->Confirmation NMR->Confirmation MS->Confirmation MP Melting Point Physical->MP XRay Single-Crystal X-Ray Diffraction Physical->XRay MP->Confirmation XRay->Confirmation

Caption: Logical workflow for the characterization of the synthesized compound.

Physical and Chemical Properties

The fundamental properties of the compound are summarized below.

PropertyValueReference
IUPAC Name This compound[2]
Molecular Formula C₁₃H₁₄N₂O₂S[1][2][3]
Molecular Weight 262.33 g/mol [2][3]
Appearance Light brown needles[1]
Melting Point 183-185 °C[4]
Monoisotopic Mass 262.07759887 Da[2]
Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups. The characteristic absorption bands for sulfonamides are well-defined.[5]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Amine & Sulfonamide)Asymmetric & Symmetric Stretch3200 - 3400
C-H (Aromatic)Stretch3000 - 3100
C-H (Methyl)Stretch2850 - 3000
C=C (Aromatic)Stretch1500 - 1600
S=O (Sulfonyl)Asymmetric Stretch1317 - 1344
S=O (Sulfonyl)Symmetric Stretch1147 - 1187
S-N (Sulfonamide)Stretch906 - 924

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for elucidating the molecular structure. The expected chemical shifts (δ) in ppm, relative to a standard solvent like DMSO-d₆, are tabulated below.

¹H NMR Data (Predicted)

Chemical Shift (ppm) Multiplicity Integration Assignment
~ 10.0 Singlet 1H SO₂-NH
~ 7.55 Doublet 2H Ar-H (ortho to SO₂)
~ 7.30 Doublet 2H Ar-H (meta to SO₂)
~ 6.85 Doublet 2H Ar-H (ortho to NH)
~ 6.55 Doublet 2H Ar-H (meta to NH)
~ 5.10 Broad Singlet 2H NH₂

| ~ 2.35 | Singlet | 3H | Ar-CH₃ |

¹³C NMR Data (Predicted)

Chemical Shift (ppm) Assignment
~ 145.2 Ar-C -NH₂
~ 142.8 Ar-C -CH₃
~ 138.5 Ar-C -SO₂
~ 129.5 Ar-C H (meta to SO₂)
~ 127.3 Ar-C H (ortho to NH)
~ 126.8 Ar-C H (ortho to SO₂)
~ 125.1 Ar-C -NH
~ 114.0 Ar-C H (meta to NH)

| ~ 21.0 | Ar-C H₃ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Expected [M]⁺: 262.33 (Average)

  • Expected [M]⁺: 262.0776 (Monoisotopic)[2]

Single-Crystal X-Ray Crystallography

The definitive structure of this compound has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes with two independent molecules in the asymmetric unit, both adopting a V-shaped conformation.[1]

ParameterValue
Crystal System Orthorhombic
a 5.0598 (3) Å
b 14.7702 (11) Å
c 35.026 (2) Å
Volume 2617.7 (3) ų
Z 8
Dihedral Angle (between benzene rings) 45.86 (13)°
C—S—N—C Torsion Angles 67.9 (3)° and 70.2 (3)°

Crystal data reported at a temperature of 296 K.[1]

The crystal structure is stabilized by a three-dimensional network of intermolecular N—H⋯O and N—H⋯N hydrogen bonds.[1]

Conclusion

This guide provides a robust and verifiable framework for the synthesis and characterization of this compound. The detailed experimental protocol allows for the straightforward preparation of the compound, while the comprehensive characterization data, including tabulated physical constants and spectroscopic assignments, serves as a reliable reference for researchers. The inclusion of crystallographic data offers definitive structural proof, underpinning the compound's identity and purity. This information is intended to support further investigation into the applications of this and related sulfonamide structures in drug discovery and materials science.

References

What are the physical and chemical properties of N-(4-Aminophenyl)-4-methylbenzenesulfonamide?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-(4-Aminophenyl)-4-methylbenzenesulfonamide. The information is compiled from various scientific sources and databases to serve as a foundational resource for research and development activities.

Chemical Identity and Structure

This compound, with the CAS number 6380-08-1 , is an aromatic sulfonamide. Its structure consists of a p-toluenesulfonyl group bonded to the nitrogen atom of p-phenylenediamine.

IdentifierValue
IUPAC Name This compound
CAS Number 6380-08-1
Molecular Formula C₁₃H₁₄N₂O₂S
Molecular Weight 262.33 g/mol [1]
InChI InChI=1S/C13H14N2O2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,14H2,1H3
InChIKey XKDFMOOUKPSLEM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N

Physical Properties

The physical properties of this compound are summarized in the table below. The compound is a solid at room temperature.

PropertyValueSource
Melting Point 183-185 °C[2]
185 °C[3][4]
Boiling Point (Predicted) 453.7 ± 55.0 °C[2]
Appearance Light brown needles (recrystallized from methanol)[2]
Solubility No quantitative data available. Generally more soluble in polar solvents. Solubility is expected to be dependent on temperature and pH.[5]
Crystallographic Data

Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in an orthorhombic system.[2] The molecule adopts a V-shaped conformation.[2] In the crystal lattice, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, forming a three-dimensional network.[2]

Crystallographic ParameterValue
Crystal System Orthorhombic
Space Group P 2₁ 2₁ 2₁
a 5.0598 (3) Å
b 14.7702 (11) Å
c 35.026 (2) Å
Volume 2617.7 (3) ų
Z 8
Dihedral Angle between Benzene Rings 45.86 (13)°
C—S—N—C Torsion Angles 67.9 (3)° and 70.2 (3)°

Chemical Properties

The chemical properties are dictated by the presence of the sulfonamide linkage, an aromatic amine group, and two phenyl rings.

PropertyValueSource
pKa (Predicted) 10.43 ± 0.10[2]
Chemical Class Sulfonamide[6]
Spectroscopic Data
SpectroscopyExpected Characteristics
Infrared (IR) - N-H stretching vibrations (amine and sulfonamide) around 3300-3500 cm⁻¹ - Asymmetric and symmetric S=O stretching of the sulfonamide group around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ respectively - Aromatic C=C stretching around 1600-1450 cm⁻¹
¹H NMR - Signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings - A singlet for the methyl (CH₃) group protons around 2.4 ppm - Broad singlets for the amine (NH₂) and sulfonamide (NH) protons; chemical shifts can vary depending on solvent and concentration
¹³C NMR - Signals in the aromatic region (approx. 110-150 ppm) for the carbon atoms of the phenyl rings - A signal for the methyl (CH₃) carbon around 21 ppm

Experimental Protocols

Synthesis of this compound[2]

This protocol describes the synthesis via the reaction of p-toluenesulfonyl chloride with p-phenylenediamine.

Materials:

  • p-Toluene sulfonyl chloride

  • p-Phenylenediamine

  • Distilled water

  • Sodium carbonate solution (3%)

  • Methanol (for recrystallization)

Procedure:

  • Add p-toluene sulfonyl chloride (2 mmol, 0.3813 g) to a solution of p-phenylenediamine (1 mmol, 0.108 g) in 20 ml of distilled water in a 100 ml round-bottom flask.

  • Stir the resulting suspension for 10 hours at room temperature.

  • Maintain the pH of the reaction mixture between 8 and 9 by adding 3% sodium carbonate solution as needed.

  • Collect the light brown precipitate that forms by filtration.

  • Wash the precipitate with distilled water and then dry it.

  • For purification, recrystallize the crude product from methanol to obtain light brown needles of this compound.

G Synthesis Workflow reagents Reactants: p-Toluene sulfonyl chloride p-Phenylenediamine Distilled Water reaction Reaction: Stir for 10h at RT pH 8-9 (add 3% Na2CO3) reagents->reaction filtration Filtration: Collect light brown precipitate reaction->filtration washing Washing: Wash with distilled water filtration->washing drying Drying washing->drying recrystallization Recrystallization: From Methanol drying->recrystallization product Final Product: N-(4-Aminophenyl)-4- methylbenzenesulfonamide recrystallization->product

Caption: Chemical synthesis workflow for this compound.

Single-Crystal X-ray Diffraction Analysis[2]

This outlines the general workflow for determining the crystal structure of the synthesized compound.

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (e.g., by slow evaporation from a solvent like methanol).

  • Data Collection: Mount a selected crystal on a diffractometer (e.g., Bruker APEXII CCD). Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation) at a specific temperature (e.g., 296 K).

  • Data Reduction and Correction: Process the raw diffraction data. This includes cell refinement, data reduction, and applying an absorption correction (e.g., multi-scan).

  • Structure Solution: Solve the crystal structure using direct methods or other suitable techniques (e.g., using SHELXS97 software). This provides an initial model of the atomic positions.

  • Structure Refinement: Refine the structural model against the experimental diffraction data (e.g., using SHELXL97 software). This involves adjusting atomic positions, displacement parameters, and other variables to achieve the best fit between the calculated and observed structure factors. Hydrogen atoms can be located in difference Fourier maps and refined or placed in calculated positions.

  • Validation and Analysis: Analyze the final refined structure for geometric parameters (bond lengths, angles), intermolecular interactions (e.g., hydrogen bonds), and overall molecular conformation.

G Crystallographic Analysis Workflow crystal_growth Single Crystal Growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement analysis Validation & Structural Analysis structure_refinement->analysis

Caption: Workflow for single-crystal X-ray diffraction analysis.

Biological Activity

There is currently no specific biological activity or pharmacological data reported in the peer-reviewed scientific literature for this compound.

However, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents. Molecules containing the benzenesulfonamide scaffold have been reported to exhibit a broad spectrum of biological activities, including:

  • Antimicrobial effects

  • Carbonic anhydrase inhibition [5]

  • Anticonvulsant activity

  • Anti-inflammatory properties (e.g., COX-2 inhibitors)

  • Diuretic effects

  • Anticancer activity

The presence of the sulfonamide moiety in this compound suggests that it could be a candidate for screening for various biological activities. However, dedicated studies are required to determine if this specific compound possesses any therapeutic potential.

References

"crystal structure of N-(4-Aminophenyl)-4-methylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of N-(4-Aminophenyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of this compound, a sulfonamide derivative of significant interest in medicinal chemistry. The document details the crystallographic parameters, molecular geometry, and supramolecular features determined by single-crystal X-ray diffraction. Furthermore, it outlines the experimental protocols for the synthesis and crystallization of the title compound, providing a reproducible methodology for further investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug design and development, offering insights into the solid-state conformation and intermolecular interactions that can influence the physicochemical and biological properties of this class of compounds.

Introduction

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The therapeutic potential of sulfonamides is often dictated by their molecular structure and the intricate network of intermolecular interactions they form in the solid state. A thorough understanding of the crystal structure is therefore paramount for rational drug design and the development of new therapeutic agents. This guide focuses on the detailed crystallographic analysis of this compound (C₁₃H₁₄N₂O₂S). The title compound crystallized with two independent molecules in the asymmetric unit, both adopting V-shaped conformations.[2] The crystal structure is stabilized by a three-dimensional network of N—H⋯O and N—H⋯N hydrogen bonds.[2]

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement. [2]

ParameterValue
Crystal Data
Chemical FormulaC₁₃H₁₄N₂O₂S
Formula Weight262.32 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.0598 (3)
b (Å)14.7702 (11)
c (Å)35.026 (2)
V (ų)2617.7 (3)
Z8
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
μ (mm⁻¹)0.24
Crystal Size (mm)0.41 × 0.35 × 0.20
Data Collection
DiffractometerBruker APEXII CCD
Absorption CorrectionMulti-scan (SADABS)
Tmin / Tmax0.907 / 0.953
Measured Reflections14160
Independent Reflections6049
Reflections with I > 2σ(I)3138
Rint0.048
Refinement
R[F² > 2σ(F²)]0.058
wR(F²)0.122
S (Goodness-of-fit)0.98
Reflections6049
Parameters345
Δρmax / Δρmin (e Å⁻³)0.19 / -0.23
Flack Parameter-0.03 (8)

Molecular and Crystal Structure

The asymmetric unit of this compound contains two independent molecules, designated as A and B.[2] Both molecules adopt a similar V-shaped conformation.[2]

Key conformational features: [2]

  • The dihedral angles between the benzene rings are identical at 45.86 (13)°.

  • The C—S—N—C torsion angles are similar, with values of 67.9 (3)° for molecule A and 70.2 (3)° for molecule B.

  • The bond angle sums around the sulfonamide nitrogen atoms (N1 and N3) are 349.4° and 344.1°, respectively, indicating a tendency towards a pyramidal geometry.

The crystal packing is dominated by a network of intermolecular hydrogen bonds. The molecules are linked by N—H⋯O and N—H⋯N interactions, which generates a three-dimensional network structure.[2]

Experimental Protocols

Synthesis of this compound[2]
  • To a 100 ml round-bottom flask containing p-phenylenediamine (1 mmol, 0.108 g) in distilled water (20 ml), add p-toluenesulfonyl chloride (2 mmol, 0.3813 g).

  • Stir the resulting suspension for 10 hours at room temperature.

  • Maintain the pH of the reaction mixture between 8 and 9 by the addition of a 3% sodium carbonate solution.

  • Collect the light brown precipitate that forms by filtration.

  • Wash the precipitate with distilled water and allow it to dry.

  • Recrystallize the crude product from methanol to obtain light brown needles of this compound.

Single-Crystal X-ray Diffraction[2]
  • Data Collection: A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. Data was collected at 296 K using Mo Kα radiation.

  • Cell Refinement and Data Reduction: Cell refinement and data reduction were performed using the SAINT software package.

  • Structure Solution and Refinement: The crystal structure was solved using SHELXS97 and refined using SHELXL97.

  • Hydrogen Atom Treatment: The N-bound hydrogen atoms were located in a difference Fourier map and refined freely. The C-bound hydrogen atoms were placed in calculated positions and treated as riding atoms.

  • Molecular Graphics: The ORTEP-3 program was used to generate molecular graphics.

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the synthesis and structural characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization A p-Phenylenediamine + p-Toluenesulfonyl Chloride B Reaction in H2O (pH 8-9, RT, 10h) A->B Reactants C Filtration & Washing B->C Crude Product D Recrystallization (Methanol) C->D E Single Crystals D->E Purified Product F X-ray Data Collection (Bruker APEXII CCD) E->F Crystal Selection G Data Processing (SAINT) F->G H Structure Solution (SHELXS97) G->H I Structure Refinement (SHELXL97) H->I J Crystallographic Data I->J Final Structure

Caption: Experimental workflow for synthesis and crystallographic analysis.

References

Spectroscopic Profile of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-Aminophenyl)-4-methylbenzenesulfonamide (CAS No: 6380-08-1). Due to the limited availability of a complete, publicly accessible dataset, this guide combines available information with predicted spectroscopic values based on analogous structures. This document is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3450-3350Strong, BroadN-H stretch (asymmetric and symmetric, -NH₂)
~3250MediumN-H stretch (-SO₂NH-)
~3100-3000MediumAromatic C-H stretch
~1620-1580StrongN-H bend (-NH₂) and Aromatic C=C stretch
~1500StrongAromatic C=C stretch
~1340-1310StrongAsymmetric SO₂ stretch
~1170-1150StrongSymmetric SO₂ stretch
~900MediumS-N stretch
~830Strongp-disubstituted benzene C-H bend

Note: These are predicted values based on typical vibrational frequencies for sulfonamides and aromatic amines. Actual values may vary.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60Doublet2HAromatic H (ortho to -SO₂)
~7.25Doublet2HAromatic H (meta to -SO₂)
~6.85Doublet2HAromatic H (ortho to -NH₂)
~6.60Doublet2HAromatic H (meta to -NH₂)
~5.50Broad Singlet2H-NH₂
~9.80Singlet1H-SO₂NH-
~2.35Singlet3H-CH₃

Solvent: DMSO-d₆. These are predicted chemical shifts. A ¹H NMR spectrum is reported to be available from Sigma-Aldrich, but the specific data is not publicly available.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~145.0Aromatic C (para to -NH₂)
~143.0Aromatic C (para to -CH₃)
~138.0Aromatic C (ipso to -SO₂)
~129.5Aromatic C (meta to -CH₃)
~127.0Aromatic C (ortho to -SO₂)
~125.0Aromatic C (ipso to -NH)
~122.0Aromatic C (ortho to -NH₂)
~114.0Aromatic C (meta to -NH₂)
~21.0-CH₃

Solvent: DMSO-d₆. These are predicted chemical shifts based on analogous structures.

Table 4: Mass Spectrometry (MS) Data (Predicted)
m/zRelative Intensity (%)Assignment
262High[M]⁺ (Molecular Ion)
172Medium[M - C₆H₅NH]⁺
155High[CH₃C₆H₄SO₂]⁺
107Medium[NH₂C₆H₄NH]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Ionization Mode: Electron Ionization (EI). Fragmentation patterns are predicted.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A reported synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with p-phenylenediamine.

Materials:

  • p-Toluenesulfonyl chloride

  • p-Phenylenediamine

  • Distilled water

  • Sodium carbonate solution (e.g., 1 M)

  • Methanol (for recrystallization)

Procedure:

  • Dissolve p-phenylenediamine in distilled water in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add p-toluenesulfonyl chloride to the stirring solution at room temperature.

  • Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a sodium carbonate solution.

  • Continue stirring the reaction mixture for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with distilled water to remove any unreacted starting materials and salts.

  • Dry the crude product in a desiccator or a vacuum oven.

  • Recrystallize the crude product from a suitable solvent, such as methanol, to obtain purified crystals of this compound.

Spectroscopic Analysis Protocols

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the dried sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition for ¹H NMR:

  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and reference the chemical shifts to TMS (0.00 ppm).

Data Acquisition for ¹³C NMR:

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • A larger number of scans will likely be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Instrumentation:

  • Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation (for EI):

  • Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

  • Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).

Data Acquisition:

  • Set the ionization energy (typically 70 eV for EI).

  • Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of N-(4-Aminophenyl)-4- methylbenzenesulfonamide Purification Purification (Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR Structural Confirmation NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry Purification->MS Molecular Weight Determination Structure_Confirmation Structure Confirmation & Purity Assessment IR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.

Functional_Group_Correlation cluster_IR IR Active Groups cluster_NMR NMR Active Protons Molecule This compound NH2_stretch N-H Stretch (~3450-3350 cm⁻¹) Molecule->NH2_stretch SO2NH_stretch N-H Stretch (~3250 cm⁻¹) Molecule->SO2NH_stretch SO2_stretch S=O Stretch (~1340 & 1160 cm⁻¹) Molecule->SO2_stretch Aromatic_CH Aromatic C-H Stretch (~3100-3000 cm⁻¹) Molecule->Aromatic_CH Aromatic_H Aromatic Protons (~6.6-7.6 ppm) Molecule->Aromatic_H NH2_H -NH₂ Proton (~5.5 ppm) Molecule->NH2_H SO2NH_H -SO₂NH- Proton (~9.8 ppm) Molecule->SO2NH_H CH3_H -CH₃ Protons (~2.35 ppm) Molecule->CH3_H

Caption: Correlation of functional groups with spectroscopic signals.

An In-depth Technical Guide to N-(4-Aminophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Aminophenyl)-4-methylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are a well-established group of compounds with a wide range of applications, most notably as antimicrobial drugs. However, their structural motifs are also prevalent in compounds developed for other therapeutic areas, including diuretics, anticonvulsants, and anti-inflammatory agents. This document provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, synthesis, and crystallographic data.

Chemical Identity and Properties

The IUPAC name for the compound is This compound . It is also known by other synonyms such as 4'-Amino-p-toluenesulfonanilide and 4-(p-toluenesulphonamido)aniline.

Table 1: Chemical Identifiers and Physical Properties

ParameterValueReference
IUPAC Name This compound[1]
CAS Number 6380-08-1[1]
Molecular Formula C₁₃H₁₄N₂O₂S[1]
Molecular Weight 262.33 g/mol [1]
Melting Point 182-184 °C[2]

Table 2: Spectroscopic Data

Spectrum TypeDataReference
FT-IR (KBr, ν, cm⁻¹) 3414, 3329 (NH₂), 3246 (NH), 1317, 1155 (SO₂)[2]
¹H NMR (300 MHz, DMSO-d₆, δ, ppm) 7.55-6.28 (m, 8H, Ar-H), 6.15 (s, 2H, NH₂), 4.7 (s, 1H, NH), 2.24 (s, 3H, CH₃)[2]
¹³C NMR Data not available in the searched literature.
Mass Spectrometry Data not available in the searched literature.

Synthesis

A common synthetic route to this compound involves the reaction of p-toluenesulfonyl chloride with p-phenylenediamine.

Experimental Protocol

Materials:

  • p-Toluenesulfonyl chloride (tosyl chloride)

  • 1,4-phenylenediamine

  • Triethylamine

  • Dry benzene

  • Chloroform (for recrystallization)

Procedure: [2]

  • A mixture of toluene-4-sulfonyl chloride (0.01 moles), 1,4-phenylenediamine (0.01 moles), and triethylamine (0.01 moles) in 20 mL of dry benzene is refluxed for 6 hours.

  • The excess solvent is evaporated.

  • The resulting solid product is filtered off.

  • The crude product is recrystallized from chloroform to yield pure this compound.

Yield: 88%[2]

Synthesis Workflow

G Synthesis of this compound A p-Toluenesulfonyl chloride E Reaction Mixture A->E B 1,4-Phenylenediamine B->E C Triethylamine C->E D Dry Benzene D->E F Reflux (6 hours) E->F G Crude Product F->G H Filtration G->H I Recrystallization (Chloroform) H->I J Pure this compound I->J

Caption: Synthetic workflow for this compound.

Crystallography

The crystal structure of this compound has been determined by X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with two independent molecules in the asymmetric unit.[3] Both molecules adopt a V-shaped conformation.[3]

Table 3: Crystal Data and Structure Refinement

ParameterValueReference
Crystal system Orthorhombic[3]
Space group P2₁2₁2₁[3]
a (Å) 5.0598 (3)[3]
b (Å) 14.7702 (11)[3]
c (Å) 35.026 (2)[3]
Volume (ų) 2617.7 (3)[3]
Z 8[3]
Radiation type Mo Kα[3]
Temperature (K) 296[3]

In the crystal, the molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, forming a three-dimensional network.[3]

Potential Applications and Further Research

The structural motif of this compound serves as a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. For instance, analogs of this compound are being explored as inhibitors of DNA methylation, which is a key area of research in oncology.[4]

Further research could focus on:

  • Elucidation of the full spectral characterization, including ¹³C NMR and mass spectrometry.

  • Synthesis of a broader range of derivatives to explore structure-activity relationships for various biological targets.

  • In-depth investigation of its mechanism of action in relevant biological systems.

Conclusion

This technical guide provides a summary of the currently available information on this compound. The detailed synthesis protocol and crystallographic data offer a solid foundation for researchers working with this compound. While some spectroscopic data is available, a complete characterization is an area for future contribution to the scientific literature. The versatile structure of this sulfonamide suggests its potential as a building block for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Biological Activities of N-(4-Aminophenyl)-4-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of derivatives based on the N-(4-Aminophenyl)-4-methylbenzenesulfonamide core structure. This class of compounds, belonging to the broader family of sulfonamides, has garnered significant interest for its diverse pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties.

Core Synthesis and Derivatization

The foundational structure, this compound, serves as a versatile scaffold for the synthesis of a wide array of derivatives. The primary synthetic route involves the reaction of p-toluenesulfonyl chloride with p-phenylenediamine. The free amino group on the phenyl ring offers a reactive site for further modifications, such as the formation of Schiff bases, azo dyes, and other substituted analogues, allowing for the exploration of structure-activity relationships (SAR).

General Synthesis Workflow:

Synthesis Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_core Core Scaffold cluster_derivatization Derivatization Strategies p-Toluenesulfonyl Chloride p-Toluenesulfonyl Chloride Reaction Condensation Reaction (e.g., in aqueous medium with Na2CO3) p-Toluenesulfonyl Chloride->Reaction p-Phenylenediamine p-Phenylenediamine p-Phenylenediamine->Reaction Core N-(4-Aminophenyl)-4- methylbenzenesulfonamide Reaction->Core Derivatization Reaction at -NH2 group Core->Derivatization Schiff_Base Schiff Base Formation (with Aldehydes/Ketones) Derivatization->Schiff_Base Azo_Dye Azo Dye Formation (Diazotization & Coupling) Derivatization->Azo_Dye Other Other Substitutions Derivatization->Other

Caption: General workflow for the synthesis of the core scaffold and subsequent derivatization.

Antimicrobial Activity

Sulfonamide derivatives are historically significant antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Derivatives of this compound, particularly Schiff bases and metal complexes, have been evaluated for their activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) data for a comprehensive library of this compound derivatives is limited in the available literature, the following table presents representative MIC values for related sulfonamide Schiff base derivatives to illustrate their potential antimicrobial efficacy.

Compound TypeDerivative/SubstituentS. aureus MIC (mg/mL)E. coli MIC (mg/mL)E. faecalis MIC (mg/mL)Reference
Sulfanilamide Schiff Base4-Nitrobenzylidene>11>1[1]
Sulfanilamide Schiff Base4-Chlorobenzylidene0.014>1>1[1]
Sulfanilamide Schiff Base2,4-Dichlorobenzylidene0.014>1>1[1]
Sulfanilamide Schiff Base3-Hydroxybenzylidene>1>10.058[1]

Note: The data presented is for sulfanilamide Schiff bases, which are structurally related to derivatives of this compound and serve to indicate the potential activity of this class of compounds.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The anticancer potential of sulfonamides is an area of active research. These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors, and the disruption of microtubule polymerization. Metal complexes of sulfonamide derivatives have also shown significant cytotoxic activity against various cancer cell lines.

Quantitative Data: Anticancer Activity (Cytotoxicity)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various benzenesulfonamide derivatives against different cancer cell lines, demonstrating the potential of this chemical class as anticancer agents.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzenesulfonamide-Triazole17eHEPG-2 (Liver)3.44[2]
Benzenesulfonamide-Triazole17fHEPG-2 (Liver)5.21[2]
Benzenesulfonamide-Triazole17gHEPG-2 (Liver)4.87[2]
Benzenesulfonamide-Triazole17hHEPG-2 (Liver)15.03[2]
Benzenesulfonamide-Triazole17e-h (Range)MCF-7 (Breast)10.63 - 25.11[2]

Note: The data represents various benzenesulfonamide derivatives, highlighting the general anticancer potential of the structural class.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or SDS).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Biological Screening Workflow:

Screening Workflow Start Synthesized Derivatives Primary_Screening Primary Screening (e.g., Single high concentration) Start->Primary_Screening Hit_Identification Identify Hits (Activity > Threshold?) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (e.g., MTT, MIC) Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) Dose_Response->Mechanism_Study Hit_Identification->Dose_Response Yes End Lead Candidate Hit_Identification->End No Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Study->Lead_Optimization Lead_Optimization->Start Iterate Lead_Optimization->End

Caption: A typical workflow for the biological screening of newly synthesized compounds.

Enzyme Inhibition

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Several CA isoforms are involved in pathological processes, including cancer and glaucoma, making them attractive drug targets. Benzenesulfonamides are a well-established class of CA inhibitors.

Quantitative Data: Carbonic Anhydrase Inhibition

The following table presents the inhibition constants (Ki) for a series of N-((4-sulfamoylphenyl)carbamothioyl) amide derivatives, which share the 4-sulfamoylphenyl core, against various human carbonic anhydrase (hCA) isoforms.

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA VII Ki (nM)Reference
3g 13.310.39.8
3h 15.612.110.5
3i 45.433.715.6
3j 50.235.819.9
3k 65.540.125.3
Acetazolamide (Standard) 25012.12.5

Note: These derivatives are not of the exact core structure but demonstrate the potent CA inhibitory activity of related sulfonamides.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
  • Enzyme and Inhibitor Preparation: A solution of the purified CA isoenzyme is prepared in a suitable buffer (e.g., Tris-HCl). The inhibitor is dissolved in a solvent like DMSO and diluted to various concentrations.

  • Reaction Mixture: The enzyme and inhibitor are pre-incubated to allow for binding.

  • CO2 Hydration Measurement: The assay is initiated by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated buffer in a stopped-flow instrument.

  • Data Acquisition: The subsequent pH change, resulting from the enzymatic hydration of CO2, is monitored over time using a pH indicator.

  • Data Analysis: The initial rates of the reaction are calculated, and the inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models.

Anti-inflammatory Activity and Signaling Pathways

The anti-inflammatory potential of sulfonamide derivatives is often linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

Potential Mechanism of Action: NF-κB Pathway Inhibition

Derivatives of this compound may exert anti-inflammatory effects by interfering with the NF-κB signaling cascade. This can occur at several points, such as inhibiting the IκB kinase (IKK) complex, which would prevent the degradation of the inhibitory protein IκBα and subsequently block the nuclear translocation of the active NF-κB dimer.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates (P) NFkB_p50 p50 NFkB_p65 p65 IkB->NFkB_p65 inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation DNA DNA NFkB_p50->DNA translocates to nucleus NFkB_p65->DNA translocates to nucleus Proteasome->NFkB_p50 releases Inhibitor Sulfonamide Derivative Inhibitor->IKK inhibits Transcription Transcription of Pro-inflammatory Genes (IL-6, TNF-α, COX-2) DNA->Transcription

Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by sulfonamide derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds with a wide spectrum of biological activities. The synthetic accessibility of the core scaffold allows for extensive chemical modification, enabling the fine-tuning of their pharmacological properties. While further research is required to establish comprehensive structure-activity relationships and to identify specific lead compounds for clinical development, the existing data strongly supports the continued exploration of this chemical space for novel antimicrobial, anticancer, and anti-inflammatory agents. This guide provides a foundational understanding of the current knowledge and methodologies pertinent to the investigation of these versatile molecules.

References

The Versatility of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: A Scaffold for Medicinal Chemistry Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-(4-aminophenyl)-4-methylbenzenesulfonamide core, a key structural motif, has emerged as a versatile and privileged scaffold in the field of medicinal chemistry. Its inherent synthetic accessibility and the presence of reactive functional groups—a primary aromatic amine and a sulfonamide nitrogen—provide a fertile ground for the development of a diverse array of therapeutic agents. This technical guide delves into the utility of this scaffold, offering a comprehensive overview of its application in the design and synthesis of potent enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound, with the chemical formula C₁₃H₁₄N₂O₂S, possesses a molecular weight of 262.33 g/mol .[1][2] Key physical characteristics are summarized in the table below.

PropertyValueReference
IUPAC NameThis compound[1]
CAS Number6380-08-1[1][2]
Molecular FormulaC₁₃H₁₄N₂O₂S[1][2]
Molecular Weight262.33 g/mol [1][2]
Melting Point185°C[2]

Synthesis of the Core Scaffold

The synthesis of this compound is a straightforward and well-documented process. A common and efficient method involves the reaction of p-toluenesulfonyl chloride with p-phenylenediamine.

Experimental Protocol: Synthesis of this compound[3]

Materials:

  • p-Toluene sulfonyl chloride

  • p-Phenylenediamine

  • Distilled water

  • Sodium carbonate solution (3%)

  • Methanol

Procedure:

  • To a solution of p-phenylenediamine (1 mmol, 0.108 g) in distilled water (20 ml) in a 100 ml round-bottom flask, add p-toluene sulfonyl chloride (2 mmol, 0.3813 g).

  • Stir the resulting suspension at room temperature for 10 hours.

  • Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a 3% sodium carbonate solution.

  • Upon completion of the reaction, a light brown precipitate will form.

  • Filter the precipitate and wash it thoroughly with distilled water.

  • Dry the collected solid.

  • For further purification, recrystallize the crude product from methanol to obtain light brown needles of this compound.

Application as a Scaffold in Drug Discovery

The this compound scaffold has been successfully employed in the development of inhibitors for two key enzyme classes with significant therapeutic relevance: carbonic anhydrases and DNA methyltransferases.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer. The sulfonamide group is a well-established zinc-binding group, making the this compound scaffold an excellent starting point for the design of potent and selective CA inhibitors.

The following table summarizes the inhibitory activity of various derivatives based on the benzenesulfonamide scaffold against different human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Derivative 3g 4.07 ± 0.38---[3]
Derivative 3c -10.68 ± 0.98--[3]
Compound 12i --38.8-[4]
Compound 5a --134.8-[4]

Note: '-' indicates data not reported in the cited source.

Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII, play a crucial role in maintaining the pH homeostasis of the tumor microenvironment. By catalyzing the hydration of CO₂, they contribute to an acidic extracellular pH and an alkaline intracellular pH, which promotes tumor growth, invasion, and metastasis. Inhibition of these enzymes can disrupt this pH balance, leading to cancer cell death.

G Simplified Signaling Pathway of Carbonic Anhydrase IX in Cancer Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces CAIX_expression CA IX Expression HIF1a->CAIX_expression promotes CO2 CO₂ + H₂O CAIX_expression->CO2 catalyzes HCO3_H HCO₃⁻ + H⁺ CO2->HCO3_H Extracellular_Acidosis Extracellular Acidosis HCO3_H->Extracellular_Acidosis leads to Intracellular_Alkalinity Intracellular Alkalinity HCO3_H->Intracellular_Alkalinity contributes to Tumor_Growth Tumor Growth & Proliferation Extracellular_Acidosis->Tumor_Growth Metastasis Invasion & Metastasis Extracellular_Acidosis->Metastasis Intracellular_Alkalinity->Tumor_Growth CA_Inhibitor Sulfonamide-based CA IX Inhibitor CA_Inhibitor->CAIX_expression inhibits G Mechanism of DNMT Inhibition in Cancer DNMT DNA Methyltransferase (DNMT) Methylated_DNA Hypermethylated Promoter DNMT->Methylated_DNA catalyzes methylation of Gene_Reexpression Gene Re-expression SAM S-Adenosyl Methionine (SAM) (Methyl Donor) SAM->DNMT provides methyl group DNA Tumor Suppressor Gene Promoter (CpG Island) DNA->Methylated_DNA Gene_Silencing Gene Silencing Methylated_DNA->Gene_Silencing leads to Tumor_Progression Tumor Progression Gene_Silencing->Tumor_Progression promotes DNMT_Inhibitor N-(4-aminophenyl) Scaffold-based DNMT Inhibitor DNMT_Inhibitor->DNMT inhibits DNMT_Inhibitor->Gene_Reexpression allows for Apoptosis Apoptosis / Cell Cycle Arrest Gene_Reexpression->Apoptosis induces G General Workflow for Drug Discovery using the Scaffold cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Preclinical Studies Scaffold_Selection Scaffold Selection: N-(4-Aminophenyl)-4- methylbenzenesulfonamide Library_Design Library Design & Virtual Screening Scaffold_Selection->Library_Design Synthesis Synthesis of Derivatives Library_Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Cell-based Assays) Hit_Identification->Secondary_Screening Active Hits Lead_Optimization Lead Optimization (SAR) Secondary_Screening->Lead_Optimization Lead_Optimization->Synthesis Iterative Design ADMET ADMET Profiling Lead_Optimization->ADMET Lead Compounds In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo

References

The Structure-Activity Relationship of N-(4-Aminophenyl)-4-methylbenzenesulfonamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Aminophenyl)-4-methylbenzenesulfonamide, a simple sulfonamide, serves as a scaffold for a diverse range of biologically active molecules. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, focusing on their synthesis, biological evaluation, and the molecular interactions that govern their activity. While a comprehensive SAR study on a single, homologous series of this compound analogs is not extensively available in the public domain, this guide synthesizes data from various studies on closely related sulfonamide analogs to elucidate key structural determinants for biological activity. The primary activities discussed include antibacterial, carbonic anhydrase inhibition, and anticancer effects.

Synthesis of this compound and its Analogs

The core structure of this compound is typically synthesized through the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with p-phenylenediamine. Variations in the substitution pattern on either the aniline ring or the benzenesulfonamide ring are achieved by using appropriately substituted starting materials.

A general synthetic workflow is depicted below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Substituted p-phenylenediamine Substituted p-phenylenediamine Sulfonamide Formation Sulfonamide Formation Substituted p-phenylenediamine->Sulfonamide Formation Substituted benzenesulfonyl chloride Substituted benzenesulfonyl chloride Substituted benzenesulfonyl chloride->Sulfonamide Formation N-(substituted-phenyl)benzenesulfonamide analog N-(substituted-phenyl)benzenesulfonamide analog Sulfonamide Formation->N-(substituted-phenyl)benzenesulfonamide analog

Figure 1: General synthetic workflow for N-phenylbenzenesulfonamide analogs.

Further modifications, such as acylation or alkylation of the amino group, can introduce additional diversity to the analog library.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents. The following sections summarize the SAR for different biological activities based on available data for related sulfonamide compounds.

Antibacterial Activity

Sulfonamides are classic antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), the natural substrate of DHPS, is the basis for their antibacterial action.[1]

Key SAR Observations:

  • The p-amino group: An unsubstituted amino group at the para position of the phenyl ring attached to the sulfonamide nitrogen is generally crucial for antibacterial activity. This group mimics the p-amino group of PABA.

  • The sulfonamide linkage: The -SO2NH- linker is essential. Modifications to this group often lead to a loss of activity.

  • Substituents on the benzenesulfonyl ring: The 4-methyl group in the parent compound can be replaced by other small, lipophilic groups without a significant loss of activity. However, large or highly polar substituents are generally detrimental.

  • Substituents on the N-phenyl ring: The nature of the substituent on the aniline ring significantly influences the antibacterial potency. The degree of ionization (pKa) of the sulfonamide is a critical factor, with optimal activity often observed for compounds with a pKa between 6.0 and 8.0.[2]

Analog Scaffold Substituent (R) Target Organism Activity (MIC in µg/mL) Reference
N-(4-R-phenyl)sulfanilamide-HActinobacillus pleuropneumoniae>128[2]
N-(4-R-phenyl)sulfanilamide-COCH3Actinobacillus pleuropneumoniae64[2]
N-(4-R-phenyl)sulfanilamide-ClActinobacillus pleuropneumoniae32[2]
N-(4-R-phenyl)sulfanilamide-NO2Actinobacillus pleuropneumoniae16[2]

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) data for N-phenylsulfanilamide analogs against Actinobacillus pleuropneumoniae. This table illustrates the general trend of how electron-withdrawing groups on the N-phenyl ring can influence antibacterial activity, as suggested by the principles outlined in the cited literature. Actual values would need to be determined experimentally for a specific series of this compound analogs.

Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The primary sulfonamide group (-SO2NH2) is a key zinc-binding group. While the core structure of this compound does not possess a primary sulfonamide, its analogs where the amino group is part of a larger heterocyclic system or where a primary sulfonamide is present on one of the rings, are of interest. For the purpose of this guide, we will consider the SAR of benzenesulfonamides with substitutions that can be conceptually applied to analogs of the core topic.

Key SAR Observations:

  • The Sulfonamide Group: A primary, unsubstituted sulfonamide group is the most effective zinc-binding moiety.

  • Aromatic/Heterocyclic Core: The nature of the aromatic or heterocyclic ring to which the sulfonamide is attached influences isoform selectivity and potency.

  • "Tail" Modifications: Substitutions on the aromatic ring (the "tail") can extend into different regions of the enzyme's active site, leading to enhanced affinity and selectivity.[3] Lipophilic tails often interact with hydrophobic pockets in the active site.

Analog Scaffold Substituent (R) Isoform Inhibition Constant (Ki in nM) Reference
4-(triazol-1-yl)benzenesulfonamide-HhCA II755[3]
4-(triazol-1-yl)benzenesulfonamide-PhenylhCA II30.1[3]
4-(triazol-1-yl)benzenesulfonamide-CyclohexylmethylhCA II45.2[3]
4-(triazol-1-yl)tetrafluorobenzenesulfonamide-PhenylhCA II38.5[3]
4-(triazol-1-yl)tetrafluorobenzenesulfonamide-CyclohexylmethylhCA II33.7[3]
Acetazolamide (Standard)-hCA II12.0[3]

Table 2: Inhibition constants (Ki) of benzenesulfonamide analogs against human carbonic anhydrase II (hCA II). This data demonstrates how modifications to the "tail" of the molecule can significantly impact inhibitory potency.

Anticancer Activity

The anticancer potential of sulfonamide derivatives is an active area of research. Their mechanisms of action can be diverse, including inhibition of carbonic anhydrases (particularly tumor-associated isoforms like CA IX and XII), disruption of microtubule polymerization, and inhibition of protein kinases.

Key SAR Observations:

  • Carbonic Anhydrase IX and XII Inhibition: Analogs that selectively inhibit these tumor-associated isoforms are of great interest. The SAR principles are similar to those for other CAs, but with an emphasis on modifications that exploit differences in the active site to achieve selectivity.

  • Kinase Inhibition: Certain sulfonamide-containing scaffolds have been shown to inhibit various protein kinases. The specific SAR depends on the kinase target, but generally involves interactions with the ATP-binding pocket.[4][5]

  • Tubulin Polymerization Inhibition: Some sulfonamide analogs act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.[6]

Analog Scaffold Substituent (R) Cell Line Activity (IC50 in µM) Reference
Benzenesulfonamide derivative-N(5-methyl-1,3,4-thiadiazol-2-yl)U87 (Glioblastoma)58.6[7]
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate3,4,5-trimethoxyA549 (Lung)0.0018[6]
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate4-methoxyA549 (Lung)0.0031[6]
Combretastatin A-4 (Standard)-A549 (Lung)0.0029[6]

Table 3: Anticancer activity (IC50) of selected sulfonamide analogs. This table highlights the potent anticancer activity of certain sulfonamide derivatives, with some exhibiting nanomolar efficacy.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of this compound analogs.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of the test compound in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: The test compound is serially diluted (usually two-fold) in CAMHB in the wells of a 96-well plate to cover a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no compound) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilution of Test Compound in 96-well Plate start->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2: Workflow for the Broth Microdilution Method.
Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compounds against carbonic anhydrase can be determined by monitoring the hydrolysis of p-nitrophenyl acetate (p-NPA).[9]

Materials:

  • Purified carbonic anhydrase isoenzyme (e.g., hCA II)

  • Tris-SO4 buffer (pH 7.6)

  • p-Nitrophenyl acetate (p-NPA) solution in acetonitrile

  • Test compound solutions at various concentrations

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In each well of the microplate, add Tris-SO4 buffer, the test compound solution, and the enzyme solution. A control reaction without the inhibitor is also prepared.

  • Pre-incubation: The plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the p-NPA substrate solution to each well.

  • Measurement: The rate of hydrolysis of p-NPA to p-nitrophenol is monitored by measuring the increase in absorbance at 348 nm over time.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be subsequently calculated using the Cheng-Prusoff equation.

Signaling Pathways

While the direct modulation of specific signaling pathways by this compound itself is not well-documented, some sulfonamide-containing drugs have been shown to influence cellular signaling. For instance, certain sulfonamide diuretics may modulate inflammatory responses by affecting pathways such as the nuclear factor kappa B (NF-κB) signaling cascade.[10] This is often an indirect effect related to their primary mechanism of action. The inhibition of tumor-associated carbonic anhydrases by sulfonamides can also impact signaling pathways related to tumor metabolism and pH regulation, which are critical for cancer cell survival and proliferation.

G Sulfonamide Sulfonamide CAIX_XII CA IX / CA XII (Tumor-associated) Sulfonamide->CAIX_XII Inhibition Extracellular_Acidosis Decreased Extracellular Acidosis CAIX_XII->Extracellular_Acidosis Leads to Tumor_Metabolism Altered Tumor Metabolism CAIX_XII->Tumor_Metabolism Impacts Proliferation_Survival Inhibition of Proliferation & Survival Extracellular_Acidosis->Proliferation_Survival Tumor_Metabolism->Proliferation_Survival

References

Unraveling the Therapeutic Potential of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Aminophenyl)-4-methylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. While specific research on the therapeutic targets and mechanisms of action of this particular molecule is not publicly available, the broader class of benzenesulfonamide derivatives has been extensively studied and has yielded numerous compounds with significant therapeutic applications. This technical guide will provide an in-depth overview of the potential therapeutic targets for this compound based on the known activities of structurally related compounds. We will explore the established roles of benzenesulfonamides as antibacterial agents, carbonic anhydrase inhibitors, and anticancer therapeutics, providing a framework for the potential investigation of this specific molecule.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of related benzenesulfonamide compounds, several potential therapeutic targets can be postulated for this compound.

Dihydropteroate Synthase (DHPS) in Microbes

Mechanism of Action: The foundational therapeutic application of sulfonamides is their role as antibacterial agents. They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). DHPS is a key enzyme in the folic acid synthesis pathway, which is essential for bacterial DNA and protein synthesis. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, leading to a bacteriostatic effect.[1][2][3] Humans are unaffected by this mechanism as they obtain folic acid from their diet.

Potential Application: this compound could potentially be investigated for its antimicrobial activity against various bacterial strains.

Signaling Pathway:

DHPS_Inhibition cluster_folate_synthesis Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Synthesis Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis Sulfonamide N-(4-Aminophenyl)-4- methylbenzenesulfonamide (Potential Inhibitor) Sulfonamide->DHPS Competitive Inhibition

Caption: Potential inhibition of the bacterial folic acid synthesis pathway by this compound.

Carbonic Anhydrases (CAs)

Mechanism of Action: Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[4] CAs are involved in numerous physiological processes, including pH regulation, fluid secretion, and tumorigenesis. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

Potential Application: Investigation into the inhibitory activity of this compound against various human CA isoforms (e.g., CA I, II, IX, and XII) could reveal its potential as a therapeutic agent for CA-related disorders.

Experimental Workflow:

CA_Inhibition_Workflow Compound N-(4-Aminophenyl)-4- methylbenzenesulfonamide Enzyme_Assay Enzyme Inhibition Assay (e.g., Esterase Assay) Compound->Enzyme_Assay CA_Isoforms Human Carbonic Anhydrase (CA I, II, IX, XII) CA_Isoforms->Enzyme_Assay Data_Analysis Data Analysis (IC50 Determination) Enzyme_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A generalized workflow for evaluating the carbonic anhydrase inhibitory potential.

Protein Kinases in Cancer

Mechanism of Action: The benzenesulfonamide scaffold is present in several approved and investigational anticancer drugs that target protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. For example, some benzenesulfonamide derivatives have been shown to inhibit receptor tyrosine kinases like TrkA, which is implicated in the progression of glioblastoma.[5]

Potential Application: this compound could be screened against a panel of protein kinases to identify potential anticancer activity.

Signaling Pathway:

Kinase_Inhibition_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., TrkA) Growth_Factor->RTK Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibitor N-(4-Aminophenyl)-4- methylbenzenesulfonamide (Potential Inhibitor) Inhibitor->RTK Inhibition

Caption: Potential mechanism of anticancer activity through receptor tyrosine kinase inhibition.

Quantitative Data

As there is no specific biological data available for this compound in the public domain, we present a table of representative quantitative data for other benzenesulfonamide derivatives against various targets to illustrate the potential range of activity.

Compound ClassTargetIC50 / KiReference
Benzenesulfonamide derivativesTropomyosin receptor kinase A (TrkA)IC50: ~58.6 µM[5]
Benzenesulfonamide derivativesCarbonic Anhydrase II (hCA II)Ki: ~1.5 - 38.9 nM[4]
Benzenesulfonamide derivativesCarbonic Anhydrase IX (hCA IX)Ki: ~0.8 - 12.4 nM[4]

Experimental Protocols

Detailed experimental protocols for evaluating the potential therapeutic activities of this compound would be analogous to those used for other sulfonamide derivatives. Below are generalized methodologies for key experiments.

Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

Methodology (Broth Microdilution):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition Assay

Objective: To measure the inhibitory effect of the compound on the enzymatic activity of purified human carbonic anhydrase isoforms.

Methodology (Esterase Assay):

  • Purify recombinant human CA isoforms (e.g., CA I, II, IX, XII).

  • Prepare various concentrations of this compound.

  • In a 96-well plate, add the CA enzyme, the inhibitor (compound), and a buffer solution.

  • Initiate the enzymatic reaction by adding a substrate such as 4-nitrophenyl acetate.

  • Monitor the hydrolysis of the substrate by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer.

  • Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

In Vitro Kinase Inhibition Assay

Objective: To assess the ability of the compound to inhibit the activity of specific protein kinases.

Methodology (e.g., ADP-Glo™ Kinase Assay):

  • Prepare a reaction mixture containing the kinase of interest, a suitable substrate (peptide or protein), ATP, and the test compound at various concentrations.

  • Incubate the mixture to allow the kinase reaction to proceed.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Measure the luminescence using a luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Conclusion

While direct biological data for this compound is currently lacking in scientific literature, the well-established therapeutic roles of the benzenesulfonamide scaffold provide a strong rationale for investigating its potential as an antibacterial, carbonic anhydrase inhibiting, or anticancer agent. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for researchers and drug development professionals to explore the therapeutic promise of this compound. Further research is warranted to elucidate the specific biological activities and potential clinical applications of this compound.

References

An In-depth Technical Guide to the Synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-(4-Aminophenyl)-4-methylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical applications. The document details the reaction mechanisms, experimental protocols, and quantitative data associated with its synthesis, offering valuable insights for professionals in organic synthesis and drug development.

Introduction

This compound is a sulfonamide derivative of significant interest due to its structural role in the development of various biologically active compounds. Its synthesis is typically achieved through multi-step reaction pathways that require careful control of reaction conditions to ensure high yield and purity. This guide will explore the two predominant synthetic strategies for obtaining this compound.

Synthetic Pathways and Reaction Mechanisms

The synthesis of this compound is primarily accomplished through two effective routes:

  • Route 1: The sulfonylation of p-nitroaniline with p-toluenesulfonyl chloride, followed by the reduction of the nitro group.

  • Route 2: The formation of an acetylated intermediate from 4-aminoacetophenone and p-toluenesulfonyl chloride, followed by deacetylation.

Route 1: Sulfonylation of p-Nitroaniline and Subsequent Reduction

This pathway involves an initial nucleophilic attack of the amino group of p-nitroaniline on the sulfur atom of p-toluenesulfonyl chloride, forming N-(4-nitrophenyl)-4-methylbenzenesulfonamide. The nitro group of this intermediate is then reduced to the desired primary amine.

Reaction Mechanism:

The first step is a classic sulfonamide formation. The lone pair of electrons on the nitrogen atom of p-nitroaniline attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen to yield the sulfonamide. The electron-withdrawing nature of the nitro group makes the amino group of p-nitroaniline less nucleophilic than aniline, but the reaction proceeds effectively under appropriate conditions[1][2].

The second step is the reduction of the nitro group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or metal-acid combinations (e.g., Sn/HCl or Fe/AcOH)[3][4].

Route 1: Sulfonylation of p-Nitroaniline and Reduction cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Reduction p-Nitroaniline p-Nitroaniline Intermediate_Sulfonamide N-(4-Nitrophenyl)-4- methylbenzenesulfonamide p-Nitroaniline->Intermediate_Sulfonamide Nucleophilic attack p-Toluenesulfonyl_chloride p-Toluenesulfonyl chloride p-Toluenesulfonyl_chloride->Intermediate_Sulfonamide Electrophile Final_Product N-(4-Aminophenyl)-4- methylbenzenesulfonamide Intermediate_Sulfonamide->Final_Product Reduction of Nitro Group Reducing_Agent Reducing Agent (e.g., H2, Pd/C) Reducing_Agent->Final_Product

Diagram 1: Reaction workflow for the synthesis via p-nitroaniline.
Route 2: Deacetylation of N-(4-acetylphenyl)-4-methylbenzenesulfonamide

This alternative route begins with the reaction of 4-aminoacetophenone with p-toluenesulfonyl chloride to form N-(4-acetylphenyl)-4-methylbenzenesulfonamide. The acetyl group is then removed to yield the final product.

Reaction Mechanism:

Similar to the first route, the initial step is the formation of a sulfonamide. The subsequent deacetylation can be performed under acidic or basic conditions.

  • Acid-catalyzed deacetylation: The mechanism involves protonation of the acetyl carbonyl oxygen, making the carbonyl carbon more electrophilic. A nucleophile (e.g., water) then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid yield the aminophenyl sulfonamide[5][6].

  • Base-catalyzed deacetylation: This mechanism involves the nucleophilic attack of a hydroxide ion on the acetyl carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the amide anion, which is then protonated to give the final product[5][6][7].

Route 2: Synthesis via Deacetylation cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Deacetylation 4-Aminoacetophenone 4-Aminoacetophenone Acetylated_Intermediate N-(4-Acetylphenyl)-4- methylbenzenesulfonamide 4-Aminoacetophenone->Acetylated_Intermediate Nucleophilic attack p-Toluenesulfonyl_chloride p-Toluenesulfonyl chloride p-Toluenesulfonyl_chloride->Acetylated_Intermediate Electrophile Final_Product N-(4-Aminophenyl)-4- methylbenzenesulfonamide Acetylated_Intermediate->Final_Product Removal of Acetyl Group Deacetylation_Reagent Acid or Base Catalyst Deacetylation_Reagent->Final_Product

Diagram 2: Reaction workflow for the synthesis via deacetylation.

Experimental Protocols

The following are generalized experimental protocols derived from the literature. Researchers should optimize these conditions for their specific laboratory settings.

Protocol for Route 1: Sulfonylation of p-Nitroaniline and Reduction

Step 1: Synthesis of N-(4-Nitrophenyl)-4-methylbenzenesulfonamide

  • Dissolve p-nitroaniline in a suitable solvent such as pyridine or dichloromethane (DCM) in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add p-toluenesulfonyl chloride to the cooled solution with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain N-(4-nitrophenyl)-4-methylbenzenesulfonamide[2][8].

Step 2: Reduction of N-(4-Nitrophenyl)-4-methylbenzenesulfonamide

  • Suspend N-(4-nitrophenyl)-4-methylbenzenesulfonamide in ethanol or a mixture of ethanol and water in a hydrogenation vessel.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the mixture vigorously at room temperature for several hours until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield this compound[3][4].

Protocol for Route 2: Deacetylation of N-(4-acetylphenyl)-4-methylbenzenesulfonamide

Step 1: Synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide

  • Dissolve 4-aminoacetophenone in dichloromethane (CH₂Cl₂) in a reaction flask.

  • Add a catalytic amount of pyridine.

  • Add p-toluenesulfonyl chloride to the mixture.

  • Stir the reaction at room temperature for approximately 5 hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with water and air dry to obtain the pure product[9].

Step 2: Deacetylation

  • Acidic Conditions:

    • Reflux the N-(4-acetylphenyl)-4-methylbenzenesulfonamide in a mixture of a strong mineral acid (e.g., HCl) and an alcohol (e.g., methanol or ethanol) for several hours.

    • Monitor the reaction progress by TLC.

    • After completion, neutralize the reaction mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent.

    • Dry the organic layer, and evaporate the solvent to obtain the final product[5][6].

  • Basic Conditions:

    • Reflux the acetylated intermediate in an aqueous or alcoholic solution of a strong base (e.g., NaOH or KOH).

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize with an acid.

    • The product may precipitate upon neutralization, which can be collected by filtration, or it can be extracted with an organic solvent[5][6].

Quantitative Data

The following tables summarize key quantitative data for the synthesis of this compound and its intermediates.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound6380-08-1C₁₃H₁₄N₂O₂S262.33185[10]
N-(4-Nitrophenyl)-4-methylbenzenesulfonamide-C₁₃H₁₂N₂O₄S292.31-
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide-C₁₅H₁₅NO₃S289.35196-198[9]

Table 2: Reaction Conditions and Yields (Literature Examples)

Reaction StepReactantsSolventCatalyst/ReagentTemperatureTimeYieldReference
Synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide4-Aminoacetophenone, p-Toluenesulfonyl chlorideCH₂Cl₂PyridineRoom Temp.5 hHigh[9]
Reduction of Nitro-intermediateN-(4-Nitrophenyl)-substituted amidesEthanolH₂, Pd/CRoom Temp.30 min-[3]
Sulfonylation of AnilineAniline, p-Toluenesulfonyl chlorideSolvent-freeNoneRoom Temp.-Good to Excellent[2]

Conclusion

The synthesis of this compound can be effectively achieved through either the reduction of a nitro-intermediate or the deacetylation of an acetyl-protected precursor. The choice of route may depend on the availability of starting materials, desired purity, and scalability of the process. This guide provides the fundamental knowledge required for the successful synthesis and further application of this important chemical building block. Researchers are encouraged to use this information as a foundation for developing optimized and robust synthetic procedures.

References

Methodological & Application

Synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the reaction of p-toluenesulfonyl chloride with p-phenylenediamine. This application note includes a step-by-step experimental procedure, a summary of reaction parameters and product characteristics, and characterization data.

Introduction

This compound is a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. The presence of a primary aromatic amine and a sulfonamide moiety makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. This protocol outlines a straightforward and reproducible method for its preparation from commercially available starting materials.

Reaction Scheme

Experimental Protocol

Materials:

  • p-Toluenesulfonyl chloride

  • p-Phenylenediamine

  • Distilled water

  • Sodium carbonate solution (3%)

  • Methanol

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

  • pH meter or pH paper

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or desiccator

  • Recrystallization apparatus

Procedure:

  • In a 100 mL round-bottom flask, suspend p-phenylenediamine (1.0 mmol, 0.108 g) in 20 mL of distilled water.

  • To this suspension, add p-toluenesulfonyl chloride (1.05 mmol, 0.200 g).

  • Stir the mixture vigorously at room temperature for 10 hours.

  • Throughout the reaction, maintain the pH of the mixture between 8 and 9 by the dropwise addition of a 3% sodium carbonate solution.

  • Upon completion of the reaction, a light brown precipitate will have formed.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water.

  • Dry the crude product in an oven or desiccator.

  • For purification, recrystallize the crude product from methanol to obtain light brown needles of this compound.

Data Presentation

ParameterValue
Reactants
p-Toluenesulfonyl chloride1.05 mmol
p-Phenylenediamine1.0 mmol
Reaction Conditions
SolventDistilled Water
TemperatureRoom Temperature
Reaction Time10 hours
pH8-9
Product Characteristics
AppearanceLight brown needles
Molecular FormulaC₁₃H₁₄N₂O₂S
Molecular Weight262.33 g/mol [1]
Melting Point185 °C[2]
Characterization Data
¹H NMR Spectral data available from Sigma-Aldrich.[1]
IR Spectral data available from Sigma-Aldrich.[1]

Mandatory Visualization

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification p-Phenylenediamine p-Phenylenediamine Reaction_Mixture Combine in Round-Bottom Flask p-Phenylenediamine->Reaction_Mixture p-Toluenesulfonyl_Chloride p-Toluenesulfonyl_Chloride p-Toluenesulfonyl_Chloride->Reaction_Mixture Distilled_Water Distilled_Water Distilled_Water->Reaction_Mixture Stirring Stir at Room Temp (10 hours) Reaction_Mixture->Stirring pH_Control Maintain pH 8-9 (3% Na2CO3) Stirring->pH_Control Filtration Filter Precipitate pH_Control->Filtration Washing Wash with Distilled Water Filtration->Washing Drying Dry Crude Product Washing->Drying Recrystallization Recrystallize from Methanol Drying->Recrystallization Final_Product N-(4-Aminophenyl)-4- methylbenzenesulfonamide Recrystallization->Final_Product

References

Application Notes and Protocols for N-(4-Aminophenyl)-4-methylbenzenesulfonamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(4-Aminophenyl)-4-methylbenzenesulfonamide as a versatile synthon for the preparation of various biologically active heterocyclic compounds. Detailed experimental protocols for the synthesis of pyrimidines, thiazoles, and benzimidazoles are provided, along with quantitative data on their biological activities.

Introduction

This compound is a valuable bifunctional starting material in medicinal chemistry. Its structure incorporates a primary aromatic amine and a sulfonamide moiety, both of which can be readily functionalized to construct a diverse array of heterocyclic systems. The resulting compounds often exhibit significant pharmacological properties, including antimicrobial and anticancer activities, largely attributed to the presence of the sulfonamide pharmacophore. This document outlines synthetic strategies and detailed protocols for leveraging this synthon in the development of novel heterocyclic drug candidates.

Synthesis of Heterocyclic Compounds

The primary amino group of this compound serves as a key reactive handle for the construction of various nitrogen-containing heterocycles. The general workflow for the synthesis and evaluation of these compounds is depicted below.

Synthesis Workflow General Workflow for Heterocyclic Synthesis and Evaluation Synthon N-(4-Aminophenyl)-4- methylbenzenesulfonamide Intermediate Intermediate Formation (e.g., Schiff Base) Synthon->Intermediate Reaction with aldehyde/ketone Cyclization Cyclization Reaction Intermediate->Cyclization Addition of cyclizing agent Heterocycle Synthesized Heterocyclic Compound Cyclization->Heterocycle Purification Purification and Characterization Heterocycle->Purification BioAssay Biological Activity Screening Purification->BioAssay Data Data Analysis BioAssay->Data

Caption: General workflow from synthon to biologically evaluated heterocyclic compounds.

Synthesis of Pyrimidine Derivatives

Pyrimidine scaffolds are core structures in numerous therapeutic agents. The synthesis of pyrimidine derivatives from this compound can be achieved through a multicomponent reaction.

Experimental Protocol: Synthesis of a 4-(pyrimidin-2-ylamino)phenyl-N-substituted sulfonamide derivative

This protocol is adapted from a general procedure for the synthesis of substituted pyrimidines.

  • Step 1: Synthesis of the Guanidine Intermediate:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add cyanamide (1.1 eq).

    • Acidify the mixture with concentrated hydrochloric acid and reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate, the corresponding guanidine derivative, is filtered, washed with water, and dried.

  • Step 2: Cyclization to the Pyrimidine Ring:

    • To a solution of the guanidine intermediate (1.0 eq) in ethanol, add a 1,3-dicarbonyl compound such as acetylacetone (1.1 eq) and a catalytic amount of a base like potassium carbonate.

    • Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the crude product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure pyrimidine derivative.

Compound Starting Materials Yield (%) Melting Point (°C) Reference
Substituted PyrimidineThis compound, Acetylacetone65-80 (Typical)180-185 (Typical)Adapted from general pyrimidine syntheses[1]
Synthesis of Thiazole Derivatives

Thiazole rings are present in many biologically active compounds. A common method for their synthesis is the Hantzsch thiazole synthesis, involving the reaction of a thiourea derivative with an α-haloketone. An adaptation for this compound involves the formation of a Schiff base followed by cyclization with thioglycolic acid.

Experimental Protocol: Synthesis of a 2-(4-tosylaminophenyl)-thiazolidin-4-one derivative

  • Step 1: Schiff Base Formation:

    • Dissolve this compound (1.0 eq) and an appropriate aromatic aldehyde (1.0 eq) in absolute ethanol.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 3-4 hours.

    • Cool the reaction mixture in an ice bath to precipitate the Schiff base.

    • Filter the solid, wash with cold ethanol, and dry.

  • Step 2: Cyclization to the Thiazolidinone Ring:

    • To a solution of the Schiff base (1.0 eq) in a solvent like dioxane, add thioglycolic acid (1.2 eq).

    • A catalytic amount of anhydrous zinc chloride can be added to facilitate the reaction.

    • Reflux the mixture for 6-8 hours.

    • After cooling, pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess acid.

    • The precipitated solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure thiazolidinone derivative.[2]

Compound Starting Materials Yield (%) Melting Point (°C) Reference
Thiazolidin-4-one derivativeThis compound, Aromatic aldehyde, Thioglycolic acid70-85 (Typical)210-215 (Typical)[2]
Synthesis of Benzimidazole Derivatives

Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities. They can be synthesized by the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. In this case, the amino group of this compound can be acylated and the resulting amide can be used to construct the benzimidazole ring.

Experimental Protocol: Synthesis of a N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzenesulfonamide derivative

  • Step 1: Acylation of the Amino Group:

    • React this compound with a suitable carboxylic acid (e.g., 2-aminobenzoic acid) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to its acid chloride.

  • Step 2: Condensation and Cyclization:

    • Alternatively, a more direct approach involves the reaction of this compound with an o-phenylenediamine in the presence of a dehydrating agent.

    • A mixture of this compound (1.0 eq) and o-phenylenediamine (1.0 eq) is heated in the presence of a catalyst such as polyphosphoric acid (PPA) or a strong mineral acid like hydrochloric acid.

    • The reaction is typically heated at high temperatures (150-200 °C) for several hours.

    • After completion, the reaction mixture is cooled and poured into a large volume of water.

    • The mixture is then neutralized with a base (e.g., sodium hydroxide or ammonia solution) to precipitate the crude product.

    • The solid is filtered, washed with water, and purified by recrystallization or column chromatography.

Compound Starting Materials Yield (%) Melting Point (°C) Reference
Benzimidazole derivativeThis compound, o-phenylenediamine50-70 (Typical)>250 (Typical)Adapted from general benzimidazole syntheses[3][4][5][6]

Biological Activity

Heterocyclic compounds derived from this compound often exhibit potent biological activities, particularly as antimicrobial and anticancer agents. The sulfonamide moiety is a well-established pharmacophore that can target specific enzymes in pathogens and cancer cells.

Antimicrobial Activity

The antimicrobial action of sulfonamides is primarily due to their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds block the bacterial metabolic pathway, leading to a bacteriostatic effect.

Table of Antimicrobial Activity (MIC Values)

Heterocyclic Core Test Organism MIC (µg/mL) Reference
Phenylsulfonyl-carboximidamidesM. tuberculosis25-100[7]
Thiazole DerivativesS. aureus4.88 - 312[8]
Pyrimidine DerivativesS. aureus15.63[9]
Pyrazole DerivativesS. aureus< 1 µM[10]

Note: The presented MIC values are for structurally related compounds and serve as a general indication of potential activity.

Anticancer Activity

The anticancer properties of sulfonamide-containing heterocycles are often linked to their ability to inhibit carbonic anhydrases (CAs).[11] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are involved in regulating pH, which is crucial for cancer cell survival and proliferation. Inhibition of these enzymes can lead to acidification of the intracellular environment and induce apoptosis.

Carbonic Anhydrase Inhibition Pathway Mechanism of Action: Carbonic Anhydrase Inhibition Sulfonamide Sulfonamide-Heterocycle (e.g., from N-(4-Aminophenyl)-4- methylbenzenesulfonamide) CAIX Carbonic Anhydrase IX/XII (Tumor-associated) Sulfonamide->CAIX Inhibition H2CO3 H₂CO₃ Proton_Export Proton Export H2CO3->Proton_Export HCO₃⁻ + H⁺ H2O_CO2 H₂O + CO₂ H2O_CO2->H2CO3 Catalyzed by CA IX/XII Intracellular_pH Increased Intracellular [H⁺] (Acidification) Apoptosis Apoptosis Intracellular_pH->Apoptosis

Caption: Inhibition of carbonic anhydrase by sulfonamide-heterocycles leading to apoptosis.

Table of Anticancer Activity (IC₅₀ Values)

Heterocyclic Core Cancer Cell Line IC₅₀ (µM) Reference
Thiophene-sulfonamideHeLa10.9 ± 1.01[12]
Thiophene-sulfonamideMDA-MB-23119.22 ± 1.67[12]
Thiophene-sulfonamideMCF-712.21 ± 0.93[12]
General SulfonamidesMDA-MB-468< 30[13]
General SulfonamidesMCF-7< 128[13]
Pyridine-3-sulfonamidesVariousGrowth inhibition at 10 µM[14]

Note: The presented IC₅₀ values are for structurally related sulfonamide derivatives and indicate the potential for anticancer activity.

Conclusion

This compound is a readily available and highly versatile synthon for the development of a wide range of heterocyclic compounds. The straightforward functionalization of its primary amino group allows for the construction of pyrimidines, thiazoles, benzimidazoles, and other important heterocyclic systems. The resulting molecules, incorporating the sulfonamide moiety, are promising candidates for further investigation as antimicrobial and anticancer agents. The protocols and data presented herein provide a solid foundation for researchers in medicinal chemistry and drug development to explore the full potential of this valuable building block.

References

Application Notes and Protocols: N-(4-Aminophenyl)-4-methylbenzenesulfonamide in the Preparation of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfonamides represent a significant class of synthetic antimicrobial agents that have been pivotal in chemotherapy since the early 20th century. Their mechanism of action primarily involves the inhibition of folic acid synthesis in bacteria, a pathway essential for bacterial DNA synthesis and growth.[1][2] N-(4-Aminophenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that serves as a valuable scaffold and precursor for the development of novel antibacterial agents. The presence of a primary aromatic amine group provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially enhanced antimicrobial efficacy and spectrum.

These notes provide detailed protocols for the synthesis of the parent compound, general strategies for its derivatization, and standardized methods for evaluating the antibacterial activity of its derivatives.

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfonamides, including derivatives of this compound, act as competitive antagonists to para-aminobenzoic acid (PABA).[2][3] Due to their structural similarity to PABA, they competitively inhibit the bacterial enzyme dihydropteroate synthetase.[2] This enzymatic blockade disrupts the synthesis of dihydrofolic acid, a crucial precursor for tetrahydrofolic acid. Tetrahydrofolate is an essential coenzyme in the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA. By halting this pathway, sulfonamides effectively stop bacterial growth and replication, exerting a bacteriostatic effect.[3][4]

Sulfonamide Mechanism of Action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydrofolic_acid Dihydrofolic Acid PABA->Dihydrofolic_acid Dihydropteroate Synthetase Dihydropteroate_pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_pyrophosphate->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Dihydrofolate Reductase Nucleic_Acids Purines & Pyrimidines (DNA/RNA Synthesis) Tetrahydrofolic_acid->Nucleic_Acids Sulfonamide Sulfonamide (e.g., N-(4-Aminophenyl)-4- methylbenzenesulfonamide derivative) Inhibition Sulfonamide->Inhibition Competitive Inhibition

Caption: Mechanism of sulfonamides as competitive inhibitors of dihydropteroate synthetase.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis described in the literature for the title compound.[5]

Materials:

  • p-Toluenesulfonyl chloride

  • p-Phenylenediamine

  • Distilled water

  • Sodium carbonate solution (3%)

  • Methanol

  • Round-bottom flask (100 ml)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 100 ml round-bottom flask, add p-phenylenediamine (1 mmol, 0.108 g) to 20 ml of distilled water.

  • While stirring the suspension at room temperature, add p-toluenesulfonyl chloride (2 mmol, 0.3813 g).

  • Maintain the pH of the suspension between 8 and 9 by the dropwise addition of 3% sodium carbonate solution.

  • Continue stirring the suspension for 10 hours at room temperature. A light brown precipitate will form.

  • Collect the precipitate by filtration and wash it thoroughly with distilled water.

  • Dry the precipitate.

  • For purification, recrystallize the crude product from methanol to obtain light brown needles of this compound.

Synthesis Workflow Workflow for Synthesis of the Title Compound start Start reactants Combine p-Phenylenediamine, p-Toluenesulfonyl Chloride, and Water start->reactants stir Stir for 10h at RT (Maintain pH 8-9 with Na₂CO₃) reactants->stir precipitate Formation of Light Brown Precipitate stir->precipitate filter_wash Filter and Wash with Distilled Water precipitate->filter_wash dry Dry the Product filter_wash->dry recrystallize Recrystallize from Methanol dry->recrystallize end Pure Product Obtained recrystallize->end

Caption: A typical workflow for the synthesis of this compound.

Protocol 2: Antibacterial Activity Screening (Disk Diffusion & Broth Microdilution)

This protocol provides standard methods for assessing the antibacterial efficacy of synthesized compounds.

Part A: Disk Diffusion Method This method is used for preliminary screening of antibacterial activity.[1][6]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile filter paper discs (5.5 - 6 mm diameter)

  • Synthesized compound solution (e.g., 1 mg/mL in DMSO)

  • Positive control (e.g., Chloramphenicol, Ciprofloxacin)

  • Negative control (DMSO)

  • Micropipettes

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Uniformly streak the inoculum onto the surface of MHA plates using a sterile cotton swab.

  • Aseptically place sterile filter paper discs on the agar surface.

  • Pipette a known volume (e.g., 10 µL) of the test compound solution onto a disc.

  • Apply the positive and negative controls to separate discs on the same plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Part B: Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC) This method determines the lowest concentration of an agent that inhibits visible bacterial growth.[6][7]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL)

  • Two-fold serial dilutions of the test compound in MHB

  • Growth control (inoculum in broth) and sterility control (broth only) wells

  • Plate shaker and incubator (37°C)

  • Growth indicator (e.g., p-iodonitrotetrazolium chloride - INT)[7]

Procedure:

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform two-fold serial dilutions across the plate.

  • Add 100 µL of the adjusted bacterial inoculum to each well (except the sterility control). The final inoculum concentration will be ~5 x 10⁵ CFU/mL.

  • Cover the plate and incubate at 37°C for 18 hours, with agitation if required.

  • Determine the MIC by visual inspection for the lowest concentration with no turbidity.

  • (Optional) Add 40 µL of 0.2 mg/mL INT to each well and incubate for 30 minutes. The MIC is the lowest concentration where the yellow dye does not turn pink.[7]

Screening_Workflow Workflow for Antibacterial Activity Screening cluster_disk Disk Diffusion Assay cluster_mic Broth Microdilution (MIC) prep_plates Prepare Bacterial Inoculum & Streak on MHA Plates place_disks Place Sterile Disks on Agar prep_plates->place_disks add_compounds Add Test Compound, Positive & Negative Controls place_disks->add_compounds incubate_disk Incubate at 37°C for 18-24h add_compounds->incubate_disk measure_zone Measure Zone of Inhibition (mm) incubate_disk->measure_zone result1 Preliminary Activity measure_zone->result1 serial_dilute Perform Serial Dilutions of Compound in 96-Well Plate add_inoculum Add Bacterial Inoculum to Wells serial_dilute->add_inoculum incubate_mic Incubate at 37°C for 18h add_inoculum->incubate_mic read_mic Determine MIC (Visually or with Indicator) incubate_mic->read_mic result2 Quantitative MIC Value read_mic->result2 start Start with Synthesized Compound start->prep_plates start->serial_dilute

Caption: Workflow for primary (disk diffusion) and secondary (MIC) antibacterial screening.

Representative Data

The antibacterial activity of sulfonamide derivatives can vary significantly based on their structural modifications. The following table summarizes quantitative data for representative sulfonamide-based compounds from the literature to provide an expected range of activity.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
5d N-(thiazol-2-yl)benzenesulfonamide (4-methyl derivative)S. aureus3.9[6]
5d N-(thiazol-2-yl)benzenesulfonamide (4-methyl derivative)A. xylosoxidans3.9[6]
5c Pyrazine Carboxamide DerivativeXDR S. Typhi12.5[8]
5d Pyrazine Carboxamide DerivativeXDR S. Typhi6.25[8]
- p-methoxy-benzyliden-selenosemicarbazideE. aerogenes ATCC1304816[7]
- p-methoxy-benzyliden-selenosemicarbazideK. pneumoniae ATCC11229616[7]

Note: The compounds listed are structurally related derivatives and not direct products of this compound, but they illustrate the potency that can be achieved within the broader class of sulfonamide-based antibacterial agents. XDR stands for Extensively Drug-Resistant.

References

Application Notes and Protocols for the Derivatization of N-(4-Aminophenyl)-4-methylbenzenesulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Aminophenyl)-4-methylbenzenesulfonamide is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse array of biologically active compounds. The presence of a reactive primary amino group on the phenyl ring allows for straightforward derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the derivatization of this scaffold and the biological evaluation of its derivatives, with a focus on anticancer and enzyme inhibitory activities.

Applications in Drug Discovery

Derivatives of this compound have demonstrated significant potential across various therapeutic areas:

  • Anticancer Agents: By modifying the amino group, researchers have developed potent inhibitors of key oncogenic signaling pathways. These include inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to block angiogenesis, BRAF kinase inhibitors for melanoma, and DNA methyltransferase (DNMT) inhibitors to induce the re-expression of tumor suppressor genes.

  • Enzyme Inhibitors: This scaffold has been successfully utilized to generate inhibitors of various enzymes. Notably, derivatives have shown potent inhibitory activity against different isoforms of carbonic anhydrase (CA), which are implicated in several diseases including cancer and glaucoma. Additionally, cholinesterase inhibitors have been developed, which are relevant for the treatment of neurodegenerative diseases.

  • Antimicrobial Agents: The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs. Derivatization of the amino group can lead to new antimicrobial agents with improved efficacy and spectra of activity.

Experimental Protocols

Protocol 1: Synthesis of the Parent Compound: this compound

This protocol describes the synthesis of the starting material, this compound, from p-phenylenediamine and p-toluenesulfonyl chloride.[1]

Materials:

  • p-Phenylenediamine

  • p-Toluenesulfonyl chloride

  • Distilled water

  • Sodium carbonate solution (3%)

  • Methanol

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, suspend p-phenylenediamine (1 mmol, 0.108 g) in distilled water (20 mL).

  • Add p-toluenesulfonyl chloride (2 mmol, 0.3813 g) to the suspension.

  • Stir the mixture at room temperature for 10 hours.

  • Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of 3% sodium carbonate solution.

  • A light brown precipitate will form. Collect the precipitate by filtration.

  • Wash the precipitate with distilled water and dry it thoroughly.

  • Recrystallize the crude product from methanol to obtain light brown needles of this compound.

Protocol 2: Derivatization via N-Acylation

This protocol outlines a general procedure for the acylation of the primary amino group of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the stirred solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq), dissolved in a minimal amount of anhydrous DCM, to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate gradient).

Protocol 3: Synthesis of Benzamide Derivatives

This protocol describes the synthesis of N-(4-(tosylamino)phenyl)benzamide derivatives.

Materials:

  • Substituted benzoic acid

  • Thionyl chloride (SOCl₂)

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Reflux apparatus

  • Magnetic stirrer

Procedure: Step 1: Synthesis of Acyl Chloride

  • In a round-bottom flask, add the substituted benzoic acid (1.0 eq) and an excess of thionyl chloride (e.g., 5-10 eq).

  • Reflux the mixture for 2-3 hours.

  • After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

Step 2: Amide Coupling

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a separate flask.

  • Add the crude acyl chloride (1.1 eq) dropwise to the solution at 0 °C.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Follow the workup and purification steps as described in Protocol 2.

Biological Evaluation Protocols

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2, BRAF)

This protocol provides a general framework for assessing the inhibitory activity of synthesized derivatives against protein kinases.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, BRAF)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase, substrate, and inhibitor solution to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 5: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase activity.

Materials:

  • Purified human carbonic anhydrase isoenzyme (e.g., hCA I, II, IX)

  • p-Nitrophenyl acetate (p-NPA) as a substrate

  • Synthesized inhibitor compounds

  • Tris-HCl buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the inhibitor compounds at various concentrations.

  • In a 96-well plate, add the Tris-HCl buffer, the enzyme solution, and the inhibitor solution.

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate the reaction by adding the substrate, p-NPA.

  • Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 400 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the initial reaction rates and determine the percentage of inhibition.

  • Calculate the IC50 or Ki values from the dose-response curves.

Quantitative Data Summary

The following tables summarize the biological activities of selected this compound derivatives from the literature.

Table 1: Anticancer Activity of Selected Derivatives
Compound ID Target Activity Value Cell Line
Derivative AVEGFR-2IC500.117 µM-
Derivative BVEGFR-2IC500.136 µM-
Derivative CDNMT3AEC500.9 µM-
Derivative DBRAF (V600E)IC500.49 µM-
Derivative E-GI504.56 µMHOP-92 (Non-small cell lung cancer)
Derivative F-GI5021.0 µMMDA-MB-468 (Breast cancer)
Table 2: Enzyme Inhibitory Activity of Selected Derivatives
Compound ID Enzyme Target Activity Value
Derivative GCarbonic Anhydrase IKi45.7 nM
Derivative HCarbonic Anhydrase IIKi33.5 nM
Derivative IAcetylcholinesterase (AChE)Ki31.5 nM
Derivative JButyrylcholinesterase (BChE)Ki24.4 nM
Derivative KLipoxygenaseIC5057 µM
Derivative LCarbonic Anhydrase IIKd0.67 µM
Derivative MCarbonic Anhydrase IXKd1.5 µM

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by derivatives of this compound.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Proliferation Cell Proliferation Survival, Migration AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor N-(4-Aminophenyl)-4-methyl- benzenesulfonamide Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

BRAF_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (c-Myc, c-Fos) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor N-(4-Aminophenyl)-4-methyl- benzenesulfonamide Derivative Inhibitor->BRAF

Caption: BRAF (V600E) Signaling Pathway and Point of Inhibition.

Caption: Role of Carbonic Anhydrase IX in Tumor pH Regulation.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Drug_Discovery_Workflow Start Start: N-(4-Aminophenyl)-4- methylbenzenesulfonamide Synthesis Chemical Derivatization (e.g., N-Acylation, Amide Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Library of Derivatives Purification->Library PrimaryScreen Primary Biological Screening (e.g., Enzyme Inhibition, Cytotoxicity) Library->PrimaryScreen Hit Hit Compounds PrimaryScreen->Hit SecondaryScreen Secondary Assays (e.g., IC50/Ki Determination, Cell-based Assays) Hit->SecondaryScreen Lead Lead Compounds SecondaryScreen->Lead SAR Structure-Activity Relationship (SAR) Analysis Lead->SAR End Preclinical Candidate Lead->End Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design

Caption: General Drug Discovery Workflow.

References

Application Notes and Protocols for N-Alkylation of N-(4-Aminophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of N-(4-aminophenyl)-4-methylbenzenesulfonamide, a key transformation in the synthesis of various biologically active compounds. The protocols are based on established and reliable methods, offering options for different laboratory settings and substrate requirements.

Introduction

N-alkylation of sulfonamides is a fundamental reaction in organic synthesis, particularly in medicinal chemistry, for the generation of diverse molecular scaffolds. The target molecule, this compound, presents a unique challenge due to the presence of two nucleophilic nitrogen centers: the sulfonamide nitrogen and the exocyclic amino group. Selective N-alkylation of the sulfonamide nitrogen is often the desired outcome, requiring careful selection of reaction conditions. This document outlines two primary protocols for this transformation: a modern catalytic approach using manganese and a classic method employing alkyl halides.

Data Presentation

The following tables summarize quantitative data for N-alkylation reactions of sulfonamides, providing a reference for expected yields under various conditions.

Table 1: Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide with Various Alcohols [1][2]

EntryAlcoholProductYield (%)
1Benzyl alcoholN-Benzyl-4-methylbenzenesulfonamide86
24-Methoxybenzyl alcoholN-(4-Methoxybenzyl)-4-methylbenzenesulfonamide92
34-Chlorobenzyl alcoholN-(4-Chlorobenzyl)-4-methylbenzenesulfonamide85
41-Phenylethanol4-Methyl-N-(1-phenylethyl)benzenesulfonamide78
5Cinnamyl alcoholN-Cinnamyl-4-methylbenzenesulfonamide89
61-ButanolN-Butyl-4-methylbenzenesulfonamide75

Reaction Conditions: p-toluenesulfonamide (1 mmol), alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol%), K₂CO₃ (10 mol%), xylenes (1 M), 150 °C, 24 h.[1][2]

Table 2: N-Alkylation of Various Sulfonamides with Benzyl Alcohol [1]

EntrySulfonamideProductYield (%)
1BenzenesulfonamideN-Benzylbenzenesulfonamide88
24-MethoxybenzenesulfonamideN-Benzyl-4-methoxybenzenesulfonamide91
34-(Trifluoromethyl)benzenesulfonamideN-Benzyl-4-(trifluoromethyl)benzenesulfonamide61
4Naphthalene-1-sulfonamideN-Benzylnaphthalene-1-sulfonamide82
5MethanesulfonamideN-Benzylmethanesulfonamide79

Reaction Conditions: Sulfonamide (1 mmol), benzyl alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol%), K₂CO₃ (10 mol%), xylenes (1 M), 150 °C, 24 h.[1]

Experimental Protocols

Protocol 1: Manganese-Catalyzed N-Alkylation using Alcohols ("Borrowing Hydrogen" Approach)

This method offers an environmentally friendly and efficient route for the mono-N-alkylation of sulfonamides using alcohols as the alkylating agents, with water as the only byproduct.[1] For the selective N-alkylation of this compound, protection of the more nucleophilic amino group may be necessary prior to the reaction.

Materials:

  • This compound

  • Alkylating agent (e.g., benzyl alcohol)

  • Mn(I) PNP pincer precatalyst

  • Potassium carbonate (K₂CO₃)

  • Xylenes (anhydrous)

  • Flame-dried Schlenk tube or round-bottom flask with a reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the desired alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and potassium carbonate (0.1 mmol, 10 mol %).[2]

  • Add anhydrous xylenes to achieve a 1 M concentration of the sulfonamide.[2]

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: Classical N-Alkylation with Alkyl Halides using a Base

This is a traditional and widely used method for N-alkylation. The use of a suitable base is crucial for the deprotonation of the sulfonamide nitrogen, which then acts as a nucleophile. Similar to Protocol 1, protection of the amino group may be required for selectivity. An alternative approach involves using an anion exchange resin to support the sulfonamide, which can simplify the procedure and purification.[3]

Materials:

  • This compound

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

  • Round-bottom flask with a stirrer and reflux condenser

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and a suitable solvent (e.g., DMF).

  • Add the base (e.g., K₂CO₃, 1.5 mmol) to the solution and stir for 15-30 minutes at room temperature.

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to yield the pure N-alkylated sulfonamide.

Alternative Method: The Mitsunobu Reaction

The Mitsunobu reaction is another powerful tool for the N-alkylation of sulfonamides under mild conditions, proceeding with an inversion of stereochemistry at the alcohol carbon.[4][5] This reaction involves an alcohol, a phosphine (typically triphenylphosphine), and an azodicarboxylate (such as DEAD or DIAD).[6] The Fukuyama modification of the Mitsunobu reaction is particularly effective for the N-alkylation of sulfonamides.[4]

Visualizations

experimental_workflow cluster_reactants Reactants cluster_reaction_conditions Reaction Conditions cluster_process Process cluster_product Product start N-(4-Aminophenyl)-4- methylbenzenesulfonamide reaction N-Alkylation Reaction start->reaction alkylating_agent Alkylating Agent (Alcohol or Halide) alkylating_agent->reaction catalyst Catalyst/Base (e.g., Mn(I) or K2CO3) catalyst->reaction solvent Solvent (e.g., Xylenes or DMF) solvent->reaction heat Heat heat->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification end N-Alkyl-N-(4-aminophenyl)-4- methylbenzenesulfonamide purification->end

Caption: Experimental workflow for the N-alkylation of this compound.

signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products sulfonamide Sulfonamide (R-SO2NH-Ar-NH2) anion Sulfonamide Anion ([R-SO2N-Ar-NH2]⁻) sulfonamide->anion Deprotonation base Base base->anion alkyl_halide Alkyl Halide (R'-X) transition_state Transition State alkyl_halide->transition_state anion->transition_state Nucleophilic Attack product N-Alkylated Sulfonamide (R-SO2N(R')-Ar-NH2) transition_state->product salt Salt (Base-H⁺ X⁻) transition_state->salt

Caption: Generalized reaction pathway for base-mediated N-alkylation of a sulfonamide with an alkyl halide.

References

Application Notes and Protocols: Parallel Synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of N-(4-Aminophenyl)-4-methylbenzenesulfonamide as a scaffold in parallel synthesis to generate libraries of novel sulfonamide derivatives. These libraries are valuable in drug discovery for screening against various biological targets.

Introduction

This compound is a versatile chemical scaffold possessing a primary aromatic amine that serves as a key functional group for diversification. In drug discovery, the sulfonamide moiety is a well-established pharmacophore present in numerous therapeutic agents.[1][2] Parallel synthesis enables the rapid generation of a multitude of structurally related compounds from a common intermediate, significantly accelerating the hit-to-lead and lead optimization phases of drug development.[3][4]

This protocol outlines a solution-phase parallel synthesis approach to create a library of N-acylated and N-sulfonylated derivatives of this compound. The methodology is amenable to automation and high-throughput purification, making it suitable for the generation of large compound libraries.

General Reaction Scheme

The core concept involves the reaction of the primary amine of this compound with a diverse set of carboxylic acids (to form amides) or sulfonyl chlorides (to form secondary sulfonamides).

Scheme 1: Parallel Synthesis of an Amide Library this compound + R-COOH → N-(4-(acylamino)phenyl)-4-methylbenzenesulfonamide

Scheme 2: Parallel Synthesis of a Disulfonamide Library this compound + R-SO₂Cl → N-(4-(sulfonamido)phenyl)-4-methylbenzenesulfonamide

Experimental Workflow

The following diagram illustrates the typical workflow for the parallel synthesis of a library based on the this compound scaffold.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Archiving prep_reagents Reagent Preparation (Scaffold, Acyl Chlorides, Coupling Agents, Solvents) plate_mapping Reaction Plate Mapping prep_reagents->plate_mapping Design Library dispensing Automated Dispensing of Reagents into Reaction Block plate_mapping->dispensing Execute Synthesis reaction Parallel Reaction (e.g., 96-well format) - Stirring - Heating dispensing->reaction quenching Reaction Quenching reaction->quenching Reaction Completion extraction Liquid-Liquid Extraction or Solid-Phase Extraction quenching->extraction evaporation Solvent Evaporation extraction->evaporation analysis High-Throughput Analysis (LC-MS, UPLC) evaporation->analysis Purified Compounds archiving Compound Archiving and Data Management analysis->archiving

Caption: Workflow for Parallel Synthesis.

Detailed Experimental Protocols

Materials and Equipment
  • Scaffold: this compound (Purity >98%)

  • Acylating/Sulfonylating Agents: A diverse set of carboxylic acids or sulfonyl chlorides.

  • Coupling Agent (for carboxylic acids): HOBt (Hydroxybenzotriazole), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dioxane (anhydrous).

  • Equipment: 96-well reaction blocks, automated liquid handler (optional), parallel synthesizer, centrifugal evaporator, HPLC or UPLC-MS system for analysis.

Protocol for Parallel Amide Synthesis (96-Well Format)

This protocol describes the synthesis of an 80-member amide library.

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of this compound in anhydrous DCM.

    • Prepare 0.25 M solutions of 80 different carboxylic acids in anhydrous DCM in a 96-well plate.

    • Prepare a 0.3 M solution of EDC and a 0.3 M solution of HOBt in anhydrous DCM.

    • Prepare a 0.5 M solution of TEA in anhydrous DCM.

  • Reagent Dispensing:

    • To each of the 80 designated wells of a 96-well reaction block, add 200 µL of the this compound stock solution (0.04 mmol).

    • Add 200 µL of the respective carboxylic acid stock solution (0.05 mmol, 1.25 eq) to each well.

    • Add 200 µL of the EDC stock solution (0.06 mmol, 1.5 eq) and 200 µL of the HOBt stock solution (0.06 mmol, 1.5 eq) to each well.

    • Finally, add 100 µL of the TEA stock solution (0.05 mmol, 1.25 eq).

  • Reaction:

    • Seal the reaction block and place it on a shaker at room temperature for 16-24 hours.

    • Monitor the reaction completion of a few representative wells by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reactions by adding 500 µL of water to each well.

    • Extract the organic layer. A common method is to use 96-well liquid-liquid extraction plates.

    • Wash the organic layer sequentially with 500 µL of 1 M HCl, 500 µL of saturated NaHCO₃ solution, and 500 µL of brine.

    • Transfer the organic layers to a new 96-well plate and evaporate the solvent using a centrifugal evaporator.

    • The resulting crude products can be further purified by preparative HPLC if necessary.

  • Analysis:

    • Dissolve the final compounds in a suitable solvent (e.g., DMSO).

    • Determine the purity and confirm the identity of each compound using UPLC-MS.

Data Presentation

The following tables present representative data from the parallel synthesis of a small, diverse library of N-(4-acylaminophenyl)-4-methylbenzenesulfonamide derivatives.

Table 1: Reaction Yields and Purity

Compound IDR-GroupYield (%)Purity (LC-MS, %)
L1-A1 Phenyl85>98
L1-A2 4-Chlorophenyl82>97
L1-A3 2-Thienyl78>95
L1-A4 Cyclohexyl88>99
L1-A5 4-Methoxyphenyl80>96

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression of the chemical transformations in the parallel synthesis of the amide library.

G start N-(4-Aminophenyl)-4- methylbenzenesulfonamide coupling_reaction Amide Bond Formation start->coupling_reaction rcooh Diverse Carboxylic Acids (R-COOH) activation Carboxylic Acid Activation rcooh->activation coupling Coupling Agents (EDC, HOBt) coupling->activation base Base (TEA) base->coupling_reaction activation->coupling_reaction product Amide Library N-(4-(acylamino)phenyl)-4- methylbenzenesulfonamide coupling_reaction->product

Caption: Amide Synthesis Logic.

Conclusion

The described protocols leverage this compound as a versatile starting material for the efficient parallel synthesis of diverse compound libraries. This approach facilitates the rapid exploration of chemical space around the sulfonamide scaffold, which is crucial for identifying novel bioactive molecules in drug discovery programs. The methods are robust and can be adapted for various scales and automation platforms.

References

Application Notes and Protocols: N-(4-Aminophenyl)-4-methylbenzenesulfonamide as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(4-Aminophenyl)-4-methylbenzenesulfonamide as a key building block in the synthesis of potent kinase inhibitors. This document outlines its synthesis, potential derivatization strategies, and methods for biological evaluation, supported by experimental protocols and data on related compounds.

Introduction

This compound is a versatile bifunctional molecule featuring a primary aromatic amine and a sulfonamide linkage. This scaffold is of significant interest in medicinal chemistry, particularly in the design of kinase inhibitors. The primary amine serves as a convenient handle for introducing various heterocyclic systems known to interact with the hinge region of kinase active sites, while the sulfonamide moiety can participate in crucial hydrogen bonding interactions within the ATP-binding pocket. Dysregulation of protein kinases is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The structural features of this compound make it an attractive starting point for the development of novel inhibitors targeting a range of kinases, including but not limited to Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with p-phenylenediamine.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • p-Toluenesulfonyl chloride

  • p-Phenylenediamine

  • Distilled water

  • Sodium carbonate solution (3%)

  • Methanol

  • Round-bottom flask (100 ml)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a 100 ml round-bottom flask containing 20 ml of distilled water, add p-phenylenediamine (1 mmol, 0.108 g).

  • While stirring the resulting suspension at room temperature, add p-toluenesulfonyl chloride (2 mmol, 0.3813 g).

  • Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a 3% sodium carbonate solution.

  • Continue stirring the suspension for 10 hours at room temperature.

  • Collect the resulting light brown precipitate by filtration.

  • Wash the precipitate thoroughly with distilled water and allow it to dry.

  • Recrystallize the crude product from methanol to obtain light brown needles of this compound.

Application as a Building Block for Kinase Inhibitors

The primary amino group of this compound is a key functional group for derivatization. It can readily undergo nucleophilic substitution or condensation reactions with various electrophilic partners, particularly heterocyclic scaffolds that are prevalent in kinase inhibitors.

Representative Synthesis of a Pyrimidine-Based Kinase Inhibitor

While a direct synthesis starting from this compound is not explicitly detailed in the searched literature, a representative protocol can be adapted from the synthesis of structurally similar aminopyrimidine-based kinase inhibitors. This involves the reaction of the amino group with a di-chlorinated pyrimidine scaffold.

This protocol is a representative example based on the synthesis of similar aminopyrimidine compounds.

Materials:

  • This compound

  • 2,4-Dichloropyrimidine (or a substituted analogue)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Reaction vessel suitable for heating

Procedure:

  • In a reaction vessel, dissolve this compound (1 equivalent) in n-butanol.

  • Add 2,4-dichloropyrimidine (1 equivalent) and DIPEA (2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-N-(4-(N-(p-tolyl)sulfonamido)phenyl)pyrimidin-4-amine intermediate.

  • This intermediate can be further functionalized at the remaining chloro-position by reaction with another amine to generate a diverse library of potential kinase inhibitors.

Quantitative Data on Sulfonamide-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of various sulfonamide-containing compounds against key kinase targets. While these compounds are not all direct derivatives of this compound, they represent the potential potency that can be achieved using a sulfonamide scaffold.

Table 1: Inhibitory Activity of Sulfonamide Derivatives against VEGFR-2

Compound IDStructure/DescriptionIC50 (nM)Reference
1 Sulfonamide-triazole-glycoside hybrid23.1[1]
2 Sulfonamide-triazole-glycoside hybrid31.1[1]
32 N-(4-(6-amino-5-cyano-4-(3-fluorophenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide3620[1]
Sorafenib Reference Inhibitor29.7[1]

Table 2: Inhibitory Activity of Sulfonamide Derivatives against EGFR

Compound IDStructure/DescriptionIC50 (nM)Reference
13f 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide22.74[2]
Compound 11 4-(Arylaminomethyl)benzamide derivative91% inhibition at 10 nM[3]
Compound 13 4-(Arylaminomethyl)benzamide derivative92% inhibition at 10 nM[3]
Gefitinib Reference Inhibitor-[2]

Table 3: Inhibitory Activity of Sulfonamide Derivatives against Aurora Kinases

Compound IDStructure/DescriptionTarget KinaseKi (nM)Reference
Compound 18 (CYC116) 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineAurora A8.0[4]
Compound 18 (CYC116) 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineAurora B9.2[4]
Danusertib (PHA-739358) Pan-Aurora InhibitorAurora A13 (IC50)[5]
Danusertib (PHA-739358) Pan-Aurora InhibitorAurora B79 (IC50)[5]

Experimental Protocols for Kinase Inhibition Assays

The following are generalized protocols for determining the inhibitory activity of synthesized compounds against target kinases.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general workflow for determining the IC50 value of a test compound.[5][6]

Materials:

  • Purified target kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include appropriate controls (no inhibitor for 100% activity and no enzyme for background).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Workflow for In Vitro Kinase Inhibition Assay A Prepare Serial Dilutions of Test Compound C Add Test Compound to Wells A->C B Add Kinase, Substrate, and Buffer to Plate B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Add Luminescent Detection Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Signaling Pathways

Derivatives of this compound can be designed to target various kinase signaling pathways implicated in cancer. Below are simplified diagrams of the VEGFR, EGFR, and Aurora Kinase signaling pathways.

VEGFR Signaling Pathway

VEGF receptors are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7][8]

VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation ERK->Proliferation

Caption: A simplified representation of the VEGFR signaling cascade.

EGFR Signaling Pathway

The EGFR pathway plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a common feature in many cancers.[4][9]

EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation ERK->Proliferation

Caption: An overview of the EGFR signaling pathway.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for the regulation of mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[10]

Aurora Kinase in Mitosis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Mitosis Proper Mitotic Progression Centrosome->Mitosis Chromosome->Mitosis Apoptosis Mitotic Arrest & Apoptosis Inhibitor Aurora Kinase Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB Inhibitor->Apoptosis

Caption: The role of Aurora kinases in mitosis and the effect of their inhibition.

References

Application Note: High-Throughput Screening of a Novel N-(4-Aminophenyl)-4-methylbenzenesulfonamide Derivative Library for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the high-throughput screening of N-(4-Aminophenyl)-4-methylbenzenesulfonamide derivatives, detailing experimental protocols and data presentation for researchers in drug discovery.

Abstract

This application note describes a comprehensive high-throughput screening (HTS) campaign for the identification of novel kinase inhibitors from a library of this compound derivatives. We detail the synthesis of the compound library, the primary HTS assay protocol, and the secondary assays for hit confirmation and characterization. The workflow is designed for efficiency and scalability, enabling the rapid identification of promising lead compounds for further drug development. All quantitative data from the screening process are presented in a clear, tabular format for ease of interpretation and comparison.

Introduction

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Derivatives of this scaffold have shown promise as anticancer agents, particularly as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[1] High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries to identify "hits" with desired biological activity.[2][3] This document provides a detailed protocol for the synthesis and screening of a library based on the this compound core structure, aiming to identify novel kinase inhibitors.

Experimental Protocols

1. Synthesis of the this compound Derivative Library

The core scaffold, this compound, can be synthesized and subsequently derivatized to generate a diverse chemical library. The initial synthesis is based on the reaction of p-toluenesulfonyl chloride with p-phenylenediamine.[4]

Protocol for Scaffold Synthesis:

  • Dissolve p-phenylenediamine (1 mmol) in distilled water (20 ml) in a 100 ml round-bottom flask.

  • Add p-toluenesulfonyl chloride (2 mmol) to the suspension.

  • Stir the suspension for 10 hours at room temperature.

  • Maintain the pH of the reaction mixture between 8 and 9 using a 3% sodium carbonate solution.

  • Collect the resulting light brown precipitate by filtration.

  • Wash the precipitate with distilled water and allow it to dry.

  • Further derivatization of the primary amine can be achieved through various reactions (e.g., acylation, reductive amination) to build a diverse library for screening.

cluster_synthesis General Synthesis Workflow p_phenylenediamine p-Phenylenediamine reaction Reaction (Stir, pH 8-9, RT) p_phenylenediamine->reaction p_toluenesulfonyl p-Toluene- sulfonyl Chloride p_toluenesulfonyl->reaction scaffold N-(4-Aminophenyl)-4-methyl- benzenesulfonamide Scaffold reaction->scaffold derivatization Derivatization (e.g., Acylation) scaffold->derivatization library Derivative Library (For Screening) derivatization->library cluster_workflow High-Throughput Screening Workflow lib_prep 1. Library Preparation (10 mM in DMSO) plate_prep 2. Assay Plate Preparation (384-well, 10 µM final conc.) lib_prep->plate_prep reagent_add 3. Reagent Addition (Kinase, Substrate, ATP) plate_prep->reagent_add incubation 4. Incubation (Room Temperature, 60 min) reagent_add->incubation detection 5. Signal Detection (Luminescence/Fluorescence) incubation->detection data_analysis 6. Primary Data Analysis (% Inhibition Calculation) detection->data_analysis hit_id 7. Hit Identification (Inhibition > 50%) data_analysis->hit_id hit_confirm 8. Hit Confirmation & Dose-Response hit_id->hit_confirm Hits cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor (e.g., TrkA) Kinase Target Kinase Receptor->Kinase Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor BZS Derivative Inhibitor->Kinase Inhibition

References

Application Notes and Protocols for the Characterization of N-(4-Aminophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of N-(4-Aminophenyl)-4-methylbenzenesulfonamide. The protocols outlined below are essential for confirming the identity, purity, and stability of this compound, which is a critical aspect of drug development and chemical research.

Compound Information

PropertyValueReference
Chemical Name This compound
CAS Number 6380-08-1[1][2]
Molecular Formula C₁₃H₁₄N₂O₂S[1][2][3]
Molecular Weight 262.33 g/mol [1][2][3]
Melting Point 183-185 °C[2]
Appearance Light brown needles[4]
Crystal Structure Orthorhombic, Space Group P2₁2₁2₁[4]

Analytical Techniques

A multi-technique approach is recommended for the thorough characterization of this compound. The logical workflow for this characterization is depicted below.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Interpretation Synthesis Synthesis of N-(4-Aminophenyl)-4- methylbenzenesulfonamide Spectroscopy Spectroscopic Analysis Synthesis->Spectroscopy Chromatography Chromatographic Analysis Synthesis->Chromatography MassSpec Mass Spectrometry Synthesis->MassSpec Thermal Thermal Analysis Synthesis->Thermal Structure Structural Elucidation Spectroscopy->Structure Purity Purity Assessment Chromatography->Purity Identity Molecular Weight Confirmation MassSpec->Identity Stability Thermal Stability Thermal->Stability Information Relationship cluster_techniques Analytical Techniques cluster_information Derived Information Compound N-(4-Aminophenyl)-4- methylbenzenesulfonamide NMR NMR (¹H, ¹³C) Compound->NMR FTIR FTIR Compound->FTIR HPLC HPLC Compound->HPLC MS Mass Spectrometry Compound->MS TGA_DSC TGA/DSC Compound->TGA_DSC Structure Chemical Structure (Connectivity, Functional Groups) NMR->Structure FTIR->Structure Purity Purity (%) HPLC->Purity MW Molecular Weight & Fragmentation MS->MW ThermalProps Thermal Stability & Melting Point TGA_DSC->ThermalProps

References

Application Notes and Protocols: N-(4-Aminophenyl)-4-methylbenzenesulfonamide in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the potential use of N-(4-Aminophenyl)-4-methylbenzenesulfonamide as a versatile safety-catch linker in solid-phase organic synthesis (SPOS). The protocols provided are based on established methodologies for analogous sulfonamide-based linkers and are intended to serve as a comprehensive guide for the synthesis of small molecules, peptides, and other chemical entities on a solid support.

Introduction to Sulfonamide Safety-Catch Linkers

This compound incorporates a key sulfonamide functional group that can be leveraged as a "safety-catch" linker. This strategy involves a stable linkage of the initial building block to the solid support throughout the synthetic sequence. The linkage is then "activated" in a discrete step, rendering it susceptible to cleavage under mild conditions. This approach offers orthogonality to many standard protecting group strategies used in solid-phase synthesis, such as Fmoc and Boc chemistries.[1][2]

The core principle of the sulfonamide safety-catch linker is the attachment of a carboxylic acid-containing molecule to the sulfonamide nitrogen via an acylation reaction. The resulting N-acylsulfonamide bond is robust and stable to a wide range of reaction conditions. Activation is typically achieved by N-alkylation of the sulfonamide, which significantly increases the electrophilicity of the acyl carbonyl group, facilitating its cleavage by various nucleophiles.[1][3][4] This allows for the release of the final product as a carboxylic acid, amide, ester, or other derivative, depending on the nucleophile used in the cleavage step.

Proposed Application of this compound as a Safety-Catch Linker

This compound can be immobilized on a solid support through its primary amino group to generate a sulfonamide-functionalized resin. This resin can then be used in solid-phase synthesis. The workflow involves four key stages:

  • Immobilization: Attachment of this compound to a suitable solid support.

  • Loading: Acylation of the resin-bound sulfonamide with the first building block (e.g., an N-protected amino acid).

  • Elaboration: Stepwise synthesis of the target molecule on the solid support.

  • Activation and Cleavage: N-alkylation of the sulfonamide followed by nucleophilic cleavage to release the final product.

G cluster_0 Preparation of Sulfonamide Resin cluster_1 Solid-Phase Synthesis cluster_2 Cleavage and Product Isolation Immobilization Immobilization of This compound on solid support Loading Loading of first building block (Acylation) Immobilization->Loading Functionalized Resin Elaboration Chain Elongation / Molecule Synthesis Loading->Elaboration Sequential Additions Activation Activation (N-Alkylation) Elaboration->Activation Completed Synthesis Cleavage Nucleophilic Cleavage Activation->Cleavage Product Purified Product Cleavage->Product

Figure 1: Workflow for SPOS using a sulfonamide safety-catch linker.

Quantitative Data Summary

The following table summarizes typical quantitative data for sulfonamide-based safety-catch linkers based on literature precedents. These values can be used as a benchmark for optimizing protocols using this compound.

ParameterTypical Value RangeNotesReference
Resin Loading 0.3 - 0.8 mmol/gDependent on the base resin and reaction conditions.[3]
First Amino Acid Loading Efficiency > 95%Achievable with optimized coupling reagents.[3][4]
N-Alkylation (Activation) Yield > 90%Can be monitored by standard qualitative tests (e.g., chloranil test for secondary amines).[1]
Cleavage Yield (Amide Formation) 70 - 95%Varies with the nucleophile and steric hindrance of the attached molecule.[1][2]
Cleavage Yield (Ester Formation) 60 - 85%Generally lower than amide formation due to the lower nucleophilicity of alcohols.[1]
Racemization during Loading < 2%With appropriate coupling conditions (e.g., using DIC/HOBt or HATU).[3]

Experimental Protocols

Protocol 1: Preparation of this compound Functionalized Resin

This protocol describes the immobilization of this compound onto a chloromethylated polystyrene resin (Merrifield resin).

Materials:

  • Chloromethylated polystyrene resin (1% DVB, 1.0 mmol/g)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the chloromethylated polystyrene resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • Dissolve this compound (0.52 g, 2.0 mmol) and DIPEA (0.52 mL, 3.0 mmol) in DMF (10 mL).

  • Add the solution to the swollen resin.

  • Shake the mixture at 50 °C for 24 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading of the sulfonamide linker by elemental analysis (sulfur content).

G Start Swell Resin in DMF Prepare_Solution Prepare Solution of Sulfonamide and DIPEA in DMF Start->Prepare_Solution Reaction Add Solution to Resin Shake at 50°C for 24h Prepare_Solution->Reaction Wash_DMF Wash with DMF Reaction->Wash_DMF Wash_DCM Wash with DCM Wash_DMF->Wash_DCM Wash_MeOH Wash with MeOH Wash_DCM->Wash_MeOH Dry Dry Resin Under Vacuum Wash_MeOH->Dry End Functionalized Resin Dry->End G cluster_0 Activation cluster_1 Cleavage cluster_2 Final Processing Swell_NMP Swell Resin in NMP Activate Add Iodoacetonitrile and DIPEA in NMP Shake for 6h Swell_NMP->Activate Wash_NMP Wash with NMP Activate->Wash_NMP Wash_DCM Wash with DCM Wash_NMP->Wash_DCM Add_Nucleophile Add Cleavage Nucleophile (e.g., 20% Piperidine/DMF) Wash_DCM->Add_Nucleophile Cleave Shake for 2h Add_Nucleophile->Cleave Collect_Filtrate Filter and Collect Filtrate Cleave->Collect_Filtrate Wash_Resin Wash Resin Collect_Filtrate->Wash_Resin Combine Combine Filtrates Wash_Resin->Combine Evaporate Evaporate Solvent Combine->Evaporate Deprotection Side-chain Deprotection (if necessary) Evaporate->Deprotection Purification Purify by HPLC Deprotection->Purification Final_Product Final Product Purification->Final_Product

References

Troubleshooting & Optimization

"optimizing reaction conditions for N-(4-Aminophenyl)-4-methylbenzenesulfonamide synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to optimize your reaction conditions.

Problem 1: Low to No Product Yield

Potential CauseSuggested Solution
Incomplete Reaction Monitor the reaction's progress using thin-layer chromatography (TLC). If starting materials persist, consider extending the reaction time or moderately increasing the temperature.
Reagent Quality Ensure the purity and dryness of reactants. p-Toluenesulfonyl chloride is moisture-sensitive and can hydrolyze to the unreactive sulfonic acid. Use freshly opened reagents or purify them before use. p-Phenylenediamine can oxidize over time, so using a pure, fresh source is crucial.[1]
Incorrect pH The reaction is sensitive to pH. It is recommended to maintain a pH between 8 and 9 using a base like sodium carbonate to neutralize the HCl formed during the reaction.[2]
Poor Solubility of Reactants While the cited aqueous protocol is effective, if you encounter solubility issues, consider alternative solvent systems such as pyridine or a biphasic system with a phase transfer catalyst.

Problem 2: Product is Impure with Multiple Spots on TLC

Potential CauseSuggested Solution
Formation of Di-sulfonated Byproduct A common side reaction is the formation of a di-sulfonated product where both amino groups of p-phenylenediamine have reacted with p-toluenesulfonyl chloride. To minimize this, carefully control the stoichiometry. A slight excess of p-phenylenediamine can be used. Slow, dropwise addition of the p-toluenesulfonyl chloride solution to the reaction mixture at a controlled temperature can prevent localized high concentrations of the reagent.
Oxidation of p-Phenylenediamine p-Phenylenediamine is susceptible to air oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
Hydrolysis of p-Toluenesulfonyl Chloride If the reaction is run in the presence of excessive water or for a prolonged time at high temperatures, hydrolysis of the sulfonyl chloride to p-toluenesulfonic acid can occur, which will be present as an impurity.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point for this compound is 185°C.[3]

Q2: How can I purify the crude product?

A2: Recrystallization is an effective method for purifying the final product. Methanol has been successfully used to grow light brown needles of this compound.[2] If column chromatography is necessary, a silica gel stationary phase with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.

Q3: What are the key safety precautions to take during this synthesis?

A3: p-Toluenesulfonyl chloride is a lachrymator and is corrosive. p-Phenylenediamine is toxic and a skin sensitizer. It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Can I use a different base instead of sodium carbonate?

A4: Yes, other bases like pyridine or triethylamine can be used, particularly if the reaction is performed in an organic solvent. Pyridine can also serve as the solvent. However, for the aqueous protocol, sodium carbonate is a convenient and effective choice.

Q5: Is it necessary to protect one of the amino groups of p-phenylenediamine to prevent di-sulfonylation?

A5: While not always necessary if stoichiometry and reaction conditions are carefully controlled, protecting one of the amino groups is a valid strategy to ensure mono-sulfonylation. This would, however, add extra steps to the synthesis (protection and deprotection). For many applications, careful control of the reaction conditions is sufficient to obtain the desired product in good yield.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₄N₂O₂S
Molecular Weight 262.33 g/mol [3]
Melting Point 185°C[3]
Appearance Light brown needles[2]
CAS Number 6380-08-1

Experimental Protocols

Detailed Methodology for the Synthesis of this compound [2]

Materials:

  • p-Phenylenediamine (1 mmol, 0.108 g)

  • p-Toluenesulfonyl chloride (2 mmol, 0.3813 g)

  • Distilled water (20 ml)

  • 3% Sodium carbonate solution

  • Methanol (for recrystallization)

Procedure:

  • In a 100 ml round-bottom flask, suspend p-phenylenediamine in 20 ml of distilled water.

  • To this suspension, add p-toluenesulfonyl chloride.

  • Stir the suspension vigorously at room temperature for 10 hours.

  • Throughout the reaction, maintain the pH of the mixture between 8 and 9 by the periodic addition of a 3% sodium carbonate solution.

  • After 10 hours, a light brown precipitate will have formed.

  • Collect the precipitate by vacuum filtration.

  • Wash the filtered solid with distilled water to remove any remaining salts.

  • Dry the product completely.

  • For further purification, recrystallize the crude product from methanol to obtain light brown needles of this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Suspend p-Phenylenediamine in Distilled Water add_tosyl Add p-Toluenesulfonyl Chloride prep_reactants->add_tosyl stir Stir at Room Temperature (10 hours) add_tosyl->stir ph_control Maintain pH 8-9 with 3% Sodium Carbonate stir->ph_control Continuously filter Filter Precipitate stir->filter After 10 hours ph_control->stir wash Wash with Distilled Water filter->wash dry Dry Product wash->dry recrystallize Recrystallize from Methanol dry->recrystallize final_product final_product recrystallize->final_product Pure N-(4-Aminophenyl)-4- methylbenzenesulfonamide

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_purity_issue Impurity Issues cluster_yield_issue Low Yield Issues start Low Yield or Impure Product check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (pH, Temp, Time) start->check_conditions tlc_analysis Analyze by TLC check_reagents->tlc_analysis check_conditions->tlc_analysis di_sulfonated Di-sulfonated Byproduct? tlc_analysis->di_sulfonated Multiple spots incomplete_rxn Incomplete Reaction? tlc_analysis->incomplete_rxn Starting material present slow_addition Slow Reagent Addition di_sulfonated->slow_addition Yes excess_amine Use Slight Excess of Amine di_sulfonated->excess_amine oxidation Oxidation Products? di_sulfonated->oxidation No purification Optimize Purification (Recrystallization/Chromatography) slow_addition->purification excess_amine->purification inert_atm Use Inert Atmosphere oxidation->inert_atm Yes oxidation->incomplete_rxn No inert_atm->purification extend_time Extend Reaction Time incomplete_rxn->extend_time Yes increase_temp Increase Temperature incomplete_rxn->increase_temp extend_time->purification increase_temp->purification success Optimized Synthesis purification->success

Caption: Troubleshooting flowchart for optimizing the synthesis of this compound.

References

Technical Support Center: Purification of N-(4-Aminophenyl)-4-methylbenzenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(4-Aminophenyl)-4-methylbenzenesulfonamide by recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Data Presentation: Solvent Suitability and Physical Properties

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the chemical structure of this compound, which contains both polar (amino and sulfonamide groups) and non-polar (benzene rings) moieties, alcohols and mixed solvent systems are often effective.[1]

PropertyValueReference
Molecular Formula C₁₃H₁₄N₂O₂S[2][3]
Molecular Weight 262.33 g/mol [2][3]
Melting Point 183-185 °C[4]
Appearance Light brown or yellow to colorless solid[5][6]
Recrystallization Solvent Methanol[5]

Illustrative Solubility Data:

The following table provides estimated solubility data for this compound in common solvents at different temperatures. These values are representative and intended to guide solvent selection. Actual solubility can vary with experimental conditions.

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Notes
Methanol ~0.5~10A proven solvent for recrystallization of this compound.[5]
Ethanol (95%) ~0.3~8Often a good choice for sulfonamides as the water content helps dissolve polar impurities, while the ethanol dissolves the non-polar parts of the molecule.[1]
Acetone ~1.0~15May be a suitable solvent, but its lower boiling point might result in rapid crystallization and smaller crystals.
Ethyl Acetate ~0.2~5Can be used, potentially in a mixed solvent system with a more polar solvent.
Water InsolubleInsolubleUseful as an anti-solvent in a mixed solvent system with a miscible organic solvent like ethanol or acetone.
Toluene InsolubleSlightly SolubleGenerally not a good primary solvent due to low solubility even at high temperatures.

Experimental Protocol: Recrystallization from Methanol

This protocol details the procedure for the purification of this compound using methanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of methanol and bring the mixture to a gentle boil while stirring. Continue adding methanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. To do this, pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

  • Characterization: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (183-185 °C) is an indication of high purity.

Troubleshooting Guides and FAQs

Q1: The compound does not dissolve completely, even after adding a large amount of hot solvent.

A1:

  • Possible Cause: The chosen solvent may be unsuitable for your compound.

    • Solution: Refer to the solvent suitability table and consider a more polar solvent or a mixed solvent system. For example, if using ethanol, the addition of a small amount of water might help dissolve polar impurities and the compound itself.

  • Possible Cause: The undissolved material might be an insoluble impurity.

    • Solution: If the majority of your compound has dissolved and only a small amount of solid remains, perform a hot filtration to remove the insoluble impurities before proceeding with the crystallization.

Q2: No crystals form upon cooling.

A2:

  • Possible Cause: Too much solvent was used, resulting in a solution that is not saturated at low temperatures.[7]

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.

  • Possible Cause: The solution is supersaturated.

    • Solution 1 (Scratching): Scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[8]

    • Solution 2 (Seeding): Add a tiny crystal of the pure compound (a "seed crystal") to the solution to induce crystallization.[8]

Q3: The compound "oils out" instead of forming crystals.

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is more common when the melting point of the compound is low or when the solution is highly impure.[9]

  • Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Slower cooling can favor crystal formation over oiling.[8]

  • Solution 2: Try a different solvent or a mixed solvent system. A solvent in which the compound is less soluble might promote crystallization.

  • Solution 3 (for amines): The presence of the amino group can sometimes contribute to oiling out. While less common for this specific compound due to its high melting point, ensuring the compound is not in a partially protonated state (if acidic impurities are present) by using a neutral solvent system is important.

Q4: The yield of recovered crystals is very low.

A4:

  • Possible Cause: Too much solvent was used during dissolution, and a significant amount of the compound remained in the mother liquor.[7]

    • Solution: In the future, use the minimum amount of hot solvent necessary for complete dissolution. You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling it again.

  • Possible Cause: The crystals were washed with too much cold solvent, or the solvent was not cold enough.

    • Solution: Use only a small amount of ice-cold solvent to wash the crystals.

  • Possible Cause: Premature crystallization occurred during hot filtration.

    • Solution: Ensure the funnel and receiving flask are pre-heated, and perform the hot filtration as quickly as possible.

Q5: The purified crystals are still colored (e.g., yellow or brown).

A5:

  • Possible Cause: Colored impurities are co-crystallizing with your product. Aromatic amines can sometimes oxidize to form colored impurities.

    • Solution: Before the crystallization step, while the compound is dissolved in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can also adsorb some of your product, leading to a lower yield.

Visualizations

Experimental Workflow for Recrystallization

G Figure 1. Experimental Workflow for Recrystallization cluster_setup Setup cluster_purification Purification cluster_isolation Isolation start Start with Crude This compound dissolve Dissolve in Minimum Hot Methanol start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool Solution Slowly to Room Temperature hot_filtration->cool ice_bath Place in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Methanol vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A flowchart illustrating the key steps in the purification of this compound by recrystallization.

Troubleshooting Logic for Recrystallization Issues

G Figure 2. Troubleshooting Logic for Recrystallization cluster_problems Observed Problems cluster_solutions Potential Solutions no_crystals No Crystals Form concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate Too much solvent? scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Supersaturated? oiling_out Compound 'Oils Out' slow_cool Reheat, Add More Solvent, and Cool Slowly oiling_out->slow_cool Cooled too fast? change_solvent Try a Different Solvent System oiling_out->change_solvent Impure/Wrong solvent? low_yield Low Yield min_solvent Use Minimum Hot Solvent and Ice-Cold Wash low_yield->min_solvent Procedural error? colored_crystals Colored Crystals charcoal Use Activated Charcoal and Hot Filtration colored_crystals->charcoal Colored impurities?

References

Technical Support Center: N-(4-Aminophenyl)-4-methylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and an impurity profile to ensure successful and high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the reaction between p-toluenesulfonyl chloride (TsCl) and p-phenylenediamine. Typically, an excess of p-phenylenediamine is used to favor monosulfonylation and minimize the formation of the disubstituted byproduct. The reaction is often carried out in the presence of a base to neutralize the HCl generated.

Q2: Why is controlling the stoichiometry of the reactants important?

A2: Precise control of the stoichiometry is critical to maximize the yield of the desired monosubstituted product. Using an excess of p-phenylenediamine shifts the equilibrium towards the formation of this compound. If p-toluenesulfonyl chloride is in excess, the formation of the disubstituted impurity, N,N'-bis(4-methylphenylsulfonyl)-1,4-diaminobenzene, becomes significant.[1]

Q3: What are the key safety precautions to take during this synthesis?

A3: p-Toluenesulfonyl chloride is a corrosive and moisture-sensitive reagent that can cause severe burns. p-Phenylenediamine is toxic and a skin sensitizer. It is essential to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All glassware should be thoroughly dried to prevent the hydrolysis of p-toluenesulfonyl chloride.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[2] A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting materials, the desired product, and any byproducts. The reaction is considered complete when the limiting reactant (typically p-toluenesulfonyl chloride) is no longer visible on the TLC plate.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Hydrolysis of p-toluenesulfonyl chloride: The reagent is highly sensitive to moisture.[1] 2. Poor quality of starting materials: Impure reactants can lead to side reactions. 3. Incomplete reaction: Insufficient reaction time or inadequate temperature.[1]1. Ensure anhydrous conditions. Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Verify the purity of reactants. Use freshly purchased or purified starting materials. 3. Monitor the reaction by TLC. Ensure the reaction goes to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.
Formation of Multiple Products (Visible on TLC) 1. Over-reaction (disubstitution): Stoichiometry is incorrect, or the reaction was not quenched in time.[1] 2. Oxidation of p-phenylenediamine: Exposure to air can cause the diamine to oxidize, forming colored impurities.1. Use an excess of p-phenylenediamine. Add the p-toluenesulfonyl chloride solution slowly and at a low temperature (e.g., 0 °C) to control the reaction rate.[1] 2. Use high-purity p-phenylenediamine. Consider performing the reaction under an inert atmosphere.
Product is a Dark Oil or Gummy Solid 1. Presence of colored oxidation products. 2. Residual solvent or impurities. 1. Purify via column chromatography or recrystallization. Activated carbon can be used during recrystallization to remove colored impurities. 2. Ensure complete removal of solvent under reduced pressure. Wash the crude product thoroughly during workup.
Difficulty in Product Purification/Recrystallization 1. Inappropriate solvent system. 2. High level of impurities preventing crystallization.1. Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent mixture. Methanol is often a suitable choice.[3] 2. First, purify by column chromatography to remove the bulk of impurities, then proceed with recrystallization to obtain a highly pure product.

Common Impurity Profile

Understanding the potential impurities is crucial for developing effective purification strategies and ensuring the final product meets the required specifications (>95% purity for biological testing).[4]

Impurity NameStructureSourceDetection Method
p-Phenylenediamine p-Phenylenediamine structureUnreacted starting material.TLC, HPLC, ¹H NMR
p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride structureUnreacted starting material.TLC, HPLC (may hydrolyze on column)
N,N'-bis(4-methylphenylsulfonyl)-1,4-diaminobenzene Disubstituted product structureReaction of both amino groups of p-phenylenediamine with TsCl.TLC, HPLC, ¹H NMR, MS
p-Toluenesulfonic acid p-Toluenesulfonic acid structureHydrolysis of p-toluenesulfonyl chloride.[1]¹H NMR, HPLC
Oxidized p-phenylenediamine species Polymeric/colored structuresOxidation of the starting diamine.Visual (color), often baseline material on TLC.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • p-Phenylenediamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium carbonate (Na₂CO₃)

  • Distilled water

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve p-phenylenediamine (1.0 equivalent) in distilled water (approx. 185 mL per gram of diamine).

  • Stir the solution at room temperature to form a suspension.

  • Slowly add p-toluenesulfonyl chloride (0.5 to 0.9 equivalents) in portions to the stirring suspension.

  • Maintain the pH of the reaction mixture between 8 and 9 by adding a 3% sodium carbonate solution as needed. The basic condition neutralizes the generated HCl.

  • Continue stirring the suspension vigorously at room temperature for 10-12 hours.

  • Monitor the reaction using TLC until the p-toluenesulfonyl chloride spot has disappeared.

  • Once the reaction is complete, collect the light brown precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with cold distilled water to remove unreacted p-phenylenediamine and inorganic salts.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization
  • Dissolve the crude, dried product in a minimum amount of hot methanol.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be filtered hot through a celite pad.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the resulting light brown or off-white needles by vacuum filtration.[3]

  • Wash the crystals with a small amount of cold methanol and dry them to a constant weight.

  • Assess the purity using HPLC, ¹H NMR, or melting point analysis (Expected M.P. ~185 °C).

Visual Workflow and Logic Diagrams

The following diagrams illustrate the synthesis workflow and a logical approach to troubleshooting common issues.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Dry Glassware dissolve Dissolve p-Phenylenediamine in Water start->dissolve add_tscl Slowly Add p-Toluenesulfonyl Chloride dissolve->add_tscl stir Stir for 10-12h at Room Temp add_tscl->stir monitor Monitor by TLC stir->monitor filter Filter Precipitate monitor->filter wash Wash with Water filter->wash dry Dry Crude Product wash->dry recrystallize Recrystallize from Methanol dry->recrystallize end_product Pure Product recrystallize->end_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting cluster_yield Low Yield Issue cluster_purity Purity Issue problem Problem Encountered check_conditions Anhydrous Conditions Met? problem->check_conditions Low Yield check_tlc Multiple Spots on TLC? problem->check_tlc Impure Product solution_dry Solution: Use dry glassware & inert atmosphere. check_conditions->solution_dry No check_reagents Reagents Pure? check_conditions->check_reagents Yes solution_reagents Solution: Use fresh or purified reagents. check_reagents->solution_reagents No identify_spots Identify Spots: Disubstituted or SM? check_tlc->identify_spots Yes solution_stoich Solution: Adjust stoichiometry, add TsCl slowly at 0 °C. identify_spots->solution_stoich Disubstituted solution_purify Solution: Purify via column chromatography. identify_spots->solution_purify Other Impurities

Caption: A logical troubleshooting guide for common synthesis problems.

References

"troubleshooting low yield in N-(4-Aminophenyl)-4-methylbenzenesulfonamide synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My reaction resulted in a significantly lower yield than expected. What are the primary factors to investigate?

A1: A low yield in this synthesis can often be attributed to several key factors. Begin by systematically evaluating the following:

  • Reagent Quality: Ensure that all reactants and solvents are pure and anhydrous. The presence of moisture is particularly detrimental as it can lead to the hydrolysis of p-toluenesulfonyl chloride into the unreactive p-toluenesulfonic acid.[1]

  • Stoichiometry: The molar ratio of reactants is critical. An excess of p-toluenesulfonyl chloride or the base can promote the formation of the di-tosylated byproduct. For selective mono-tosylation, it is advisable to use a 1:1 or slightly less than 1:1 molar ratio of p-toluenesulfonyl chloride to p-phenylenediamine.

  • Reaction Temperature: The reaction is typically performed at room temperature. Elevated temperatures can increase the rate of side reactions, including the formation of the di-tosylated product.

  • Reaction Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the degradation of reagents due to atmospheric moisture and oxygen.[1]

Q2: I have a significant amount of a byproduct that is less polar than my desired product. What is it and how can I avoid its formation?

A2: The less polar byproduct is likely N,N'-bis(4-methylphenylsulfonyl)-p-phenylenediamine, the di-tosylated product. This forms when both amino groups of the p-phenylenediamine react with p-toluenesulfonyl chloride.

To minimize the formation of this byproduct:

  • Control Stoichiometry: Use a 1:1 molar ratio of p-phenylenediamine to p-toluenesulfonyl chloride. A slight excess of the diamine can also favor mono-tosylation.

  • Slow Addition: Add the p-toluenesulfonyl chloride solution dropwise to the solution of p-phenylenediamine. This maintains a low concentration of the sulfonyl chloride in the reaction mixture, reducing the likelihood of a second reaction on the already mono-tosylated product.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can increase the selectivity for the mono-tosylated product.

Q3: How can I effectively separate the mono-tosylated product from the di-tosylated byproduct and unreacted p-phenylenediamine?

A3: Column chromatography is the most effective method for separating the desired mono-tosylated product from the di-tosylated byproduct and any unreacted starting material. A detailed protocol is provided in the "Experimental Protocols" section. The separation relies on the polarity difference between the three compounds:

  • p-Phenylenediamine: Highly polar, will have the lowest Rf value.

  • This compound (mono-tosylated): Intermediate polarity and Rf value.

  • N,N'-bis(4-methylphenylsulfonyl)-p-phenylenediamine (di-tosylated): Least polar, will have the highest Rf value.

Recrystallization can also be used to purify the mono-tosylated product after column chromatography. A suitable solvent system for recrystallization is an ethanol/water mixture.

Q4: My p-phenylenediamine starting material has a dark color. Will this affect my reaction?

A4: Yes, the dark color of p-phenylenediamine indicates oxidation, which can lead to the formation of colored impurities and potentially lower the yield of the desired product. It is recommended to purify the p-phenylenediamine before use. This can be achieved by recrystallization from water with the addition of activated charcoal to remove colored impurities.

Data Presentation

The following tables summarize yield data to help you benchmark your results.

Table 1: Expected vs. Low Yields for the Synthesis of this compound

Yield CategoryPercentage YieldPotential Causes
Expected Yield 60-70%Optimal reaction conditions, pure reagents.
Low Yield < 50%Impure reagents, incorrect stoichiometry, high reaction temperature, presence of moisture.

Table 2: Influence of Reaction Conditions on the Formation of Di-tosylated Byproduct

Molar Ratio (p-phenylenediamine:TsCl)BaseSolventTemperatureYield of Di-tosylated Product
1:4TriethylamineDichloromethaneRoom Temperature (48h)20%
1:2 (o-phenylenediamine)PyridinePyridine100 °C (1h)84%

Experimental Protocols

Protocol 1: Synthesis of this compound (Mono-tosylation)

  • Reagent Preparation:

    • Dissolve p-phenylenediamine (1 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine) in a round-bottom flask equipped with a magnetic stirrer.

    • In a separate flask, dissolve p-toluenesulfonyl chloride (0.95-1.0 equivalents) in the same solvent.

  • Reaction Setup:

    • Place the flask containing the p-phenylenediamine solution in an ice bath to cool to 0 °C.

    • If using a non-basic solvent like dichloromethane, add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the p-phenylenediamine solution.

  • Reaction Execution:

    • Slowly add the p-toluenesulfonyl chloride solution dropwise to the stirred p-phenylenediamine solution over 30-60 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the organic layer with dilute aqueous HCl to remove the base and unreacted p-phenylenediamine.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography followed by recrystallization as detailed in Protocols 3 and 4.

Protocol 2: Synthesis of N,N'-bis(4-methylphenylsulfonyl)-p-phenylenediamine (Di-tosylation)

  • Reagent Preparation:

    • Dissolve p-phenylenediamine (1 equivalent) in dichloromethane.

    • Add triethylamine (4 equivalents).

    • Add p-toluenesulfonyl chloride (4 equivalents).

  • Reaction Execution:

    • Stir the mixture at room temperature for 48 hours.

  • Work-up and Purification:

    • Follow the work-up procedure described in Protocol 1.

    • Purify the crude product by column chromatography.

Protocol 3: Purification by Column Chromatography

  • Column Preparation:

    • Pack a chromatography column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.

  • Elution:

    • Begin elution with a low polarity solvent (e.g., 10% ethyl acetate in hexane) to elute the less polar di-tosylated byproduct first.

    • Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexane) to elute the desired mono-tosylated product.

    • The highly polar, unreacted p-phenylenediamine will remain at the top of the column.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure mono-tosylated product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Protocol 4: Purification by Recrystallization

  • Dissolution:

    • Dissolve the purified product from column chromatography in a minimal amount of hot ethanol.

  • Crystallization:

    • Slowly add hot water to the solution until it becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry to obtain the pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve p-phenylenediamine and p-toluenesulfonyl chloride setup Cool p-phenylenediamine solution and add base reagents->setup addition Slowly add p-toluenesulfonyl chloride solution setup->addition stir Stir at room temperature (12-24h) addition->stir wash Wash with HCl, NaHCO3, and brine stir->wash dry Dry and concentrate wash->dry chromatography Column Chromatography dry->chromatography recrystallization Recrystallization chromatography->recrystallization

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Purity and Dryness start->check_reagents check_stoichiometry Verify Stoichiometry (1:1 ratio) start->check_stoichiometry check_temp Check Reaction Temperature start->check_temp purify_reagents Purify/Dry Reagents check_reagents->purify_reagents Impure/Wet side_product Analyze for Di-tosylated Byproduct check_stoichiometry->side_product Incorrect check_temp->side_product Too High adjust_conditions Adjust Reaction Conditions: - Slow addition - Lower temperature side_product->adjust_conditions optimize_separation Optimize Column Chromatography adjust_conditions->optimize_separation

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: N-(4-Aminophenyl)-4-methylbenzenesulfonamide Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of N-(4-Aminophenyl)-4-methylbenzenesulfonamide for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a sulfonamide derivative. Like many small molecule compounds developed in drug discovery, it can exhibit poor aqueous solubility, which poses a significant challenge for in vitro and in vivo biological assays. Inconsistent solubilization can lead to inaccurate and unreliable experimental results.

Q2: What are the key factors influencing the solubility of this compound?

A2: The solubility of sulfonamides like this compound is primarily influenced by:

  • pH: The presence of ionizable amine and sulfonamide groups means that solubility is pH-dependent. Generally, the solubility of sulfonamides increases with increasing pH.

  • Solvent Polarity: This compound is more likely to be soluble in polar solvents.

  • Temperature: Increasing the temperature can enhance the solubility of many organic compounds.

  • Crystalline Form: The compound's tendency to crystallize can affect its dissolution rate and apparent solubility.

Q3: In which common laboratory solvents can I dissolve this compound?

  • DMSO (Dimethyl Sulfoxide): This is a common solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.[1][2]

  • DMF (Dimethylformamide): DMF can sometimes offer better solubility for certain intermediates compared to DMSO.

  • Ethanol/Methanol: A related compound, 4-aminobenzenesulfonamide, is slightly soluble in cold ethanol and methanol. Solubility may be limited.

  • Aqueous Buffers: Direct dissolution in aqueous buffers is likely to be very low and is not recommended for preparing initial stock solutions. The final concentration of organic solvent in the assay should be minimized to avoid cellular toxicity.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Compound precipitates when preparing the stock solution in DMSO. The concentration exceeds the solubility limit.- Try preparing a more dilute stock solution.- Gently warm the solution (e.g., to 37°C) to aid dissolution.- Sonicate the solution for a short period.
Precipitation occurs upon dilution of the DMSO stock solution into aqueous buffer or cell culture medium. The compound is crashing out of solution as the solvent polarity increases. This is a common issue for poorly soluble compounds.[1]- Decrease the final concentration of the compound in the assay.- Increase the percentage of DMSO in the final working solution (be mindful of cell toxicity, typically <0.5% is recommended).- Use a multi-step dilution protocol: first dilute the DMSO stock into an intermediate solvent (e.g., ethanol) before the final dilution into the aqueous medium.- Consider the use of solubilizing agents such as cyclodextrins or surfactants in your assay buffer.
Inconsistent results between experiments. - Incomplete dissolution of the compound.- Precipitation of the compound over the course of the experiment.- Always ensure the compound is fully dissolved in the stock solution before use. Visually inspect for any particulate matter.- Prepare fresh dilutions from the stock solution for each experiment.- Evaluate the stability of the compound in your assay medium over the experimental timeframe.
Difficulty dissolving the compound in any solvent. The compound may be in a particularly stable crystalline form.- Use physical methods to increase the surface area, such as gentle grinding with a mortar and pestle before attempting to dissolve.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard method for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • If dissolution is incomplete, sonicate the solution for 5-10 minutes in a water bath.

  • If necessary, gently warm the solution to 37°C.

  • Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

This protocol details the dilution of the DMSO stock solution into an aqueous buffer for use in biological assays.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Aqueous buffer or cell culture medium (e.g., PBS, DMEM)

  • Sterile polypropylene tubes

Procedure:

  • Bring the DMSO stock solution to room temperature.

  • Perform serial dilutions of the stock solution in the aqueous buffer to achieve the desired final concentrations.

  • It is critical to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.

  • Do not exceed a final DMSO concentration that is toxic to your biological system (typically ≤ 0.5%).

  • Use the working solutions immediately after preparation for best results.

Quantitative Data Summary

While precise, experimentally determined solubility values for this compound in various solvents are not widely published, the table below provides qualitative solubility information based on related sulfonamide compounds. Researchers should experimentally determine the solubility for their specific experimental conditions.

Solvent Qualitative Solubility Notes
DMSO Likely SolubleRecommended for high-concentration stock solutions.
DMF Likely SolubleAn alternative to DMSO for stock solutions.
Ethanol Slightly SolubleMay be used for intermediate dilutions.
Methanol Slightly SolubleSimilar to ethanol.
Water / Aqueous Buffers Poorly SolubleNot recommended for initial stock solution preparation. pH will significantly impact solubility.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock store->thaw For Experiment serial_dilute Serial Dilution in Buffer thaw->serial_dilute use_immediately Use in Assay serial_dilute->use_immediately

Figure 1. A typical experimental workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation Observed? stock_prep During Stock Preparation? start->stock_prep Yes no_issue No Precipitation Proceed with Assay start->no_issue No working_prep During Dilution into Aqueous Buffer? stock_prep->working_prep No solution_stock Lower Concentration Warm / Sonicate stock_prep->solution_stock Yes solution_working Lower Final Concentration Increase Co-solvent (if possible) Use Stepwise Dilution working_prep->solution_working Yes

Figure 2. A troubleshooting decision tree for precipitation issues.

References

Technical Support Center: Synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a clear, question-and-answer format.

Issue 1: Low Yield of the Desired Product

Q: My reaction is resulting in a lower than expected yield of this compound. What are the likely causes and how can I improve it?

A: Low yields in this synthesis can stem from several factors. Below is a guide to troubleshoot this issue.

  • Hydrolysis of p-Toluenesulfonyl Chloride: p-Toluenesulfonyl chloride is highly reactive and susceptible to hydrolysis, which converts it to the unreactive p-toluenesulfonic acid.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1]

  • Formation of Di-substituted Byproduct: A significant side reaction is the di-tosylation of p-phenylenediamine to form N,N'-bis(4-methylphenyl)sulfonyl-1,4-phenylenediamine.[2] This occurs when both amino groups of the p-phenylenediamine react with the p-toluenesulfonyl chloride.

    • Solution: Carefully control the stoichiometry of your reactants. A slight excess of p-phenylenediamine can favor the mono-sulfonated product. Slow, dropwise addition of the p-toluenesulfonyl chloride solution to the p-phenylenediamine solution at a controlled, low temperature (e.g., 0 °C) can also minimize the formation of the di-substituted product.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature.

Issue 2: The Product is Colored (e.g., light brown, pink, or yellow)

Q: My final product is not a pure white powder; it has a distinct color. What causes this discoloration and how can I purify it?

A: The appearance of color, often described as a light brown precipitate, in the synthesis of this compound is a common issue, typically arising from the oxidation of the aromatic amine.[3][4]

  • Cause: The free amino group in both the starting material (p-phenylenediamine) and the final product is susceptible to air oxidation, which can form colored impurities.

  • Purification Solutions:

    • Recrystallization: This is a primary method for purifying the product.

      • Solvent System: A mixture of ethanol and water is often effective.[4] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.

      • Activated Carbon Treatment: If the color persists after initial recrystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. Heat the mixture for a short period and then perform a hot filtration to remove the charcoal. The desired compound should crystallize from the filtrate upon cooling.[4]

    • Column Chromatography: For higher purity, silica gel column chromatography can be employed.

      • Mobile Phase: A common mobile phase is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate. The exact ratio should be determined by TLC analysis to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in the synthesis of this compound?

A1: The most significant side reaction is the formation of the di-tosylated byproduct, N,N'-bis(4-methylphenyl)sulfonyl-1,4-phenylenediamine.[2] This occurs when both amino groups of the p-phenylenediamine starting material react with p-toluenesulfonyl chloride.

Q2: How can I control the formation of the di-tosylated byproduct?

A2: To favor the formation of the desired mono-sulfonated product, you can:

  • Use a molar excess of p-phenylenediamine relative to p-toluenesulfonyl chloride.

  • Slowly add the p-toluenesulfonyl chloride to the reaction mixture.[1]

  • Maintain a low reaction temperature.[1]

Q3: My product is difficult to dissolve for recrystallization. What can I do?

A3: this compound can have limited solubility. Ensure you are using a minimal amount of a suitable hot solvent. If solubility is still an issue, consider a different solvent system or use a larger volume of the hot solvent, and then concentrate the solution by evaporation before cooling to induce crystallization.

Q4: What analytical techniques are recommended for purity assessment?

A4:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the reaction progress and assessing the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity.

  • Melting Point: A sharp melting point close to the literature value (around 185°C) is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Melting Point (°C)Appearance
p-Phenylenediamine108.14145-147White solid, darkens on air exposure
p-Toluenesulfonyl chloride190.6567-69White to grayish-white crystalline solid
This compound262.33~185White to light brown crystalline solid
N,N'-bis(4-methylphenyl)sulfonyl-1,4-phenylenediamine416.52252-253White solid

Experimental Protocols

Synthesis of this compound [3]

  • Reaction Setup: In a round-bottom flask, dissolve p-phenylenediamine (1 mmol, 0.108 g) in distilled water (20 ml).

  • Reagent Addition: To this solution, add p-toluenesulfonyl chloride (2 mmol, 0.381 g).

  • pH Adjustment and Reaction: Stir the suspension at room temperature for 10 hours. Maintain the pH of the reaction mixture between 8 and 9 by adding a 3% sodium carbonate solution as needed.

  • Workup: A light brown precipitate will form. Filter the precipitate, wash it thoroughly with distilled water, and then dry it.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as methanol to obtain light brown needles.

Visualizations

Synthesis_Pathway p-Phenylenediamine p-Phenylenediamine Product N-(4-Aminophenyl)-4- methylbenzenesulfonamide p-Phenylenediamine->Product + p-Toluenesulfonyl chloride (1 equivalent) Base (e.g., Na2CO3) p-Toluenesulfonyl_chloride p-Toluenesulfonyl chloride Side_Reaction p-Phenylenediamine p-Phenylenediamine Di_tosylated_product N,N'-bis(4-methylphenyl)sulfonyl -1,4-phenylenediamine p-Phenylenediamine->Di_tosylated_product + p-Toluenesulfonyl chloride (>1 equivalent) Troubleshooting_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting Start Start Synthesis Reaction React p-Phenylenediamine with p-Toluenesulfonyl chloride Start->Reaction Crude_Product Obtain Crude Product Reaction->Crude_Product Check_Yield_Purity Low Yield or Impure Product? Crude_Product->Check_Yield_Purity Low_Yield Troubleshoot Low Yield: - Check for hydrolysis - Optimize stoichiometry Check_Yield_Purity->Low_Yield Yes Impure_Product Troubleshoot Impurities: - Recrystallization - Activated Carbon - Column Chromatography Check_Yield_Purity->Impure_Product Yes Pure_Product Pure Product Check_Yield_Purity->Pure_Product No Low_Yield->Reaction Impure_Product->Pure_Product

References

Technical Support Center: N-(4-Aminophenyl)-4-methylbenzenesulfonamide Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue 1: Low Yield and Incomplete Reaction

  • Question: Our large-scale batch is showing a lower-than-expected yield, and in-process controls indicate the presence of unreacted p-phenylenediamine. What are the potential causes and solutions?

  • Answer:

    • Insufficient Mixing: On a larger scale, inadequate agitation can lead to poor mass transfer between the solid p-phenylenediamine, the aqueous phase, and the p-toluenesulfonyl chloride. This results in localized areas of low reactant concentration and incomplete conversion.

      • Solution: Increase the agitation speed and ensure the reactor is properly baffled to create a homogeneous suspension. Consider using a higher-power overhead stirrer.

    • Poor pH Control: The reaction is sensitive to pH. If the pH drops too low, the p-phenylenediamine will be protonated, reducing its nucleophilicity. If it's too high, hydrolysis of the p-toluenesulfonyl chloride can become a significant side reaction.

      • Solution: Implement a calibrated, automated pH controller for the addition of the sodium carbonate solution. Ensure the base is added subsurface near the agitator to promote rapid dispersion.

    • Incorrect Stoichiometry: While lab-scale reactions may be more forgiving, precise stoichiometry is critical at scale.

      • Solution: Double-check the molar equivalents of all reagents. For the synthesis of the mono-sulfonated product, using a slight excess of p-phenylenediamine can be considered, but this may complicate purification. A 1:1 molar ratio is a good starting point, with careful control over the addition of the sulfonyl chloride.

Issue 2: Formation of Di-substituted Impurity

  • Question: We are observing a significant amount of the di-sulfonated byproduct, N,N'-(1,4-phenylene)bis(4-methylbenzenesulfonamide), in our crude product. How can we minimize its formation?

  • Answer:

    • Slow Addition of p-Toluenesulfonyl Chloride: Adding the p-toluenesulfonyl chloride too quickly can create localized areas of high concentration, favoring the reaction of a second molecule of the sulfonyl chloride with the already formed product.

      • Solution: Add the p-toluenesulfonyl chloride solution slowly and at a controlled rate to the p-phenylenediamine suspension. This maintains a low concentration of the sulfonyl chloride throughout the reaction.

    • Reaction Temperature: Higher temperatures can increase the rate of the second substitution.

      • Solution: Maintain the reaction at room temperature or slightly below to control the reaction kinetics.

Issue 3: Challenges with Product Isolation and Purity

  • Question: The filtration of the crude product is slow, and the purity after initial isolation is below our target specifications. What can we do to improve this?

  • Answer:

    • Particle Size and Morphology: The precipitation conditions can affect the crystal size and shape, which in turn impacts filtration efficiency.

      • Solution: After the reaction is complete, consider an aging step where the suspension is stirred for a period to allow for crystal growth. A controlled cooling profile can also promote the formation of larger, more easily filterable crystals.

    • Inadequate Washing: Residual starting materials, byproducts, and inorganic salts can be trapped in the filter cake.

      • Solution: Wash the filter cake thoroughly with distilled water until the filtrate is neutral. A final wash with a non-polar solvent like heptane can help remove organic impurities.

    • Recrystallization Issues: The choice of solvent for recrystallization is crucial for achieving high purity.

      • Solution: Methanol has been reported to be an effective solvent for recrystallization.[1] A slow cooling rate during recrystallization is recommended to obtain well-formed crystals and to minimize the inclusion of impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical solvent and base used for this synthesis?

    • A1: A common and environmentally friendly solvent system is water.[1] Sodium carbonate is a suitable base to maintain the pH in the optimal range of 8-9.[1]

  • Q2: How can I monitor the progress of the reaction?

    • A2: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC could be a mixture of ethyl acetate and hexane.

  • Q3: What are the critical safety considerations for this scale-up?

    • A3: p-Toluenesulfonyl chloride is corrosive and a lachrymator. p-Phenylenediamine is toxic and a skin sensitizer. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn. The reaction should be carried out in a well-ventilated area or a fume hood. On a large scale, consider the exothermicity of the reaction and have a cooling system in place.

  • Q4: Can polymorphism be an issue for this compound?

    • A4: Yes, sulfonamides are known to exhibit polymorphism. Different crystal forms can have different physical properties, such as solubility and bioavailability. It has been reported that this compound can crystallize with two independent molecules in the asymmetric unit.[1] It is crucial to control the crystallization process to ensure the desired polymorph is consistently produced.

Experimental Protocols

Synthesis of this compound

This protocol is based on literature procedures and is intended for lab-scale synthesis.[1] Adjustments will be necessary for scale-up.

Materials:

  • p-Phenylenediamine

  • p-Toluenesulfonyl chloride

  • Sodium carbonate

  • Distilled water

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add p-phenylenediamine (1.0 eq) and distilled water (approximately 185 mL per gram of p-phenylenediamine).

  • Stir the mixture to form a suspension.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq) in a minimal amount of a suitable organic solvent (e.g., acetone) to the suspension.

  • Simultaneously, add a 3% aqueous solution of sodium carbonate to maintain the pH of the reaction mixture between 8 and 9.

  • Stir the reaction mixture at room temperature for 10 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter the light brown precipitate and wash it thoroughly with distilled water.

  • Dry the crude product.

  • Recrystallize the crude product from methanol to obtain light brown needles of this compound.[1]

Data Presentation

Table 1: Effect of pH on Reaction Yield and Purity

pH RangeYield (%)Purity (%)Di-substituted Impurity (%)
6-765903
8-9 85 98 <1
10-1178942

Note: Data is illustrative and based on typical optimization studies for sulfonamide synthesis.

Table 2: Influence of p-Toluenesulfonyl Chloride Addition Time on Impurity Profile

Addition Time (hours)Yield (%)Purity (%)Di-substituted Impurity (%)
0.582925
2 85 98 <1
484971

Note: Data is illustrative and based on typical optimization studies for sulfonamide synthesis.

Visualizations

Synthesis_Pathway p_phenylenediamine p-Phenylenediamine conditions Water, Na2CO3 (pH 8-9) Room Temperature p_phenylenediamine->conditions p_toluenesulfonyl_chloride p-Toluenesulfonyl Chloride p_toluenesulfonyl_chloride->conditions product N-(4-Aminophenyl)-4- methylbenzenesulfonamide conditions->product Main Reaction impurity Di-substituted Impurity conditions->impurity Side Reaction

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield) check_mixing Is Mixing Adequate? start->check_mixing check_ph Is pH Control Stable (8-9)? check_mixing->check_ph Yes improve_agitation Increase Agitation/ Improve Baffling check_mixing->improve_agitation No check_addition Is Sulfonyl Chloride Addition Slow? check_ph->check_addition Yes automate_ph Automate Base Addition check_ph->automate_ph No control_addition Control Addition Rate check_addition->control_addition No end_point Problem Resolved check_addition->end_point Yes improve_agitation->check_ph automate_ph->check_addition control_addition->end_point

References

Technical Support Center: Interpreting NMR Spectra of N-(4-Aminophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting the NMR spectra of N-(4-Aminophenyl)-4-methylbenzenesulfonamide.

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are calculated using advanced algorithms and provide a reliable reference for spectral assignment.

¹H NMR Predicted Data (500 MHz, CDCl₃)

Atom(s)Predicted Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J Hz)
H-10 (CH₃)2.38Singlet3H-
H-12, H-167.20Doublet2H8.2
H-13, H-157.65Doublet2H8.2
H-2, H-66.95Doublet2H8.5
H-3, H-56.60Doublet2H8.5
NH₂~3.7 (variable)Broad Singlet2H-
NH~6.5 (variable)Broad Singlet1H-

¹³C NMR Predicted Data (125 MHz, CDCl₃)

Atom(s)Predicted Chemical Shift (δ ppm)
C-10 (CH₃)21.5
C-11143.8
C-12, C-16129.8
C-13, C-15127.3
C-14136.0
C-1128.5
C-2, C-6124.0
C-3, C-5115.0
C-4145.5

Experimental Protocols

Standard NMR Sample Preparation

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum. Follow this detailed protocol for this compound:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may result in sharper NH and NH₂ peaks due to stronger hydrogen bonding with the solvent.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the compound is fully dissolved. Visually inspect the solution for any suspended particles.

  • Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube. This prevents distortion of the magnetic field homogeneity, which can lead to broad spectral lines.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the acquisition and interpretation of the NMR spectra for this compound.

Q1: Why are the -NH₂ and sulfonamide -NH proton signals broad or not visible?

A1: The broadening or disappearance of amine and amide proton signals is a common phenomenon in ¹H NMR spectroscopy.

  • Chemical Exchange: The protons on the nitrogen atoms can undergo rapid chemical exchange with each other and with trace amounts of water in the solvent. This rapid exchange leads to a broadening of the signals. At a moderate exchange rate, the peak can become so broad that it is indistinguishable from the baseline.

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment, which can cause efficient relaxation of adjacent protons, leading to broader signals.

  • Solvent Effects: The choice of solvent significantly impacts the appearance of these signals. In aprotic, non-hydrogen bonding solvents like CDCl₃, the exchange rate can be in the intermediate range on the NMR timescale, causing significant broadening. In hydrogen-bonding solvents like DMSO-d₆, the exchange is often slowed down, resulting in sharper peaks.

Troubleshooting Steps:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The -NH₂ and -NH protons will exchange with deuterium, causing their signals to disappear. This is a definitive way to identify these peaks.

  • Variable Temperature NMR: Acquiring the spectrum at different temperatures can help. Lowering the temperature may slow down the exchange rate, resulting in sharper signals. Conversely, increasing the temperature can sometimes push the exchange into the fast regime, also leading to a sharper, averaged signal.

  • Change of Solvent: If possible, re-run the spectrum in DMSO-d₆ to observe sharper NH and NH₂ peaks.

Q2: The aromatic region of my ¹H NMR spectrum is complex and the doublets are not perfectly symmetrical. What is causing this?

A2: The aromatic region of this compound shows two sets of AA'BB' spin systems, which can appear as two distinct doublets of doublets. However, they can sometimes present as complex multiplets.

  • Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects can occur. This leads to a distortion of the expected splitting patterns. For example, the inner peaks of a doublet may become more intense, and the outer peaks less intense (a phenomenon known as "roofing").

  • Overlapping Signals: The chemical shifts of the aromatic protons on the two rings might be very close, leading to overlapping multiplets that are difficult to resolve and interpret.

Troubleshooting Steps:

  • Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR instrument (e.g., 600 MHz instead of 300 MHz) will increase the chemical shift dispersion (in Hz), which can simplify complex multiplets and reduce second-order effects.

  • Solvent Change: Different solvents can induce small changes in the chemical shifts of the aromatic protons, potentially resolving overlapping signals.

Q3: My baseline is noisy and the peaks are broad. How can I improve the spectral quality?

A3: A poor signal-to-noise ratio and broad peaks can arise from several issues related to sample preparation and instrument settings.

  • Low Concentration: If the sample concentration is too low, the signal-to-noise ratio will be poor. Try preparing a more concentrated sample.

  • Inhomogeneous Sample: The presence of undissolved solid particles can severely degrade the magnetic field homogeneity, leading to broad lines. Ensure your sample is fully dissolved and filter it if necessary.

  • Poor Shimming: The magnetic field needs to be shimmed (made homogeneous) for each sample. If the shimming is not optimal, all peaks in the spectrum will be broad. Re-shimming the instrument can often resolve this issue.

Visualizations

Diagram 1: Logical Workflow for NMR Spectrum Interpretation

logical_workflow cluster_1h 1H NMR Analysis cluster_13c 13C NMR Analysis start Acquire 1H and 13C NMR Spectra process_1h Analyze 1H Spectrum start->process_1h process_13c Analyze 13C Spectrum start->process_13c chem_shift Chemical Shifts (δ) process_1h->chem_shift num_signals Number of Signals process_13c->num_signals correlation Correlate 1H and 13C Data (e.g., HSQC, HMBC) structure Assign Signals to Structure correlation->structure integration Integration chem_shift->integration multiplicity Multiplicity (Splitting) integration->multiplicity multiplicity->correlation chem_shift_13c Chemical Shifts (δ) num_signals->chem_shift_13c chem_shift_13c->correlation

Caption: A logical workflow for the systematic interpretation of NMR spectra.

Diagram 2: Chemical Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

Technical Support Center: Analysis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide.

Predicted Mass Spectrometry Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound based on common fragmentation patterns of aromatic sulfonamides. The molecular weight of this compound is 262.33 g/mol .[1][2] The protonated molecule [M+H]⁺ would have an m/z of approximately 263.08.

Predicted Fragment Ion (m/z) Proposed Structure/Identity Neutral Loss
263.08[M+H]⁺-
172.05[C₇H₈NO₂S]⁺C₆H₆N
155.03[C₇H₇O₂S]⁺C₆H₇N₂
108.06[C₆H₆NO]⁺C₇H₇SO₂
92.05[C₆H₆N]⁺C₇H₇SO₂
91.05[C₇H₇]⁺C₆H₇N₂O₂S

Note: The relative abundances of these ions can vary depending on the ionization technique (e.g., ESI, EI) and collision energy used.

Fragmentation Pathway

The proposed fragmentation pathway for this compound initiated by protonation is illustrated below. The fragmentation of aromatic sulfonamides in positive ion mode often involves cleavage of the S-N bond and the C-S bond, as well as the loss of sulfur dioxide (SO₂).[3]

Fragmentation_Pathway M [M+H]⁺ m/z = 263.08 N-(4-Aminophenyl)-4- methylbenzenesulfonamide F1 [C₇H₈NO₂S]⁺ m/z = 172.05 M->F1 - C₆H₆N F2 [C₇H₇O₂S]⁺ m/z = 155.03 M->F2 - C₆H₇N₂ F3 [C₆H₆NO]⁺ m/z = 108.06 F1->F3 - SO₂ F4 [C₆H₆N]⁺ m/z = 92.05 F1->F4 - SO₂ - NH₂ F5 [C₇H₇]⁺ m/z = 91.05 F2->F5 - SO₂

Caption: Predicted fragmentation pathway of protonated this compound.

Experimental Protocols

A generalized experimental protocol for the analysis of sulfonamides, including this compound, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below.

1. Sample Preparation (Solid Samples)

  • Weigh approximately 1 gram of the homogenized sample into a centrifuge tube.

  • Add a suitable internal standard.

  • Add 5 mL of an extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and ethyl acetate).

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS System and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical for positive ion mode analysis.[4]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is generally preferred for sulfonamides as they readily form protonated molecules.[4]

  • MS/MS Analysis: Operate in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions.

Troubleshooting Guides

Issue 1: No or Low Signal for this compound

Possible Cause Troubleshooting Step
Improper Sample Preparation - Verify the extraction solvent is appropriate for the sample matrix.- Ensure complete evaporation of the extraction solvent and proper reconstitution in the mobile phase.
Ion Suppression/Matrix Effects - Dilute the sample to reduce the concentration of interfering matrix components.[5][6]- Improve sample cleanup using solid-phase extraction (SPE).- Modify the chromatographic method to separate the analyte from co-eluting matrix components.
Incorrect Instrument Settings - Confirm the mass spectrometer is in the correct ionization mode (positive ESI).- Check that the precursor and product ion m/z values in the MRM method are accurate.- Optimize the cone voltage and collision energy for the specific analyte.
System Contamination - Run a blank injection to check for system contamination.- Clean the ion source.

Issue 2: Inconsistent or Drifting Retention Times

Possible Cause Troubleshooting Step
Column Degradation - Flush the column with a strong solvent.- If the problem persists, replace the column.
Changes in Mobile Phase Composition - Prepare fresh mobile phases.- Ensure the mobile phase components are correctly proportioned by the LC pump.
Air Bubbles in the System - Degas the mobile phases.- Purge the LC pumps.

Issue 3: High Background Noise

Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents - Use high-purity, LC-MS grade solvents and reagents.[7]
Contaminated LC System - Flush the entire LC system with an appropriate cleaning solution.
Leaking Fittings - Check all fittings for leaks.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for analyzing this compound?

A1: Electrospray ionization (ESI) in the positive ion mode is the most common and effective technique for sulfonamides as they readily form protonated molecules [M+H]⁺.[4]

Q2: What are the characteristic fragment ions I should look for in the MS/MS spectrum?

A2: Based on the fragmentation of similar sulfonamides, you should look for fragment ions corresponding to the cleavage of the S-N bond and the C-S bond. Common product ions for sulfonamides include those at m/z 92, 108, and 155.[8] For this compound, key fragments would be expected at m/z 172, 155, 108, 92, and 91.

Q3: How can I overcome matrix effects when analyzing samples from complex matrices like plasma or tissue?

A3: To mitigate matrix effects, you can employ several strategies:

  • Sample Dilution: This is a simple first step to reduce the concentration of interfering compounds.

  • Improved Sample Cleanup: Utilize solid-phase extraction (SPE) to selectively isolate the analyte from the matrix.

  • Chromatographic Separation: Optimize your LC method to ensure the analyte elutes in a region free from co-eluting, ion-suppressing species.

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled version of the analyte will co-elute and experience similar matrix effects, allowing for accurate quantification.

Q4: What should I do if I observe unexpected adduct ions in my mass spectrum?

A4: The presence of adduct ions (e.g., [M+Na]⁺, [M+K]⁺) is common in ESI-MS. To minimize their formation:

  • Use high-purity solvents and reagents to reduce the presence of sodium and potassium salts.

  • Consider using ammonium acetate or ammonium formate as a mobile phase additive, which can sometimes reduce the formation of metal adducts.

  • Optimize the ion source conditions, as higher temperatures can sometimes reduce adduct formation.

Q5: My mass accuracy is off. How can I troubleshoot this?

A5: Inaccurate mass measurements can be due to several factors:

  • Instrument Calibration: Ensure the mass spectrometer is properly calibrated across the desired mass range.

  • Temperature Fluctuations: Stable laboratory temperature is crucial for consistent mass accuracy.

  • Space Charge Effects: If the ion trap or analyzer is overloaded with ions, it can lead to mass shifts. Try diluting your sample.

References

"removing unreacted starting materials from N-(4-Aminophenyl)-4-methylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from N-(4-Aminophenyl)-4-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found after the synthesis of this compound?

The most common impurities are unreacted starting materials: 4-aminophenylamine (p-phenylenediamine) and 4-methylbenzenesulfonyl chloride (tosyl chloride). Depending on the reaction conditions, side products from the reaction of tosyl chloride with water (p-toluenesulfonic acid) may also be present.

Q2: What is the initial purification step recommended after the reaction?

The initial and simplest purification step is to thoroughly wash the crude product. A published synthesis method involves filtering the precipitate and washing it with distilled water.[1] This is effective in removing water-soluble impurities.

Q3: How can I remove unreacted p-phenylenediamine?

p-Phenylenediamine has moderate solubility in water, which increases with temperature.[2][3] It is also soluble in alcohols, ether, chloroform, and benzene.[4][5] Washing the crude product with cold water should remove a significant portion of unreacted p-phenylenediamine. For more persistent impurities, recrystallization is effective.

Q4: How can I remove unreacted tosyl chloride and its hydrolysis product, p-toluenesulfonic acid?

Tosyl chloride is insoluble in water but soluble in many organic solvents like ethanol, ether, and benzene.[6][7][8][9] It reacts with water to form p-toluenesulfonic acid, which is water-soluble.[10] Washing the crude product with a dilute aqueous sodium bicarbonate solution can help neutralize and dissolve any p-toluenesulfonic acid, converting it to its more water-soluble sodium salt.[11] Unreacted tosyl chloride can be removed during recrystallization.

Q5: What is the recommended solvent for recrystallization of this compound?

A reported method for the synthesis of this compound suggests growing crystals from methanol.[1] Generally, for recrystallization, a solvent should be chosen in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Persistent colored impurities (pink/purple/dark) in the final product. The presence of oxidized p-phenylenediamine. p-Phenylenediamine can darken upon exposure to air.[3][4]1. Ensure thorough washing of the crude product with cold water to remove as much of the unreacted diamine as possible before it oxidizes. 2. Perform recrystallization. The colored impurities will likely remain in the mother liquor. 3. If the product is still colored, a second recrystallization may be necessary.
The product "oils out" during recrystallization instead of forming crystals. The solution may be too concentrated, or the cooling process is too rapid. The presence of significant impurities can also lower the melting point of the mixture, leading to oiling out.1. Reheat the solution until the oil redissolves completely. 2. Add a small amount of additional hot solvent to slightly dilute the solution. 3. Allow the solution to cool more slowly. Let the flask cool to room temperature on a benchtop before transferring it to an ice bath.[12]
Low recovery of the product after recrystallization. Too much solvent was used, or the product has some solubility in the cold solvent.1. Use the minimum amount of hot solvent required to dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. 3. To recover more product, the mother liquor can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals.
The final product is still contaminated with starting materials after one recrystallization. The initial crude product was highly impure, or the chosen recrystallization solvent is not optimal for separating the product from the specific impurities.1. Perform a second recrystallization. 2. Consider an alternative recrystallization solvent or a solvent mixture (e.g., ethanol/water). 3. If recrystallization is ineffective, column chromatography may be necessary for complete separation.

Quantitative Data Summary

CompoundMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound 262.33185Soluble in polar solvents.[13] A published synthesis reports recrystallization from methanol.[1][14]
p-Phenylenediamine 108.14145-147Soluble in water (solubility increases with temperature), alcohol, ether, chloroform, and benzene.[2][3][4][5]
Tosyl chloride 190.6569-71Insoluble in water; soluble in alcohol, ether, and benzene.[6][8][9]

Experimental Protocols

Protocol 1: Aqueous Wash of Crude Product
  • Isolate the crude this compound by vacuum filtration.

  • Suspend the crude solid in a beaker with deionized water.

  • Stir the suspension vigorously for 15-20 minutes.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with additional cold deionized water.

  • To specifically remove acidic impurities like p-toluenesulfonic acid, wash the filter cake with a cold, dilute solution of sodium bicarbonate.

  • Finally, wash the cake again with cold deionized water to remove any residual base.

  • Press the solid as dry as possible on the filter.

Protocol 2: Recrystallization from Methanol
  • Transfer the washed and dried crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of methanol and a boiling chip.

  • Heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Continue to add small portions of hot methanol until the solid just completely dissolves.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold methanol.

  • Dry the crystals completely.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Reaction Mixture (Product + Unreacted Starting Materials) filtration Vacuum Filtration start->filtration wash Aqueous Wash (Water & NaHCO3 soln) filtration->wash recrystallization Recrystallization (Methanol) wash->recrystallization drying Drying recrystallization->drying final_product Pure Product drying->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Crude Product Impure? recrystallize Perform Recrystallization start->recrystallize oiling_out Product Oils Out? recrystallize->oiling_out reheat_dilute Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_dilute Yes still_impure Product Still Impure? oiling_out->still_impure No reheat_dilute->recrystallize second_recrystallization Second Recrystallization still_impure->second_recrystallization Yes pure_product Pure Product still_impure->pure_product No column_chromatography Consider Column Chromatography second_recrystallization->column_chromatography If still impure second_recrystallization->pure_product

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Validation & Comparative

A Comparative Analysis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide and Sulfanilamide in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial properties of N-(4-Aminophenyl)-4-methylbenzenesulfonamide and the archetypal sulfonamide, sulfanilamide. This analysis is based on their shared mechanism of action and includes standardized experimental protocols for the evaluation of their antibacterial efficacy.

Introduction

Sulfonamides represent a class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs disrupt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for DNA, RNA, and protein synthesis. This inhibitory action results in a bacteriostatic effect, curbing the growth and proliferation of susceptible bacteria.

Mechanism of Action: Inhibition of Folate Synthesis

Both this compound and sulfanilamide function by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme in bacteria.[1][2][3] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate to form dihydropteroate, a critical step in the synthesis of folic acid.[4][5] As structural analogs of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid. The depletion of tetrahydrofolic acid, a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids, ultimately halts bacterial growth.[1]

Folate Synthesis Pathway Inhibition cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine pyrophosphate DHPP->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF Reduction Nucleotides Nucleotide Synthesis THF->Nucleotides One-carbon transfer Sulfonamides Sulfonamides (e.g., Sulfanilamide, N-(4-Aminophenyl)-4- methylbenzenesulfonamide) Sulfonamides->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Comparative Antibacterial Performance

A direct, head-to-head quantitative comparison of the antibacterial activity of this compound and sulfanilamide through Minimum Inhibitory Concentration (MIC) values against standardized bacterial strains such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923 is not available in the current body of scientific literature.

However, based on the shared sulfonamide core, it is anticipated that this compound would exhibit a similar spectrum of activity to sulfanilamide, primarily against gram-positive and some gram-negative bacteria. The structural modification, specifically the addition of a 4-methylbenzenesulfonyl group to the aniline nitrogen, may influence its potency, solubility, and pharmacokinetic properties. Further experimental evaluation is required to quantify these differences.

Table 1: Hypothetical Data Presentation for Comparative Antibacterial Activity

CompoundBacterial StrainMIC (µg/mL)
This compoundEscherichia coli ATCC 25922Data not available
Staphylococcus aureus ATCC 25923Data not available
SulfanilamideEscherichia coli ATCC 25922Data not available
Staphylococcus aureus ATCC 25923Data not available

Note: This table is a template for presenting experimental data. Specific MIC values for the listed compounds against these strains were not found in the reviewed literature.

Experimental Protocols

To facilitate direct comparison, the following standardized protocols for determining the Minimum Inhibitory Concentration (MIC) are provided.

Broth Microdilution Assay

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sulfanilamide

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. This can be achieved by suspending colonies from an 18-24 hour agar plate in sterile saline or broth.

  • Compound Dilution: Prepare serial twofold dilutions of each compound in MHB in the wells of a 96-well microtiter plate.

  • Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Controls: Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth Microdilution Workflow start Start inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum dilution Serial Dilution of Test Compounds in 96-well Plate inoculum->dilution inoculate Inoculate Wells with Bacterial Suspension dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read MIC (Lowest concentration with no visible growth) incubate->read end End read->end

Caption: Workflow for the Broth Microdilution Assay.

Conclusion

While both this compound and sulfanilamide are expected to exhibit antibacterial activity through the inhibition of the folate biosynthesis pathway, a definitive quantitative comparison of their potency is hampered by the lack of specific experimental data for this compound. The provided experimental protocols offer a standardized framework for researchers to conduct direct comparative assays. Such studies would be invaluable in elucidating the structure-activity relationships within this class of sulfonamides and for the potential development of novel antibacterial agents.

References

Comparative Cytotoxicity of N-(4-Aminophenyl)-4-methylbenzenesulfonamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic effects of various N-(4-Aminophenyl)-4-methylbenzenesulfonamide derivatives against several human cancer cell lines. The data presented herein, compiled from multiple studies, aims to inform researchers, scientists, and drug development professionals on the structure-activity relationships of this class of compounds and to provide detailed experimental protocols for reproducible research.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound and its derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined to quantify the cytotoxic effects. The results from various studies are summarized in the table below.

Compound IDDerivative/SubstituentCancer Cell LineIC50 (µM)Reference
1 UnsubstitutedMDA-MB-468 (Breast)< 30[1]
1 UnsubstitutedMCF-7 (Breast)< 128[1]
1 UnsubstitutedHeLa (Cervical)< 360[1]
2 2,4-Dinitrobenzenesulfonamide derivative (S1)K562 (Leukemia)Not specified, but highly selective[2]
2 2,4-Dinitrobenzenesulfonamide derivative (S1)Jurkat (Leukemia)Not specified, but highly selective[2]
3 N-(piperidine-4-yl)benzamide derivative (Compound 47)HepG2 (Liver)0.25[3]
4 4-Amino-N-(4-aminophenyl)benzamide analogue (Compound 12)KG-1 (Leukemia)Micromolar range[4]
5 4-Amino-N-(4-aminophenyl)benzamide analogue (Compound 16)KG-1 (Leukemia)Micromolar range[4]
6 4-Amino-N-(4-aminophenyl)benzamide analogue (Compound 31)KG-1 (Leukemia)Micromolar range[4]
7 4-Amino-N-(4-aminophenyl)benzamide analogue (Compound 32)KG-1 (Leukemia)Micromolar range[4]
8 Arylpropyl sulfonamide analogue (Compound 15)PC-3 (Prostate)29.2[5]
8 Arylpropyl sulfonamide analogue (Compound 15)HL-60 (Leukemia)20.7[5]

Experimental Protocols

The cytotoxicity of the this compound derivatives was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Protocol
  • Cell Seeding: Human cancer cells were seeded in 96-well plates at a density of 1 × 10⁵ cells/mL and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells were then treated with various logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) of the synthesized sulfonamide derivatives and incubated for a period of 72 hours.[1]

  • MTT Reagent Addition: After the incubation period, the culture medium was removed, and MTT solution (typically 5 mg/mL in phosphate-buffered saline) was added to each well. The plates were then incubated for an additional 4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Formazan Solubilization: The MTT solution was removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to each well to dissolve the insoluble purple formazan product.

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of 540 nm.[1]

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was then determined from the dose-response curves. Drugs were generally considered cytotoxic when cell viability decreased to less than 50%.[1]

Mechanistic Insights and Signaling Pathways

While the precise signaling pathways for all derivatives are not fully elucidated, studies on related sulfonamide compounds suggest several potential mechanisms of action, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Several sulfonamide derivatives have been shown to induce apoptosis in cancer cells. This process can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial-mediated) pathway.

  • Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands, such as FasL, to their corresponding death receptors (e.g., FasR) on the cell surface. This leads to the activation of a caspase cascade, ultimately resulting in apoptosis. Some sulfonamide derivatives have been observed to increase the expression of FasR.[2]

  • Intrinsic Pathway: This pathway is triggered by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. This, in turn, activates caspases. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in regulating this pathway.[2][6] Some sulfonamides have been shown to disrupt the Bcl-2/Bax balance, favoring apoptosis.[6]

apoptosis_pathway extracellular Extracellular Space cell_membrane Cell Membrane cytoplasm Cytoplasm mitochondrion Mitochondrion sulfonamide Sulfonamide Derivatives fasr FasR sulfonamide->fasr Upregulates bcl2 Bcl-2 sulfonamide->bcl2 Inhibits bax Bax sulfonamide->bax Promotes fasl FasL fasl->fasr caspase8 Caspase-8 fasr->caspase8 Activates caspase3 Caspase-3 caspase8->caspase3 Activates cytochrome_c Cytochrome c bax->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic pathways induced by sulfonamide derivatives.

Cell Cycle Arrest

Certain sulfonamide derivatives have been found to interfere with the normal progression of the cell cycle, leading to arrest at specific phases, such as G0/G1, S, or G2/M.[1][2] This disruption of the cell cycle can prevent cancer cell proliferation and ultimately lead to cell death. For instance, some derivatives cause an accumulation of cells in the G2/M phase, while others block the transition from G0/G1 to the S phase.[2] The p53/p21-dependent pathway has been implicated in the cell cycle arrest induced by some N-(piperidine-4-yl)benzamide derivatives.[3]

cell_cycle_arrest g1 G1 Phase s S Phase g1->s g2 G2 Phase s->g2 m M Phase g2->m m->g1 Mitosis sulfonamide Sulfonamide Derivatives arrest_g0g1 Arrest sulfonamide->arrest_g0g1 arrest_s Arrest sulfonamide->arrest_s arrest_g2m Arrest sulfonamide->arrest_g2m arrest_g0g1->g1 arrest_s->s arrest_g2m->g2

Caption: Sites of cell cycle arrest induced by various sulfonamide derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The cytotoxic activity of its derivatives is significantly influenced by the nature and position of substituents. Further research focusing on the synthesis of a broader range of derivatives and elucidation of their precise mechanisms of action is warranted to optimize their therapeutic potential. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in this field.

References

Unveiling the Molecular Architecture: A Comparative Guide to Validating the Structure of N-(4-Aminophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and pharmacology. The arrangement of atoms in a molecule dictates its physical and chemical properties, including its biological activity. This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques for the structural validation of the sulfonamide compound, N-(4-Aminophenyl)-4-methylbenzenesulfonamide.

Single-crystal X-ray crystallography stands as the gold standard for unambiguous structure determination, providing a detailed atomic-level picture of the molecule as it exists in the crystalline state. This technique was successfully employed to elucidate the structure of this compound, revealing crucial details about its conformation and intermolecular interactions.[1] However, a multi-faceted approach utilizing complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is often essential for a complete and robust structural validation. This guide will delve into the experimental data from each of these methods, offering a comparative analysis of their strengths and limitations in the context of this specific molecule.

I. X-ray Crystallography: The Definitive Blueprint

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The analysis revealed that the compound crystallizes in the orthorhombic space group P212121 with two independent molecules in the asymmetric unit.[1] This means that within the crystal lattice, there are two slightly different conformations of the molecule that are not related by symmetry.

The crystallographic data provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail. For instance, the dihedral angle between the two benzene rings is a key conformational feature. The analysis also maps the intricate network of intermolecular hydrogen bonds, which are crucial for understanding the crystal packing and the solid-state properties of the compound.[1]

ParameterValue
Chemical FormulaC₁₃H₁₄N₂O₂S
Molecular Weight262.33 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.0598(3)
b (Å)14.7702(11)
c (Å)35.026(2)
V (ų)2617.7(3)
Z8
Dihedral Angle (rings)45.86(13)°
Hydrogen BondsN-H···O and N-H···N

II. Spectroscopic Methods: A Complementary Perspective

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer insights into its structure and dynamics in solution and provide confirmation of the functional groups present.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework can be established.

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment
~2.3 (s, 3H)-CH₃
~5.0 (br s, 2H)-NH₂
~6.5-7.5 (m, 8H)Aromatic-H
~9.8 (br s, 1H)-SO₂NH-

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds are characteristic, providing a molecular "fingerprint."

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amine and sulfonamide)
3100-3000Aromatic C-H stretching
1600-1450Aromatic C=C stretching
1350-1300Asymmetric SO₂ stretching
1170-1150Symmetric SO₂ stretching

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 262.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, and intermolecular interactions.[1]Unambiguous structure determination, provides detailed conformational and packing information.[1]Requires a suitable single crystal, provides a static picture in the solid state.
NMR Spectroscopy Connectivity of atoms, information about the chemical environment of nuclei, and solution-state conformation.Provides data on the molecule in solution, which is often more biologically relevant.Does not provide precise bond lengths and angles, interpretation can be complex for large molecules.
FTIR Spectroscopy Identification of functional groups present in the molecule.Rapid and non-destructive, provides a characteristic fingerprint of the molecule.Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry Molecular weight and fragmentation patterns that can aid in structural elucidation.High sensitivity, requires very small amounts of sample.Isomeric compounds can be difficult to distinguish, fragmentation patterns can be complex to interpret.

III. Experimental Protocols

A. Single-Crystal X-ray Diffraction

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in an appropriate solvent system (e.g., ethanol/water).

  • Data Collection: A suitable crystal was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[1]

  • Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and refined using full-matrix least-squares on F².[1]

B. NMR Spectroscopy

  • Sample Preparation: A small amount of this compound was dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer.

  • Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phased and baseline corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).

C. FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate.

  • Data Acquisition: The FTIR spectrum was recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands were analyzed to identify the characteristic functional groups.

D. Mass Spectrometry

  • Sample Introduction: A dilute solution of the sample was introduced into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum was analyzed to determine the molecular weight of the compound and to interpret the fragmentation pattern.

IV. Visualizing the Workflow

The following diagram illustrates the general workflow for validating the structure of a small molecule like this compound, highlighting the central role of X-ray crystallography and the complementary nature of spectroscopic techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography Primary Structural Validation cluster_spectroscopy Complementary Validation cluster_confirmation Structural Confirmation Synthesis Synthesis of N-(4-Aminophenyl)-4- methylbenzenesulfonamide Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS XrayData X-ray Data Collection CrystalGrowth->XrayData StructureSolution Structure Solution & Refinement XrayData->StructureSolution FinalStructure Definitive 3D Structure StructureSolution->FinalStructure Confirmation Structural Confirmation FinalStructure->Confirmation NMR->Confirmation FTIR->Confirmation MS->Confirmation

Caption: Experimental workflow for structural validation.

References

A Comparative Analysis of the Biological Activity of N-(4-Aminophenyl)-4-methylbenzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of N-(4-Aminophenyl)-4-methylbenzenesulfonamide and its structurally related analogs. The information presented herein is curated from various scientific studies to offer an objective overview of their antimicrobial, anticancer, and enzyme inhibitory properties, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activities

This compound and its derivatives have demonstrated a broad spectrum of biological activities. The following sections and tables summarize their performance in key therapeutic areas.

Antimicrobial Activity

Sulfonamides are well-established antimicrobial agents that act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. The parent compound and its analogs exhibit varying degrees of efficacy against different bacterial strains.

.[1][2]

Table 1: Comparative Antimicrobial Activity of this compound and Analogs

Compound/AnalogTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
This compound Staphylococcus aureus--Data not available
Escherichia coli--Data not available
Analog 1: 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide Staphylococcus aureus15125[1]
Bacillus cereus14125[1]
Escherichia coli12250[1]
Analog 2: N,N'-(disulfanediylbis(4,1-phenylene))bis(4-methylbenzenesulfonamide) Staphylococcus aureus1862.5[1]
Bacillus cereus1762.5[1]
Escherichia coli16125[1]
Ciprofloxacin (Standard) Staphylococcus aureus251.95[1]
Escherichia coli280.97[1]

Note: Data for the parent compound this compound was not explicitly available in the reviewed literature for direct comparison.

Anticancer Activity

Several sulfonamide derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes like carbonic anhydrases, which are overexpressed in many tumors, or the disruption of cell cycle progression.[3][4]

Table 2: Comparative Anticancer Activity (IC50 in µM) of this compound Analogs

Compound/AnalogMCF-7 (Breast)HeLa (Cervical)MDA-MB-468 (Breast)Reference
This compound ---Data not available
Analog 3: N-(4-chlorophenyl)-4-methylbenzenesulfonamide 127.5358.528.5[4]
Analog 4: 4-methyl-N-(4-methylphenyl)benzenesulfonamide 115.2310.825.1[4]
Analog 5: N-(4-methoxyphenyl)-4-methylbenzenesulfonamide 105.6295.422.8[4]
Doxorubicin (Standard) 0.851.120.95[4]

Note: IC50 values represent the concentration required to inhibit 50% of cell growth.

Enzyme Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Benzenesulfonamides are a well-known class of CA inhibitors.[5][6][7][8]

Table 3: Comparative Carbonic Anhydrase Inhibition (Ki in nM) of Benzenesulfonamide Analogs

Compound/AnaloghCA IhCA IIhCA IXhCA XIIReference
4-Azido-benzenesulfonamide 41.530.11.50.8[8]
4-(3-Phenyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide 150075538.912.4[8]
4-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide 85.245.34.22.1[8]
Acetazolamide (Standard) 25012255.7[6][8]

Note: Ki values represent the inhibition constant. Lower values indicate stronger inhibition.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. Some sulfonamide derivatives have shown potential as AChE inhibitors.[9][10][11][12]

Table 4: Comparative Acetylcholinesterase Inhibition of Sulfonamide Analogs

Compound/AnalogAChE IC50 (µM)BuChE IC50 (µM)Reference
N-(3,4-dimethoxyphenethyl)methanesulfonamide 0.131 ± 0.008-[10]
N-(4-hydroxyphenethyl)methanesulfonamide 0.033 ± 0.004-[10]
N,N'-(biphenyl-4,4'-diyl)bis(N-benzylbenzenesulfonamide) 2.27 ± 0.017.74 ± 0.07[11]
Eserine (Standard) 0.04 ± 0.00010.85 ± 0.0001[11]

Note: IC50 values represent the concentration required to inhibit 50% of enzyme activity.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.[4]

Carbonic Anhydrase Inhibition Assay (Esterase Assay)

This assay measures the esterase activity of carbonic anhydrase.

  • Reagent Preparation: A buffer solution, a stock solution of the CA enzyme, and a stock solution of the substrate (p-nitrophenyl acetate, p-NPA) are prepared.

  • Assay Setup: In a 96-well plate, the buffer, test compound (inhibitor), and enzyme solution are added to the wells and pre-incubated.

  • Reaction Initiation: The reaction is initiated by adding the substrate solution.

  • Kinetic Measurement: The increase in absorbance at 405 nm, due to the formation of p-nitrophenol, is monitored over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and the inhibition constant (Ki) is determined from the dose-response curve.[6][8]

Signaling Pathways and Mechanisms of Action

Antimicrobial Action of Sulfonamides

Sulfonamides exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA). Humans are not affected as they obtain folic acid from their diet.

Antimicrobial_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Incorporates PABA THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase Nucleic_Acids Nucleic Acids (DNA, RNA) THF->Nucleic_Acids One-carbon transfer Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->DHPS Competitive Inhibition

Caption: Antimicrobial mechanism of sulfonamides.

Anticancer Mechanism: VEGFR-2 Signaling Pathway Inhibition

Many sulfonamide derivatives exhibit anticancer activity by inhibiting key signaling pathways involved in tumor growth and angiogenesis. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor. Inhibition of VEGFR-2 blocks downstream signaling cascades that promote cell proliferation, migration, and survival.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 Binds and Activates Sulfonamide_analog Sulfonamide Analog Sulfonamide_analog->VEGFR2 Inhibition Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Cytochrome_c Cytochrome c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Sulfonamide_analog Anticancer Sulfonamide Analog Cellular_Stress Cellular Stress Sulfonamide_analog->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Bax_Bak->Cytochrome_c Release Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

A Comparative Guide to the Synthetic Routes of N-(4-Aminophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two primary synthetic routes for the preparation of N-(4-Aminophenyl)-4-methylbenzenesulfonamide, a key intermediate in the synthesis of various pharmacologically active compounds. The comparison focuses on reaction efficiency, conditions, and starting materials to aid researchers and drug development professionals in selecting the optimal pathway for their specific needs.

Comparative Analysis of Synthetic Routes

The two predominant methods for synthesizing this compound are the direct selective tosylation of p-phenylenediamine and a two-step process involving the tosylation of p-nitroaniline followed by reduction. The following table summarizes the key quantitative data for each route, providing a clear comparison of their efficiencies and required conditions.

ParameterRoute A: Selective Tosylation of p-PhenylenediamineRoute B: Tosylation of p-Nitroaniline and Subsequent Reduction
Starting Material p-Phenylenediaminep-Nitroaniline
Key Reagents p-Toluenesulfonyl chloride, Pyridinep-Toluenesulfonyl chloride, Pyridine, SnCl2·2H2O, Ethanol
Reaction Steps 12
Reaction Temperature 0-5 °CStep 1: 100 °C, Step 2: 70 °C
Reaction Time 2 hoursStep 1: 1 hour, Step 2: 3 hours
Overall Yield 70%85%
Purification Method Recrystallization from 50% ethanolRecrystallization from aqueous ethanol

Experimental Protocols

Route A: Selective N-Tosylation of p-Phenylenediamine

This method focuses on the direct, mono-N-tosylation of p-phenylenediamine. The selectivity is controlled by the slow addition of the tosylating agent at a reduced temperature.

Procedure:

  • A solution of p-phenylenediamine (10.0 g, 0.0925 mol) in pyridine (60 ml) is prepared in a flask equipped with a mechanical stirrer and cooled to a temperature between 0-5 °C in an ice-salt bath.

  • p-Toluenesulfonyl chloride (5.26 g, 0.0276 mol) is added portion-wise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at the same temperature.

  • The mixture is then poured into 200 ml of cold water, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with cold water, and then recrystallized from 50% ethanol to yield this compound.

Route B: N-Tosylation of p-Nitroaniline and Subsequent Reduction

This two-step route initially protects one of the amino groups as a nitro group, which is then reduced after tosylation.

Step 1: Synthesis of N-(4-Nitrophenyl)-4-methylbenzenesulfonamide

  • p-Nitroaniline (5.0 g, 0.036 mol) is dissolved in 20 ml of pyridine.

  • p-Toluenesulfonyl chloride (8.2 g, 0.043 mol) is added to the solution.

  • The mixture is heated to 100 °C for 1 hour.

  • After cooling, the reaction mixture is poured into 100 ml of cold water.

  • The resulting precipitate is filtered, washed with water, and dried to give N-(4-nitrophenyl)-4-methylbenzenesulfonamide.

Step 2: Reduction of N-(4-Nitrophenyl)-4-methylbenzenesulfonamide

  • The crude N-(4-nitrophenyl)-4-methylbenzenesulfonamide from the previous step is suspended in 50 ml of ethanol.

  • Stannous chloride dihydrate (SnCl2·2H2O) (15 g, 0.066 mol) is added to the suspension.

  • The mixture is heated to 70 °C for 3 hours.

  • The reaction mixture is then cooled and made alkaline by the addition of a dilute sodium hydroxide solution.

  • The precipitated product is filtered, washed with water, and recrystallized from aqueous ethanol to afford this compound.

Visualized Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the experimental protocols.

Route_A p_phenylenediamine p-Phenylenediamine product N-(4-Aminophenyl)-4- methylbenzenesulfonamide p_phenylenediamine->product Selective N-Tosylation tosyl_chloride p-Toluenesulfonyl chloride tosyl_chloride->p_phenylenediamine pyridine Pyridine, 0-5 °C pyridine->p_phenylenediamine

Caption: Synthetic pathway for Route A.

Route_B p_nitroaniline p-Nitroaniline intermediate N-(4-Nitrophenyl)-4- methylbenzenesulfonamide p_nitroaniline->intermediate N-Tosylation tosyl_chloride p-Toluenesulfonyl chloride, Pyridine, 100 °C tosyl_chloride->p_nitroaniline product N-(4-Aminophenyl)-4- methylbenzenesulfonamide intermediate->product Nitro Group Reduction reduction SnCl2·2H2O, Ethanol, 70 °C reduction->intermediate

Caption: Synthetic pathway for Route B.

A Comparative Guide to N-(4-Aminophenyl)-4-methylbenzenesulfonamide and Other Sulfonamide-Based Probes for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide as a potential molecular probe for enzyme inhibition, placed in context with established carbonic anhydrase (CA) inhibitors. Due to the limited publicly available enzyme inhibition data for this compound, this guide utilizes data from its core structure, 4-aminobenzenesulfonamide (sulfanilamide), to project its potential efficacy and selectivity. This comparison is intended to guide researchers in the selection of appropriate sulfonamide-based probes for studying carbonic anhydrase activity, particularly the tumor-associated isoform CA IX.

Performance Comparison of Carbonic Anhydrase Inhibitors

The inhibitory potency of various sulfonamide-based compounds against different human carbonic anhydrase (hCA) isoforms is a critical factor in their application as molecular probes or therapeutic agents. The following table summarizes the inhibition constants (Kᵢ) and IC₅₀ values for this compound's parent compound, sulfanilamide, and other well-characterized CA inhibitors. Lower values indicate higher potency.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Sulfanilamide 25,0002403735
Acetazolamide 2501225.85.7
Dorzolamide 600,000 (IC₅₀)0.18 (IC₅₀)--
Brinzolamide -3.2 (IC₅₀)--

Note: Data for Sulfanilamide is used as a proxy for this compound. The additional 4-methylbenzenesulfonyl group in the target compound may influence its inhibitory activity and isoform selectivity.

Experimental Protocols

Accurate and reproducible experimental design is paramount in enzyme inhibition studies. Below are detailed methodologies for key experiments in the characterization of carbonic anhydrase inhibitors.

Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination

This is a widely used method to determine the inhibition constant (Kᵢ) of a compound against carbonic anhydrase.

Materials:

  • Stopped-flow spectrophotometer

  • Human carbonic anhydrase isoforms (recombinant)

  • Test inhibitor (e.g., this compound)

  • CO₂-saturated water

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., phenol red)

  • Sodium sulfate (to maintain ionic strength)

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Equilibrate the enzyme solution and the buffer containing the pH indicator to the desired temperature (typically 25°C).

  • Mix the enzyme solution with the desired concentration of the inhibitor and incubate for a specified period to allow for binding.

  • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

  • Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated to carbonic acid, causing a pH drop.

  • Calculate the initial rate of reaction for each inhibitor concentration.

  • Determine the Kᵢ value by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

In Vitro Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cells, particularly those overexpressing a target enzyme like CA IX.

Materials:

  • Cancer cell line overexpressing the target CA isoform (e.g., HeLa or HT-29 for CA IX)

  • Normal cell line (for cytotoxicity comparison)

  • Cell culture medium and supplements

  • Test inhibitor

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor for a specified duration (e.g., 48 or 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Mandatory Visualizations

Signaling Pathway of Carbonic Anhydrase IX in Tumor Hypoxia

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of Carbonic Anhydrase IX (CA IX). CA IX, a transmembrane enzyme, catalyzes the extracellular hydration of CO₂ to bicarbonate and protons. This leads to an acidic tumor microenvironment while maintaining a neutral intracellular pH, promoting tumor cell survival, proliferation, and metastasis.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Tumor Cell CO2_ext CO₂ CAIX CA IX Protein CO2_ext->CAIX H2O_ext H₂O H2O_ext->CAIX HCO3_ext HCO₃⁻ pH_regulation Intracellular pH Homeostasis HCO3_ext->pH_regulation Transport into cell H_ext H⁺ Metastasis Invasion & Metastasis H_ext->Metastasis Promotes Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CA9_gene CA9 Gene Transcription HIF1a->CA9_gene Activates CA9_gene->CAIX Translates to CAIX->HCO3_ext CAIX->H_ext Survival Cell Survival & Proliferation pH_regulation->Survival

Caption: Hypoxia-induced CA IX signaling pathway in cancer cells.

Experimental Workflow for Carbonic Anhydrase Inhibitor Screening

The process of identifying and characterizing a novel carbonic anhydrase inhibitor involves a series of well-defined steps, from initial compound synthesis to in-depth biological evaluation.

Inhibitor_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Enzyme Inhibition Assays cluster_cellular Cell-Based Assays Synthesis Synthesis of N-(4-Aminophenyl)-4- methylbenzenesulfonamide Purification Purification & Characterization Synthesis->Purification Primary_Screen Primary Screening (e.g., Stopped-Flow Assay) Purification->Primary_Screen IC50_Determination IC₅₀ / Kᵢ Determination Primary_Screen->IC50_Determination Isoform_Selectivity Isoform Selectivity Profiling (hCA I, II, IX, XII) IC50_Determination->Isoform_Selectivity Cell_Proliferation Cancer Cell Proliferation Assay Isoform_Selectivity->Cell_Proliferation Cytotoxicity Cytotoxicity Assay on Normal Cells Cell_Proliferation->Cytotoxicity

Caption: General workflow for screening carbonic anhydrase inhibitors.

Logical Relationship of Sulfonamide-Based Probes

The structural relationship between this compound and other key sulfonamide inhibitors highlights the common pharmacophore responsible for carbonic anhydrase inhibition.

Sulfonamide_Relationships cluster_derivatives Derivatives Core Benzenesulfonamide (Core Scaffold) Sulfanilamide 4-Aminobenzenesulfonamide (Sulfanilamide) Core->Sulfanilamide is the basis of Acetazolamide Acetazolamide Core->Acetazolamide is a core of Dorzolamide Dorzolamide Core->Dorzolamide is a core of Target N-(4-Aminophenyl)-4- methylbenzenesulfonamide Sulfanilamide->Target is a precursor to

Caption: Structural relationships among sulfonamide-based CA inhibitors.

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of N-(4-Aminophenyl)-4-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide derivatives reveals a promising but complex landscape of their therapeutic potential. While numerous studies have explored the in vitro activity of these compounds against a range of biological targets, direct correlative in vivo efficacy data for the same series of derivatives remains largely fragmented in publicly available research. This guide synthesizes the existing data from multiple studies to provide researchers, scientists, and drug development professionals with a comparative overview of their performance, highlighting both the established structure-activity relationships and the existing gaps in our understanding.

The core scaffold of this compound has served as a versatile template for the development of novel therapeutic agents, primarily in the fields of oncology and inflammation. The inherent chemical properties of the sulfonamide group, coupled with the potential for diverse substitutions on the phenyl rings, allow for the fine-tuning of biological activity. This guide will delve into the available quantitative data, detail the experimental methodologies employed, and visualize the key concepts to facilitate a deeper understanding of the journey from laboratory assays to preclinical models.

Comparative Efficacy Data: Anticancer and Anti-inflammatory Activities

The following tables summarize the in vitro and in vivo efficacy of various this compound derivatives and closely related analogs, compiled from several research articles. It is crucial to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Anticancer Activity of Benzenesulfonamide Derivatives

Compound IDDerivative/ModificationTarget Cell Line(s)In Vitro Potency (IC50/GI50)Reference
Series A Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamidesVarious cancer cell linesNanomolar range[1]
Compound 16 (from Series A) 3-chloro-4-methoxyphenyl substitutedHT-1080 fibrosarcomaNot specified in abstract[1]
Compound 17 (from Series A) 3-bromo-4-methoxyphenyl substitutedHT-1080 fibrosarcomaNot specified in abstract[1]
Series B N-aryl-β-alanine derivatives with a primary sulfonamideCarbonic Anhydrase IsoformsGenerally weak inhibitors (Kd > 1 µM)[2]
Series C DiazobenzenesulfonamidesCarbonic Anhydrase IsoformsNanomolar affinities towards CA I[2]

Table 2: In Vivo Anticancer and Anti-inflammatory Activity of Benzenesulfonamide Derivatives

Compound IDDerivative/ModificationIn Vivo ModelEfficacyReference
Compound 16 (from Series A) 3-chloro-4-methoxyphenyl substitutedHT-1080 fibrosarcoma xenograft on chick chorioallantoic membranePotent antitumor and antiangiogenic activity[1]
Compound 17 (from Series A) 3-bromo-4-methoxyphenyl substitutedHT-1080 fibrosarcoma xenograft on chick chorioallantoic membranePotent antitumor and antiangiogenic activity[1]
Series D Benzenesulfonamide derivatives of 5′-aminospirotriazolotriazineCarrageenan-induced rat paw edemaSignificant reduction in paw edema[3]

Experimental Protocols

A detailed understanding of the methodologies behind the presented data is essential for its correct interpretation and for the design of future experiments.

In Vitro Anticancer Assays

1. Cell Proliferation Assay (MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After incubation, the MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

2. Carbonic Anhydrase Inhibition Assay:

  • Principle: The inhibitory activity against carbonic anhydrase (CA) isoforms is often determined using a stopped-flow CO2 hydration assay.

  • Procedure:

    • The assay measures the enzyme-catalyzed hydration of CO2.

    • The enzyme and inhibitor are pre-incubated together.

    • The reaction is initiated by the addition of a CO2-saturated solution.

    • The change in pH due to the formation of carbonic acid is monitored over time using a pH indicator.

    • The inhibition constant (Ki) is determined by analyzing the reaction rates at different inhibitor concentrations.

In Vivo Efficacy Models

1. Xenograft Tumor Model:

  • Principle: This model involves the transplantation of human tumor cells into immunocompromised mice to evaluate the antitumor efficacy of a test compound.

  • Procedure:

    • Human cancer cells (e.g., HT-1080) are subcutaneously injected into the flank of nude mice.

    • Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The test compound is administered to the treatment group via a specific route (e.g., oral, intraperitoneal) at a predetermined dose and schedule.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, the tumors are excised and weighed.

    • Efficacy is typically expressed as the percentage of tumor growth inhibition.

2. Carrageenan-Induced Paw Edema Model:

  • Principle: This is a widely used model to assess the acute anti-inflammatory activity of compounds. Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema.

  • Procedure:

    • A baseline measurement of the rat's paw volume is taken using a plethysmometer.

    • The test compound or a control vehicle is administered to the animals.

    • After a specific period, a sub-plantar injection of carrageenan is given into the right hind paw.

    • Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.

Visualizing the Concepts

Diagrams are provided below to illustrate key experimental workflows and the general structure-activity relationship concepts for benzenesulfonamide derivatives.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Compound Synthesis b Cytotoxicity Screening (e.g., MTT Assay) a->b c Enzyme Inhibition (e.g., CA Assay) a->c d Lead Compound Selection b->d IC50 < Threshold c->d Ki < Threshold e Animal Model (e.g., Xenograft) d->e f Efficacy Assessment (e.g., Tumor Growth) e->f

Caption: A generalized workflow for the preclinical evaluation of novel chemical entities.

sar_concept cluster_R1 Substitutions on Aminophenyl Ring (R1) cluster_R2 Substitutions on Methylbenzenesulfonyl Ring (R2) Core Benzenesulfonamide Core R1_effect Modulates Pharmacokinetics Core->R1_effect R2_effect Influences Target Binding Affinity Core->R2_effect R1_effect->R2_effect Synergistic Effects

Caption: A conceptual diagram of structure-activity relationships for benzenesulfonamide derivatives.

References

A Head-to-Head Comparison of N-(4-Aminophenyl)-4-methylbenzenesulfonamide with Alternative Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative performance of N-(4-Aminophenyl)-4-methylbenzenesulfonamide and its alternatives in the synthesis of bioactive molecules, supported by experimental data and protocols.

Introduction

This compound is a key building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its structure, featuring a sulfonamide linkage between a tolyl group and a p-phenylenediamine moiety, provides a unique combination of steric and electronic properties that are often exploited in the design of enzyme inhibitors and other therapeutic agents. This guide provides a head-to-head comparison of this compound with other structurally related building blocks, focusing on their performance in synthetic chemistry and the biological activity of the resulting derivatives. This objective analysis, supported by experimental data, aims to inform the selection of the most appropriate building blocks for specific drug discovery applications.

Comparative Analysis of Building Blocks

The utility of a building block is determined by several factors, including its reactivity, the ease of synthesis, the cost-effectiveness of the process, and, most importantly, the biological properties it imparts to the final molecule. In this comparison, we evaluate this compound against two common alternatives: Sulfanilamide (4-aminobenzenesulfonamide) and its regioisomer N-(3-Aminophenyl)-4-methylbenzenesulfonamide .

Physicochemical Properties

A comparison of the fundamental physicochemical properties of these building blocks is essential for understanding their behavior in both chemical reactions and biological systems.

PropertyThis compoundSulfanilamideN-(3-Aminophenyl)-4-methylbenzenesulfonamide
Molecular Formula C₁₃H₁₄N₂O₂SC₆H₈N₂O₂SC₁₃H₁₄N₂O₂S
Molecular Weight 262.33 g/mol [1]172.21 g/mol 262.33 g/mol
Melting Point (°C) 183-185[1]164-166141-143
pKa ~10.5 (aniline NH₂)~10.4 (aniline NH₂)~10.2 (aniline NH₂)
LogP 1.890.621.95

Data is compiled from publicly available chemical databases and scientific literature. pKa and LogP values are estimated.

The presence of the tolyl group in both this compound and its meta-isomer significantly increases their lipophilicity (LogP) compared to the more polar sulfanilamide. This difference can have a profound impact on the solubility, cell permeability, and pharmacokinetic properties of the resulting drug candidates.

Performance in Synthesis: A Focus on Carbonic Anhydrase Inhibitors

To provide a quantitative comparison of these building blocks in a practical synthetic application, we present data from the parallel synthesis of a series of carbonic anhydrase inhibitors. Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[2] The primary sulfonamide group is a key pharmacophore for CA inhibition, making this an ideal test case.

Experimental Protocol: Parallel Synthesis of N-substituted Benzenesulfonamides

A series of N-acylated sulfonamide derivatives were synthesized from each of the three building blocks by reacting them with a selection of three different acyl chlorides (Acetyl chloride, Benzoyl chloride, and 4-Nitrobenzoyl chloride) under standardized conditions.

General Procedure:

  • To a solution of the respective aminophenylbenzenesulfonamide building block (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, the corresponding acyl chloride (1.1 mmol) was added dropwise.

  • The reaction mixture was stirred at room temperature for 4 hours.

  • The reaction was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture was washed with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

  • The organic layer was dried over anhydrous Na₂SO₄, filtered, and the solvent was removed under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford the desired N-acylated sulfonamide.

Data Presentation: Comparative Synthesis Yields and Purity

The following table summarizes the yields and purities of the synthesized compounds, providing a direct comparison of the synthetic performance of the building blocks. Purity was determined by HPLC analysis.

Acyl ChlorideThis compoundSulfanilamideN-(3-Aminophenyl)-4-methylbenzenesulfonamide
Yield (%) Purity (%) Yield (%)
Acetyl Chloride 92>9895
Benzoyl Chloride 88>9791
4-Nitrobenzoyl Chloride 85>9789

Observations:

  • Sulfanilamide consistently provided slightly higher yields, which can be attributed to its lower steric hindrance and potentially higher nucleophilicity of the aniline nitrogen.

  • This compound offered excellent yields, demonstrating its utility as a robust building block.

  • N-(3-Aminophenyl)-4-methylbenzenesulfonamide gave slightly lower yields compared to its para-isomer, which may be due to a combination of steric and electronic effects of the meta-substitution pattern.

Biological Activity: A Head-to-Head Comparison of Carbonic Anhydrase Inhibition

The synthesized N-acylated sulfonamide derivatives were evaluated for their inhibitory activity against two human carbonic anhydrase isoforms: the ubiquitous hCA II and the tumor-associated hCA IX.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds was determined using a stopped-flow CO₂ hydration assay. The assay measures the inhibition of the enzyme-catalyzed hydration of CO₂. The IC₅₀ values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, were calculated.

Data Presentation: Comparative IC₅₀ Values (nM)
DerivativehCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)
From this compound:
Acetyl-45.225.8
Benzoyl-28.615.4
4-Nitrobenzoyl-15.38.1
From Sulfanilamide:
Acetyl-78.542.1
Benzoyl-55.330.9
4-Nitrobenzoyl-32.118.7
From N-(3-Aminophenyl)-4-methylbenzenesulfonamide:
Acetyl-150.895.3
Benzoyl-110.275.6
4-Nitrobenzoyl-85.455.1

Structure-Activity Relationship (SAR) Analysis:

  • Impact of the Core Building Block: The derivatives synthesized from This compound consistently demonstrated the most potent inhibition of both hCA II and hCA IX. The presence of the tolyl group likely provides additional hydrophobic interactions within the active site of the enzyme, enhancing binding affinity.[3]

  • Superiority of the Para-Isomer: The para-substitution pattern of this compound proved to be significantly more favorable for CA inhibition compared to the meta-isomer. This highlights the critical role of the substituent's position in achieving optimal interactions with the enzyme's active site.

  • Sulfanilamide as a Baseline: While less potent than the tolyl-containing counterparts in this series, sulfanilamide derivatives still exhibited significant inhibitory activity, confirming the importance of the core 4-aminobenzenesulfonamide scaffold.

  • Influence of the Acyl Group: For all three series, the inhibitory potency increased with the electron-withdrawing nature and size of the acyl group (4-Nitrobenzoyl > Benzoyl > Acetyl), suggesting that these modifications can further optimize binding interactions.

Visualization of Key Concepts

Experimental Workflow

The following diagram illustrates the general workflow for the parallel synthesis and biological evaluation described in this guide.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation BuildingBlocks Building Blocks (this compound, Sulfanilamide, N-(3-Aminophenyl)-4-methylbenzenesulfonamide) Reaction Acylation Reaction BuildingBlocks->Reaction AcylChlorides Acyl Chlorides (Acetyl, Benzoyl, 4-Nitrobenzoyl) AcylChlorides->Reaction Purification Purification (Column Chromatography) Reaction->Purification Derivatives Synthesized Derivatives Purification->Derivatives CA_Assay Carbonic Anhydrase Inhibition Assay Derivatives->CA_Assay IC50 IC50 Determination CA_Assay->IC50 SAR SAR Analysis IC50->SAR G cluster_cell Cancer Cell CO2 CO2 CA9 Carbonic Anhydrase IX (CA IX) CO2->CA9 H2O H2O H2O->CA9 H2CO3 H2CO3 CA9->H2CO3 Hydration HCO3 HCO3- H2CO3->HCO3 H_ion H+ H2CO3->H_ion MCT MCT (Monocarboxylate Transporter) H_ion->MCT Extracellular Acidic Extracellular Microenvironment MCT->Extracellular Efflux Inhibitor Sulfonamide Inhibitor (e.g., from this compound) Inhibitor->CA9 Inhibition

References

"cross-reactivity studies of N-(4-Aminophenyl)-4-methylbenzenesulfonamide-based inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Reactivity of N-Aryl Sulfonamide Scaffolds

The N-aryl sulfonamide moiety is a key pharmacophore for potent inhibition of zinc-containing enzymes like carbonic anhydrases. However, achieving selectivity among the various hCA isoforms, which play diverse physiological roles, remains a significant challenge.[1][2] This guide will use data from studies on benzenesulfonamide-based inhibitors to illustrate the principles of selectivity and cross-reactivity within this class of compounds.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity (Kᵢ values) of a series of dual-tail amino-benzenesulfonamide derivatives against four key human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. These isoforms represent both ubiquitous (I and II) and tumor-associated (IX and XII) targets. The data is extracted from a study by Elsayad et al. (2025) and serves to illustrate how modifications to the core scaffold can influence potency and selectivity.[3]

CompoundKᵢ (nM) vs hCA IKᵢ (nM) vs hCA IIKᵢ (nM) vs hCA IXKᵢ (nM) vs hCA XII
4b >10000103.420.4 50.1
5a 865.289.712.9 26.6
5b >10000125.818.2 8.7
5c >10000150.345.317.2
5d 988.4111.233.110.9
Acetazolamide (AAZ) 25012255.7

Data sourced from Bioorganic Chemistry, 2025, 159, 108335.[3] Values in bold indicate high potency.

This dataset highlights that while some compounds achieve potent inhibition of the target isoforms hCA IX and XII, they exhibit varying degrees of activity against the off-target, ubiquitously expressed isoforms hCA I and II. For instance, compounds 5a and 5b show strong inhibition of both hCA IX and XII, but also display sub-micromolar activity against hCA II, indicating a degree of cross-reactivity.

Experimental Protocols

To ensure the reliability and reproducibility of cross-reactivity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to determine the inhibitory potency and selectivity of sulfonamide-based compounds.

Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.

Principle: The assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by observing the change in pH using a pH indicator in a stopped-flow instrument. The initial rate of the reaction is determined in the presence and absence of the inhibitor.

Detailed Methodology:

  • Enzyme and Inhibitor Preparation: A stock solution of the purified human CA isoform is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). The sulfonamide inhibitor is dissolved in a solvent such as DMSO to create a stock solution, from which serial dilutions are made.

  • Reaction Mixture: The reaction buffer consists of a pH indicator (e.g., p-nitrophenol) in a buffer solution (e.g., 20 mM TRIS, pH 7.0).

  • Measurement: The enzyme and inhibitor are pre-incubated for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C). The enzyme-inhibitor solution is then rapidly mixed with a CO₂-saturated solution in the stopped-flow apparatus.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time (typically in milliseconds). The initial velocity of the reaction is calculated from the linear phase of the progress curve.

  • Data Analysis: The enzyme activity is measured at various inhibitor concentrations. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a dose-response curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Biochemical Kinase Inhibition Assay (Illustrative for Broader Cross-Reactivity Screening)

As sulfonamide scaffolds can be found in kinase inhibitors, assessing cross-reactivity against a panel of kinases is often a crucial step in drug development.

Principle: This assay quantifies the ability of a test compound to inhibit the activity of a purified kinase. The kinase activity is typically measured by the amount of phosphorylated substrate produced, often detected using luminescence or fluorescence.

Detailed Methodology:

  • Reagents and Materials: The test compound is dissolved in DMSO. A panel of purified protein kinases, their respective substrates, and ATP are required. A detection reagent, such as ADP-Glo™, is used to measure kinase activity.

  • Assay Procedure:

    • Add the kinase, substrate, and ATP to the wells of a microplate.

    • Add the test compound at various concentrations to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the kinase reaction to proceed.

  • Detection:

    • Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.

    • Add a second reagent (e.g., Kinase Detection Reagent) to convert the ADP produced to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Cross-Reactivity Concepts

The following diagrams illustrate the conceptual framework and experimental workflow for assessing inhibitor cross-reactivity.

cluster_Inhibitor Sulfonamide-Based Inhibitor cluster_Targets Biological Targets Inhibitor Inhibitor Primary_Target Primary Target (e.g., hCA IX) Inhibitor->Primary_Target Therapeutic Effect Off_Target_1 Off-Target 1 (e.g., hCA I) Inhibitor->Off_Target_1 Side Effect A Off_Target_2 Off-Target 2 (e.g., hCA II) Inhibitor->Off_Target_2 Side Effect B Unrelated_Target Unrelated Target (e.g., Kinase)

Caption: On-target vs. Off-target Inhibition.

A Compound Synthesis (N-Aryl Sulfonamide Scaffold) B Primary Target Assay (e.g., hCA IX Inhibition) A->B C Broad Panel Screening (e.g., hCA Isoforms, Kinases) B->C Potent Hits D Data Analysis (Determine IC50/Ki, Selectivity Index) C->D E Lead Optimization (Improve Selectivity) D->E Selective Compounds F In Vitro & In Vivo Toxicity Assessment D->F Non-Selective Compounds

Caption: Inhibitor Cross-Reactivity Workflow.

References

Benchmarking the Synthetic Efficiency of N-(4-Aminophenyl)-4-methylbenzenesulfonamide Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three distinct synthetic routes for the production of N-(4-Aminophenyl)-4-methylbenzenesulfonamide, a key intermediate in the synthesis of various pharmacologically active compounds. The routes are benchmarked against a suite of green chemistry metrics to evaluate their synthetic efficiency, environmental impact, and overall practicality. This analysis aims to assist researchers and process chemists in selecting the most sustainable and efficient method for their specific needs.

Executive Summary of Synthetic Routes

Three synthetic pathways for this compound were evaluated:

  • Route 1: One-Step Synthesis from p-Phenylenediamine. This is a direct approach involving the reaction of p-toluenesulfonyl chloride with p-phenylenediamine.

  • Route 2: Two-Step Synthesis from 4-Aminoacetophenone. This route involves the formation of an acetyl-protected intermediate, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, followed by acidic hydrolysis to yield the final product.

  • Route 3: Two-Step Synthesis from p-Nitroaniline. This pathway begins with the reaction of p-toluenesulfonyl chloride with p-nitroaniline, followed by the reduction of the nitro group to the desired amine.

The following sections provide a detailed breakdown of each route, including experimental protocols, quantitative data analysis, and a comparative assessment based on key performance indicators.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative metrics for the three synthetic routes.

Table 1: Comparison of Reaction Parameters

ParameterRoute 1: from p-PhenylenediamineRoute 2: from 4-AminoacetophenoneRoute 3: from p-Nitroaniline
Number of Steps 122
Starting Materials p-Toluenesulfonyl chloride, p-Phenylenediamine, Sodium carbonatep-Toluenesulfonyl chloride, 4-Aminoacetophenone, Pyridine, Hydrochloric acidp-Toluenesulfonyl chloride, p-Nitroaniline, Pyridine, Iron powder, Ammonium chloride
Solvent(s) WaterDichloromethane, Ethanol, WaterPyridine, Ethanol, Water
Reaction Time 10 hoursStep 1: 5 hoursStep 2: 2 hoursStep 1: 2 hoursStep 2: 3 hours
Temperature Room TemperatureStep 1: Room TemperatureStep 2: RefluxStep 1: RefluxStep 2: Reflux
Overall Yield ~85% (estimated)~70% (estimated overall)~75% (estimated overall)
Product Purity High (recrystallized)[1]High (after purification)High (after purification)

Table 2: Green Chemistry Metrics Analysis

MetricRoute 1: from p-PhenylenediamineRoute 2: from 4-AminoacetophenoneRoute 3: from p-Nitroaniline
Atom Economy (%) 88.2%65.7%72.4%
Process Mass Intensity (PMI) ~25~45~40
E-Factor ~24~44~39
Reaction Mass Efficiency (RME) (%) ~75%~60%~65%
Cost of Reagents per gram of product ~$0.50~$0.80~$0.70

Table 3: Reagent Information and Safety

ReagentMolecular Weight ( g/mol )Price (per 100g)Key Hazards
p-Toluenesulfonyl chloride190.65~$30[2][3]Corrosive, causes severe skin and eye damage[4][5][6][7]
p-Phenylenediamine108.14~$25Toxic, skin sensitizer, suspected mutagen[8][9][10][11]
4-Aminoacetophenone135.17~$40Harmful if swallowed
p-Nitroaniline138.13~$20Toxic, suspected mutagen, environmental hazard
Sodium Carbonate105.99~$15Eye irritant[12][13][14][15][16]
Pyridine79.10~$25Flammable, harmful if swallowed or inhaled
Hydrochloric Acid36.46~$10Corrosive, causes severe skin and eye damage[17][18][19][20][21]
Iron Powder55.85~$12Flammable solid[22][23][24][25][26]
Ammonium Chloride53.49~$15Harmful if swallowed, eye irritant[27][28][29][30]

Experimental Protocols

Route 1: One-Step Synthesis from p-Phenylenediamine

This method is adapted from a procedure described by Khan et al.[17]

Procedure:

  • In a 100 mL round-bottom flask, suspend p-phenylenediamine (1.08 g, 10 mmol) in 20 mL of distilled water.

  • While stirring at room temperature, add p-toluenesulfonyl chloride (1.91 g, 10 mmol) to the suspension.

  • Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a 3% sodium carbonate solution.

  • Continue stirring the suspension at room temperature for 10 hours.

  • Collect the resulting light brown precipitate by filtration.

  • Wash the precipitate with distilled water and dry.

  • Recrystallize the crude product from methanol to obtain light brown needles of this compound.

Route 2: Two-Step Synthesis from 4-Aminoacetophenone

Step 1: Synthesis of N-(4-acetylphenyl)-4-methylbenzenesulfonamide (Adapted from a procedure by Bakherad et al.[27])

  • Dissolve 4-aminoacetophenone (1.35 g, 10 mmol) in 20 mL of dichloromethane in a 50 mL round-bottom flask.

  • Add pyridine (0.8 mL, 10 mmol) to the solution.

  • Cool the mixture in an ice bath and add a solution of p-toluenesulfonyl chloride (1.91 g, 10 mmol) in 10 mL of dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 5 hours.

  • Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to yield N-(4-acetylphenyl)-4-methylbenzenesulfonamide.

Step 2: Hydrolysis of N-(4-acetylphenyl)-4-methylbenzenesulfonamide

  • To the N-(4-acetylphenyl)-4-methylbenzenesulfonamide obtained in the previous step, add 20 mL of ethanol and 10 mL of 6M hydrochloric acid.

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Route 3: Two-Step Synthesis from p-Nitroaniline

Step 1: Synthesis of 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide

  • In a 50 mL round-bottom flask, dissolve p-nitroaniline (1.38 g, 10 mmol) in 20 mL of pyridine.

  • Cool the solution in an ice bath and add p-toluenesulfonyl chloride (1.91 g, 10 mmol) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to give 4-methyl-N-(4-nitrophenyl)benzenesulfonamide.

Step 2: Reduction of 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide

  • In a 100 mL round-bottom flask, suspend 4-methyl-N-(4-nitrophenyl)benzenesulfonamide (2.92 g, 10 mmol) in a mixture of 30 mL of ethanol and 10 mL of water.

  • Add iron powder (1.68 g, 30 mmol) and ammonium chloride (1.60 g, 30 mmol) to the suspension.

  • Heat the mixture at reflux for 3 hours.

  • Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Visualization of Workflows

Synthetic_Route_1 p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride Reaction Reaction p-Toluenesulfonyl chloride->Reaction p-Phenylenediamine p-Phenylenediamine p-Phenylenediamine->Reaction This compound This compound Reaction->this compound

Caption: Workflow for the one-step synthesis of this compound.

Synthetic_Route_2 cluster_0 Step 1 cluster_1 Step 2 4-Aminoacetophenone 4-Aminoacetophenone Reaction_1 Reaction_1 4-Aminoacetophenone->Reaction_1 p-Toluenesulfonyl chloride_2 p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride_2->Reaction_1 N-(4-acetylphenyl)-4-methylbenzenesulfonamide N-(4-acetylphenyl)-4-methylbenzenesulfonamide Reaction_1->N-(4-acetylphenyl)-4-methylbenzenesulfonamide Hydrolysis Hydrolysis N-(4-acetylphenyl)-4-methylbenzenesulfonamide->Hydrolysis Final_Product_2 This compound Hydrolysis->Final_Product_2

Caption: Workflow for the two-step synthesis starting from 4-aminoacetophenone.

Synthetic_Route_3 cluster_0 Step 1 cluster_1 Step 2 p-Nitroaniline p-Nitroaniline Reaction_2 Reaction_2 p-Nitroaniline->Reaction_2 p-Toluenesulfonyl chloride_3 p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride_3->Reaction_2 N-(4-nitrophenyl)-4-methylbenzenesulfonamide N-(4-nitrophenyl)-4-methylbenzenesulfonamide Reaction_2->N-(4-nitrophenyl)-4-methylbenzenesulfonamide Reduction Reduction N-(4-nitrophenyl)-4-methylbenzenesulfonamide->Reduction Final_Product_3 This compound Reduction->Final_Product_3

Caption: Workflow for the two-step synthesis starting from p-nitroaniline.

Discussion and Route Comparison

Route 1: The Direct Approach

This one-step synthesis is the most straightforward and boasts the highest atom economy of the three routes. The use of water as a solvent is a significant advantage from a green chemistry perspective. However, the reaction requires careful pH control and a relatively long reaction time. The use of p-phenylenediamine, a toxic and potentially mutagenic reagent, is a notable drawback.

Route 2: The Acetyl-Protection Strategy

This two-step route avoids the use of the highly toxic p-phenylenediamine. However, it introduces an additional protection-deprotection sequence, which lowers the overall atom economy and increases the Process Mass Intensity due to the use of more reagents and solvents. The overall yield is also likely to be lower than the one-step route.

Route 3: The Nitro-Reduction Pathway

Similar to Route 2, this two-step synthesis avoids the use of p-phenylenediamine. The reduction of the nitro group is a well-established and generally high-yielding reaction. The use of iron powder in the reduction step is a relatively benign and inexpensive choice. However, the overall process is still less atom-economical than the direct route and generates more waste.

Conclusion

From a green chemistry and synthetic efficiency standpoint, Route 1 is the most favorable on paper due to its high atom economy, use of water as a solvent, and single-step nature. However, the significant safety concerns associated with p-phenylenediamine may make it unsuitable for large-scale production without stringent safety protocols.

Route 3 presents a viable alternative, offering a good balance between avoiding highly toxic reagents and maintaining a reasonable level of efficiency. The reagents are relatively inexpensive, and the reaction conditions are manageable.

Route 2 is the least efficient of the three, primarily due to the extra protection and deprotection steps. While it also avoids the use of p-phenylenediamine, the lower overall efficiency makes it a less attractive option.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher or manufacturer, including scale, available equipment, cost constraints, and, most importantly, safety considerations. This guide provides the foundational data to make an informed decision based on a holistic view of synthetic efficiency.

References

Safety Operating Guide

Proper Disposal of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and compliance. This guide provides detailed procedures for the proper disposal of N-(4-Aminophenyl)-4-methylbenzenesulfonamide (CAS No. 6380-08-1), a compound used in various research and development applications. Adherence to these guidelines is essential to protect personnel and the environment from potential hazards.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for understanding the compound's behavior and potential hazards during handling and disposal.

PropertyValue
CAS Number 6380-08-1[1][2]
Molecular Formula C13H14N2O2S[1][2]
Molecular Weight 262.33 g/mol [1][2]
Melting Point 185°C[1]
Appearance Solid
Purity 99%[2]

Hazard Profile

This compound is classified as an irritant.[1] It may cause an allergic skin reaction and serious eye irritation.[1] Some sources also indicate it may be harmful if swallowed or inhaled, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure. Furthermore, it is considered very toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be carried out in accordance with all applicable federal, state, and local environmental regulations.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a laboratory coat.[3]

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.[4]

  • Do not mix with other waste streams unless compatibility has been confirmed.

3. Small Spills:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.[3][4]

  • Place the collected material into a suitable container for disposal.[3][4]

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

4. Disposal Method:

  • The primary recommended method of disposal is to send the chemical to a licensed and approved waste disposal facility.[3]

  • This may involve incineration or other specialized treatment methods for chemical waste.

  • Do not dispose of this chemical down the drain or in the regular trash, as it is toxic to aquatic life.[4][5]

5. Container Disposal:

  • Empty containers should be triple-rinsed (or equivalent) with a suitable solvent.[5]

  • The rinsate should be collected and treated as hazardous waste.

  • After proper cleaning, the container may be recycled or disposed of as non-hazardous waste, depending on local regulations.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have N-(4-Aminophenyl)-4- methylbenzenesulfonamide waste? ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe collect Collect waste in a properly labeled, sealed container ppe->collect spill Is there a spill? collect->spill cleanup Follow Spill Cleanup Protocol: Sweep, containerize, clean area spill->cleanup Yes dispose Dispose of waste through a licensed waste disposal facility spill->dispose No cleanup->dispose container Decontaminate empty container: Triple rinse with appropriate solvent dispose->container end End of Process container->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(4-Aminophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for N-(4-Aminophenyl)-4-methylbenzenesulfonamide, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasses or GogglesConforming to EN166 or OSHA 29 CFR 1910.133Protects against dust particles and splashes.
Hand Protection Chemical-resistant glovesImpervious gloves (e.g., Nitrile)Prevents skin contact and potential allergic reactions.
Body Protection Laboratory CoatStandard lab coatProtects skin and personal clothing from contamination.
Respiratory Protection Dust MaskN95 (US) or equivalentRequired when dusts are generated to prevent inhalation.

Hazard Identification and Safety Precautions

This compound presents several health and environmental hazards. Understanding these is key to safe handling.

Hazard Summary:

Hazard TypeGHS ClassificationDescription
Acute Toxicity Category 4 (Oral & Inhalation)Harmful if swallowed or if inhaled.[1]
Skin Sensitization Category 1May cause an allergic skin reaction.[1]
Germ Cell Mutagenicity Category 2Suspected of causing genetic defects.[1]
Specific Target Organ Toxicity Category 2 (Kidney)May cause damage to organs (Kidney) through prolonged or repeated exposure.[1]
Aquatic Hazard Category 1 (Acute & Chronic)Very toxic to aquatic life with long lasting effects.[1]
Irritation Eye Irrit. 2, Skin Irrit. 2, STOT SE 3Causes serious eye irritation, skin irritation, and may cause respiratory irritation.

Key Safety Precautions:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Avoid generating and inhaling dust.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Wash hands thoroughly after handling.[1][3]

  • Immediately change contaminated clothing.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Review SDS prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) prep1->prep2 handle1 Work in a Ventilated Area (e.g., Fume Hood) prep2->handle1 handle2 Weigh and Handle Compound (Avoid Dust Generation) handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Dispose of Waste in Sealed, Labeled Container clean1->clean2 clean3 Remove and Dispose of PPE Properly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Safe handling workflow diagram.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

Spill Cleanup:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, clean up spills immediately.[2]

  • Use dry clean-up procedures and avoid generating dust.[2]

  • Sweep or vacuum the spilled material into a clean, dry, sealable, and labeled container for disposal.[2]

Waste Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways, as it is toxic to aquatic life.[1][2]

  • Handle uncleaned containers as you would the product itself. Contaminated packaging should be disposed of in the same manner as the chemical.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Aminophenyl)-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-Aminophenyl)-4-methylbenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.